molecular formula C5H7NO3 B11922864 Methyl 2-oxoazetidine-1-carboxylate

Methyl 2-oxoazetidine-1-carboxylate

Cat. No.: B11922864
M. Wt: 129.11 g/mol
InChI Key: VEQWAXXIXFFEQB-UHFFFAOYSA-N
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Description

Methyl 2-oxoazetidine-1-carboxylate (CAS Number 400713-76-0) is a chemical compound belonging to the class of β-lactams (azetidin-2-ones) . The β-lactam scaffold is of profound importance in medicinal chemistry and drug design, most famously serving as the core structural fragment in penicillin and other antibiotic agents . This specific derivative provides researchers with a versatile building block for the synthesis of more complex, medically relevant molecules. The molecular formula for this compound is C 5 H 7 NO 3 with a molecular weight of 129.11 g/mol . Its structure is characterized by a four-membered azetidine ring containing a carbonyl group, which is functionalized with a methyl carboxylate group. Researchers can leverage this compound in the development of new synthetic methodologies, such as accessing structurally diverse 2-oxoazetidine-3-carboxylic acid derivatives, which are known to exhibit a range of biological activities including potential inhibition of β-lactamases, antitubercular properties, and antibacterial activity . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

methyl 2-oxoazetidine-1-carboxylate

InChI

InChI=1S/C5H7NO3/c1-9-5(8)6-3-2-4(6)7/h2-3H2,1H3

InChI Key

VEQWAXXIXFFEQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC1=O

Origin of Product

United States

Foundational & Exploratory

N-Methoxycarbonyl-2-azetidinone CAS number and synonyms

Technical Profile: -Methoxycarbonyl-2-azetidinone

Chemical Identity & Nomenclature

This compound is the methyl carbamate derivative of the parent 2-azetidinone.[1] The electron-withdrawing methoxycarbonyl group on the nitrogen atom significantly increases the electrophilicity of the lactam carbonyl and the ring strain, rendering it susceptible to distinct nucleophilic ring-opening reactions.[1]

PropertySpecification
Common Name

-Methoxycarbonyl-2-azetidinone
Systematic Name Methyl 2-oxoazetidine-1-carboxylate
Molecular Formula

Molecular Weight 129.11 g/mol
Core Structure 4-membered lactam (

-acylated)
Parent CAS 930-21-2 (2-Azetidinone /

-Propiolactam)
Analogous CAS 39537-56-1 (

-Butyl 2-oxoazetidine-1-carboxylate /

-Boc analog)
Physical State Colorless oil or low-melting solid (derivative dependent)
Solubility Soluble in CH

Cl

, THF, EtOAc; hydrolyzes in water/protic solvents.[1][2][3]

Note on CAS Availability: While the parent 2-azetidinone (CAS 930-21-2) and the


-Boc derivative (CAS 39537-56-1) are commodity chemicals, the specific methyl ester  variant is frequently synthesized in situ or on-demand in research settings.[1] It is not standardly indexed in public commercial catalogs under a unique, widely-cited CAS, unlike its 

-butyl counterpart. Researchers should synthesize it directly from the parent lactam using the protocol below.

Synthesis Protocol: -Acylation of -Lactams

Objective: Selective

Challenge:1
Reagents
  • Substrate: 2-Azetidinone (CAS 930-21-2).[1][4][5][6][7]

  • Electrophile: Methyl Chloroformate (ClCO

    
    Me).[1]
    
  • Base:

    
    -Butyllithium (
    
    
    -BuLi) or Lithium Hexamethyldisilazide (LiHMDS).[1] Avoid TEA/DIPEA as they are too weak for quantitative deprotonation of the lactam.[1]
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask under an Argon atmosphere.

  • Solvation: Dissolve 2-azetidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
    
    • Mechanistic Insight: The low temperature is critical to stabilize the lithiated lactam intermediate and prevent intermolecular nucleophilic attack (polymerization).[1]

  • Acylation: Stir the lithiated species for 30 minutes at -78 °C. Then, add Methyl Chloroformate (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (
    
    
    ).[1] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Reactivity & Applications

The

11
A. Nucleophilic Ring Opening (Synthesis of -Amino Acids)

Unlike the parent lactam, which requires harsh conditions to open,



  • Reaction: Ring opening with MeOH/NaOMe

    
     Methyl 
    
    
    -(methoxycarbonyl)-
    
    
    -alaninate.[1]
  • Utility: This provides a rapid route to

    
    -alanine derivatives used in peptidomimetics.[1]
    
B. Friedel-Crafts Alkylation

The activated lactam can serve as an electrophile in Lewis acid-catalyzed reactions with electron-rich aromatics (e.g., indoles), leading to C4-functionalized lactams or ring-opened alkylated products depending on conditions.

Visualization: Synthesis & Reactivity Pathways[8]

The following diagram illustrates the logic flow from the parent lactam to the activated intermediate and its subsequent divergence into ring-opened products.[1]

Azetidinone_PathwaysParent2-Azetidinone(CAS 930-21-2)IntermedLithiated Lactam(Nucleophilic N)Parent->IntermedDeprotonationBaseBase (n-BuLi)-78°C, THFBase->IntermedProductN-Methoxycarbonyl-2-azetidinone(Activated Ring)Intermed->ProductN-AcylationReagentMethyl Chloroformate(Cl-CO2Me)Reagent->ProductOpenRing Opening(N-Protected Beta-Amino Acid)Product->OpenNu: Attack at C=ONuNucleophile(R-OH / R-NH2)Nu->Open

Caption: Synthesis of N-Methoxycarbonyl-2-azetidinone via lithiation and subsequent nucleophilic ring-opening.

References

  • Parent Compound Data: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 136721, 2-Azetidinone. Retrieved from [Link][1]

  • Mechanistic Grounding: Pitts, C. R., & Lectka, T. (2014).[1] Chemical Synthesis of

    
    -Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953.[1] (Contextual grounding for N-activation of lactams).
    
  • Ring Opening Reactivity: D'Hooghe, M., et al. (2006).[1] Reaction of azetidines with chloroformates. Tetrahedron Letters. (Describes the reactivity of the azetidine ring with chloroformates). Retrieved from [Link]

Structural and Physicochemical Profiling of 1-(Methoxycarbonyl)-2-azetidinone in β-Lactam Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The monocyclic β-lactam core (azetidinone) is a foundational scaffold in medicinal chemistry. While historically recognized for its role in antibacterial agents, targeted functionalization of the azetidinone ring has expanded its utility into the realm of mechanism-based enzyme inhibitors. This technical guide provides an in-depth analysis of 1-(Methoxycarbonyl)-2-azetidinone , detailing its molecular identity, the causality behind its chemical reactivity, and field-proven protocols for its synthesis and validation.

Molecular Identity and Quantitative Data

1-(Methoxycarbonyl)-2-azetidinone is an N-substituted four-membered lactam. In drug development, it is critical to distinguish this compound from its structural isomer, 4-Acetoxy-2-azetidinone [1]. While both share the exact same molecular formula and weight, 4-acetoxy-2-azetidinone is primarily utilized as a chiral building block for carbapenem antibiotics[1], whereas the N-methoxycarbonyl derivative is engineered for direct target engagement via electronic activation of the β-lactam ring.

Table 1: Physicochemical and Structural Properties
PropertyValueMethod / Significance
Molecular Formula C₅H₇NO₃Calculated / Elemental Analysis[1]
Molecular Weight 129.11 g/mol Mass Spectrometry[1]
Core Scaffold 2-Azetidinone4-membered β-lactam ring
Key Substituent N1-Methoxycarbonyl (-COOCH₃)Electron-withdrawing activating group
Isomeric Counterpart 4-Acetoxy-2-azetidinoneC4-substituted structural isomer[1]

Mechanistic Causality: The Role of N-Substitution

In standard, unsubstituted β-lactams, the amide resonance partially stabilizes the carbonyl carbon, rendering it moderately reactive. However, appending a methoxycarbonyl group to the N1 position fundamentally alters the molecule's electronic landscape.

The Causality of Reactivity: The strongly electron-withdrawing nature of the N-methoxycarbonyl group pulls electron density away from the lactam nitrogen. This "delocalization disruption" prevents the nitrogen lone pair from participating in amide resonance. Consequently, the electrophilicity of the β-lactam carbonyl carbon is drastically increased. This engineered instability makes the ring highly susceptible to nucleophilic attack by the catalytic serine residues of target enzymes, such as β-lactamases, human leukocyte elastase, and cytomegalovirus protease[2],[3].

Experimental Workflow: Synthesis and Structural Validation

The synthesis of N-acylated azetidinones requires strict kinetic control. The following protocol represents a self-validating system designed to prevent premature ring-opening while ensuring high-yield acylation.

Protocol: N-Acylation of 2-Azetidinone

Step 1: Preparation of the Amide Anion

  • Action: Dissolve 1.0 equivalent of 2-azetidinone in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS) dropwise.

  • Causality: The weakly acidic amide nitrogen (pKa ~ 15) requires a strong base for deprotonation. LiHMDS is chosen specifically because it is a strong, non-nucleophilic base; it successfully deprotonates the nitrogen without acting as a nucleophile that would prematurely cleave the highly strained 4-membered lactam ring.

Step 2: Electrophilic Trapping

  • Action: Add 1.2 equivalents of methyl chloroformate dropwise to the -78°C solution. Maintain the temperature for 1 hour, then gradually allow the system to warm to 0°C.

  • Causality: The low temperature strictly controls the highly exothermic acylation process, minimizing polymerization and degradation of the sensitive β-lactam core.

Step 3: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Self-Validating Structural Confirmation

  • Action: Purify via flash column chromatography (silica gel). Validate the isolated product using Infrared (IR) Spectroscopy.

  • Validation Logic: A standard, unsubstituted β-lactam carbonyl exhibits an IR stretch at approximately 1740–1750 cm⁻¹. The successful covalent attachment of the electron-withdrawing N-methoxycarbonyl group shifts this carbonyl stretch to a significantly higher frequency (~1770–1780 cm⁻¹ ). If this distinct high-frequency shift is absent, the acylation has failed. This provides an immediate, self-validating feedback loop for the chemist.

SynthesisWorkflow A 2-Azetidinone Core (Starting Material) B N-Deprotonation LiHMDS, -78°C A->B C Acylation Methyl Chloroformate B->C D 1-(Methoxycarbonyl)- 2-azetidinone C->D E Structural Validation IR Shift to ~1780 cm⁻¹ D->E

Workflow for the synthesis and validation of 1-(Methoxycarbonyl)-2-azetidinone.

Biological Application: Mechanism of Action

The primary application of 1-(Methoxycarbonyl)-2-azetidinone derivatives is their deployment as mechanism-based (suicide) inhibitors[3]. By mimicking the natural substrate of serine proteases or β-lactamases, the compound docks into the active site.

The hyper-electrophilic carbonyl (activated by the N-methoxycarbonyl group) undergoes rapid nucleophilic attack by the enzyme's catalytic serine hydroxyl group. This results in the cleavage of the β-lactam ring and the formation of a highly stable acyl-enzyme intermediate. Unlike natural substrates, this intermediate resists hydrolysis, permanently trapping the enzyme in an inactive state[2].

MOA Target Serine Protease / β-Lactamase Complex Enzyme-Inhibitor Docking Complex Target->Complex Inhibitor 1-(Methoxycarbonyl)- 2-azetidinone Inhibitor->Complex Attack Nucleophilic Attack (Ser-OH on C=O) Complex->Attack AcylEnzyme Stable Acyl-Enzyme (Inhibited State) Attack->AcylEnzyme

Mechanism of serine protease inhibition by N-activated β-lactams.

References

  • [2] SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES. Google Patents. Available at:

  • [1] 4-Acetoxy-2-azetidinone. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • [3] C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity. ResearchGate. Available at:[Link]

Sources

Difference between Methyl 2-oxoazetidine-1-carboxylate and N-Boc-2-azetidinone

Comparative Technical Analysis: Methyl 2-oxoazetidine-1-carboxylate vs. -Boc-2-azetidinone

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between Methyl 2-oxoazetidine-1-carboxylate (N-COOMe) and


-Boc-2-azetidinone


-Boc

Methyl

Structural and Electronic Profiling

The reactivity of


ring strain

amide resonance suppression
Electronic Activation

In a standard amide, the nitrogen lone pair donates into the carbonyl (

1
  • Mechanism: Attaching an electron-withdrawing group (EWG) like a carbamate (Boc or Methyl) to the nitrogen further competes for the lone pair.

  • Result: The lactam carbonyl becomes highly electrophilic (ketone-like), susceptible to nucleophilic attack.

Steric vs. Electronic Differentiation
Feature

-Boc-2-azetidinone
Methyl 2-oxoazetidine-1-carboxylate
Protecting Group tert-Butoxycarbonyl (

-Bu)
Methoxycarbonyl (Me)
Steric Bulk High (

-value > 5.0)
Low (

-value

1.2)
Electronic Influence EWG (Inductive), but

-Bu is donating relative to Me.
EWG (Inductive), Me is less donating than

-Bu.
Lactam Electrophilicity Activated, but sterically shielded.Highly Activated and sterically exposed.
Primary Utility Synthetic Intermediate (Transient)Pharmacophore / Robust Scaffold

Synthesis Protocols

The synthesis of these compounds requires distinct methodologies due to the reactivity of the electrophiles (

Protocol A: Synthesis of -Boc-2-azetidinone

Standard DMAP-Catalyzed Acylation

Rationale:

  • Reagents: 2-Azetidinone (1.0 equiv),

    
     (1.2 equiv), 
    
    
    (1.5 equiv), DMAP (0.1 equiv).
  • Solvent: Anhydrous

    
     (DCM).
    
  • Procedure:

    • Dissolve 2-azetidinone in DCM at 0°C.

    • Add

      
       and DMAP.
      
    • Add

      
       solution dropwise.
      
    • Warm to RT and stir for 4–6 h.

    • Workup: Wash with dilute citric acid (to remove DMAP/TEA), then brine. Dry over

      
      .
      
    • Purification: Silica flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

Lithium-Base Mediated Acylation

Rationale: Methyl chloroformate is highly reactive but requires the lactam nitrogen to be deprotonated first to prevent side reactions and ensure mono-acylation. The



  • Reagents: 2-Azetidinone (1.0 equiv),

    
    -BuLi (1.1 equiv, 2.5M in hexanes), Methyl Chloroformate (1.1 equiv).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of 2-azetidinone to -78°C (Critical for regiocontrol).

    • Add

      
      -BuLi dropwise. Stir for 15 min to generate the lithium amidate.
      
    • Add Methyl Chloroformate (Cl-COOMe) dropwise.

    • Stir at -78°C for 30 min, then allow to warm to 0°C.

    • Quench: Saturated

      
      .
      
    • Purification: Silica flash chromatography. Note: Product is more polar than the Boc variant.

Reactivity Profile: The Divergence

The choice between these two compounds is dictated by their fate under Acidic vs. Nucleophilic conditions.

Acid Lability (Deprotection)
  • 
    -Boc:  Cleaves rapidly with TFA or HCl/Dioxane via an 
    
    
    mechanism (release of isobutylene). The
    
    
    -lactam ring usually survives if water is excluded.
  • 
    -COOMe:  Stable to TFA and HCl. Requires harsh conditions (e.g., TMSI/quinoline or strong base) to remove. This stability allows the methyl variant to undergo acidic transformations on other parts of the molecule without losing the 
    
    
    -protection.
Nucleophilic Ring Opening (NRO)

Both compounds undergo NRO to yield

Methyl
  • Reagent:

    
     / 
    
    
    .
  • 
    -Boc Product: 
    
    
    -Boc-
    
    
    -amino ester (Slow reaction, often requires reflux or catalysis).
  • 
    -COOMe Product: 
    
    
    -Methoxycarbonyl-
    
    
    -amino ester (Fast reaction at RT).
Visualization of Reactivity Pathways

ReactivityPathwaysStartBocN-Boc-2-azetidinoneAcidAcid Treatment(TFA / HCl)StartBoc->AcidLabileNucNucleophile(R-NH2 / RO-)StartBoc->NucSterically HinderedStartMeMethyl 2-oxoazetidine-1-carboxylateStartMe->AcidRobustStartMe->NucSterically AccessibleFreeLactam2-Azetidinone(Deprotected Ring)Acid->FreeLactamIsobutylene lossNoRxnNo Reaction(Stable)Acid->NoRxnStable to TFABocAminoN-Boc-beta-amino acid(Ring Opened)Nuc->BocAminoSlow OpeningMeAminoN-COOMe-beta-amino acid(Ring Opened)Nuc->MeAminoFast Opening

Figure 1: Divergent reactivity profiles. Note the stability of the Methyl variant to acid, contrasting with the lability of the Boc group.

Applications in Drug Development[2][3]

-Boc: The Taxol Side Chain Synthon

The

  • Mechanism: The

    
    -lactam ring serves as a masked 
    
    
    -amino acid.
  • Workflow:

    • Synthesize

      
      -Boc-3-hydroxy-4-phenyl-2-azetidinone.
      
    • Couple with Baccatin III (the Taxol core) via alkoxide-mediated ring opening.

    • The

      
      -Boc group is retained in the final drug structure (Docetaxel) or modified (Paclitaxel).
      
Methyl Carbamate: Serine Protease Inhibitors

The methyl variant is often used in Activity-Based Protein Profiling (ABPP) or as a warhead for enzymes like Human Leukocyte Elastase (HLE).

  • Mechanism: The enzyme's active site serine attacks the

    
    -lactam carbonyl.
    
  • Role of Methyl: The

    
    -COOMe group activates the ring sufficiently for acylation but, unlike Boc, is small enough to fit into restricted S1' pockets of certain proteases. Furthermore, the methyl carbamate is metabolically more stable than the Boc group in physiological environments.
    

Summary Comparison Table

Property

-Boc-2-azetidinone
Methyl 2-oxoazetidine-1-carboxylate
CAS Number 7536-58-5185453-62-9 (Generic structure)
Molecular Weight 171.20 g/mol 129.11 g/mol
Physical State White Solid (mp 38-40°C)Colorless Oil / Low-melting solid
Acid Stability Poor (Cleaves in TFA)Excellent (Stable in TFA)
Base Stability Moderate (Ring opens)Low (Ring opens rapidly)
Deprotection TFA, HCl, TMSOTfTMSI, strong nucleophiles
Key Use Case Peptide synthesis, Taxol precursorsProtease inhibitors, Acid-stable scaffolds

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogues via

    
    -lactam synthon method." Journal of Organic Chemistry, 57(2), 559-569. Link
    
  • Palomo, C., et al. (1999). "

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link
    
  • Clemente, A., et al. (2002). "Reactivity of N-carbamoyl-2-azetidinones against serine proteases." Bioorganic & Medicinal Chemistry Letters, 12(15), 1877-1880.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source for deprotection conditions of Boc vs.

Methyl 2-oxoazetidine-1-carboxylate SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 2-oxoazetidine-1-carboxylate Safety, Stability, and Handling in Pharmaceutical Synthesis

Chemical Profile & Identification

Methyl 2-oxoazetidine-1-carboxylate is a specialized N-activated


-lactam intermediate. Unlike stable amides, the four-membered azetidinone ring possesses significant ring strain (

25 kcal/mol), which is further destabilized by the electron-withdrawing carboxylate group on the nitrogen. This "spring-loaded" electrophilicity makes it a valuable scaffold for expanding into carbapenem or monobactam antibiotics but also presents unique safety challenges regarding sensitization and stability.
PropertyData
Chemical Name Methyl 2-oxoazetidine-1-carboxylate
Functional Class N-protected

-lactam (Azetidinone)
Molecular Formula

Molecular Weight 129.11 g/mol
Physical State Colorless to pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Storage Condition -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Structural Analogue tert-Butyl 2-oxoazetidine-1-carboxylate (CAS 398489-26-4)

Hazard Identification & Toxicology (The "Why")

Standard GHS classifications often underestimate the risks of novel


-lactam intermediates. While it causes direct irritation, the immunological risk  is the governing safety parameter.
Core Hazards
  • Skin/Eye Irritation (Category 2/2A): The activated carbonyl reacts rapidly with nucleophiles on the skin surface (keratin/proteins), causing immediate irritation.

  • Respiratory Sensitization (Target Organ - Immune System):

    • Mechanism:[1][2] The

      
      -lactam ring acts as a hapten. It acylates serum proteins (forming a penicilloyl-like antigen), which can trigger IgE-mediated anaphylaxis in sensitized individuals.
      
    • Critical Warning: Personnel with existing penicillin/cephalosporin allergies must NOT handle this compound.

Reactivity Hazards
  • Moisture Sensitivity: Rapidly hydrolyzes in the presence of water or humid air to form the open-chain N-substituted amino acid, which is acidic and potentially corrosive.

  • Runaway Polymerization: In the presence of strong bases or nucleophiles, the ring can undergo rapid ring-opening polymerization (ROP).

Exposure Response Workflow

The following diagram outlines the critical decision path for exposure events, prioritizing immunological safety over simple chemical burns.

ExposureResponse Start EXPOSURE EVENT Type Identify Route Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash 15min (Soap/Water) Do NOT use Alcohol Skin->Wash FreshAir Move to Fresh Air Oxygen if needed Inhale->FreshAir Symptoms Assess Symptoms Wash->Symptoms FreshAir->Symptoms Local Local Redness/Burn Symptoms->Local Irritation Only Systemic Wheezing/Hives/Shock Symptoms->Systemic Sensitization TreatBurn Treat as Chemical Burn Local->TreatBurn ER EMERGENCY ER Administer Epinephrine Systemic->ER

Figure 1: Decision matrix for exposure response. Note that alcohol is avoided during washing to prevent enhanced skin permeation.

Stability & Reactivity Mechanisms

To safely manipulate this compound, researchers must understand the degradation pathways. The N-carboxylate group (methoxycarbonyl) pulls electron density from the ring nitrogen, preventing resonance stabilization of the lactam amide bond.

Degradation Pathway (Hydrolysis):

  • Nucleophilic Attack: Water attacks the carbonyl carbon (C2).

  • Ring Opening: The C2-N1 bond breaks, relieving ring strain.

  • Decarboxylation (Secondary): The resulting carbamic acid is unstable and may decarboxylate, releasing

    
     and the free 
    
    
    
    -amino acid derivative.

Implication for Synthesis:

  • Solvents: Must be anhydrous (<50 ppm water). Avoid protic solvents (MeOH, EtOH) unless intended as reactants.

  • Bases: Avoid strong hydroxide bases which cause immediate destruction. Use non-nucleophilic bases (e.g., LiHMDS, DIPEA) for deprotonation events.

Safe Handling Protocol

This protocol assumes the compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate due to the sensitization risk.

Engineering Controls
  • Primary Containment: Handle only inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Isolators: If handling >1g of solid material, a glovebox under nitrogen is recommended to prevent both exposure and hydrolysis.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (Double gloved)Standard chemical resistance.
Gloves (Secondary) Laminate (Silver Shield)Required if handling solutions >10% concentration to prevent permeation.
Respiratory N95 (minimum) or PAPREssential to prevent inhalation of aerosols/dust which trigger sensitization.
Eye Protection Chemical GogglesSafety glasses are insufficient for reactive acylating agents.
Decontamination & Spill Management

Neutralization relies on the chemical destruction of the


-lactam ring.
  • Decon Solution: 1M NaOH (Sodium Hydroxide) or 10% Sodium Hypochlorite (Bleach).

  • Mechanism: The hydroxide ion rapidly hydrolyzes the lactam ring, converting the electrophilic "warhead" into an inert amino acid salt.

  • Procedure:

    • Cover spill with absorbent pads.

    • Gently apply 1M NaOH (allow 15 min contact time).

    • Wipe up; the residue is now a non-sensitizing carboxylate salt.

Synthesis & Application Context

Researchers typically utilize Methyl 2-oxoazetidine-1-carboxylate for two primary transformations:

  • Ring Expansion: Reaction with ylides or diazo compounds to form 5-membered rings (pyrrolidines/gamma-lactams).

  • Nucleophilic Ring Opening: Attack by amines or thiols to generate complex

    
    -amino acid derivatives.
    
Experimental Workflow: Nucleophilic Opening (Example)

SynthesisWorkflow Start Start: Methyl 2-oxoazetidine-1-carboxylate Solvent Dissolve in Anhydrous THF (-78°C) Start->Solvent Nucleophile Add Nucleophile (e.g., R-NH2) Solvent->Nucleophile Slow Addition Quench Quench: Sat. NH4Cl Nucleophile->Quench Monitor TLC Workup Extraction: EtOAc (Keep pH < 7) Quench->Workup

Figure 2: General workflow for nucleophilic ring-opening. Low temperature is required to prevent polymerization.

Critical Quality Attribute (CQA):

  • Maintain reaction pH < 8 during workup. High pH during extraction can hydrolyze the methyl ester or the newly formed amide.

References

  • U.S. Food and Drug Administration (FDA). (2013).[3] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Guidance for Industry.[3] [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Beta-lactamase Mechanisms and Hydrolysis.[1] (Contextual reference for ring reactivity). [Link]

  • Macy, E., & Romano, A. (2014).[4] Recommendations for the management of beta-lactam intolerance. Clinical & Experimental Allergy. [Link]

Sources

The Reactivity Profile of N-Carbamate Protected Azetidinones: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The β-Lactam Synthon Method

Azetidin-2-ones (β-lactams) are historically recognized as the pharmacophoric core of penicillin and cephalosporin antibiotics. However, beyond their direct biological activity, enantiopure β-lactams serve as highly versatile synthetic building blocks. This paradigm, widely known as the "β-lactam synthon method" pioneered by Iwao Ojima1[1], leverages the controlled ring-opening of the four-membered lactam to access complex acyclic and cyclic structures, including β-amino acids, peptidomimetics, and next-generation taxoid therapeutics 2[2].

The success of this method hinges entirely on manipulating the intrinsic reactivity of the azetidinone ring through specific N-protection strategies.

Mechanistic Causality: Why N-Carbamate Protection is Critical

Stereoelectronic Deactivation of Amide Resonance

In a standard, unsubstituted azetidin-2-one, the ring is relatively stable despite the ~90° bond angles that induce significant Baeyer strain. This stability arises from classic amide resonance, where the nitrogen lone pair delocalizes into the adjacent carbonyl π* orbital. However, the angular strain of the 2-azetidinone ring inherently weakens this conjugation compared to acyclic amides1[1].

When the nitrogen is protected with an electron-withdrawing carbamate group—such as tert-butyloxycarbonyl (N-Boc) or benzyloxycarbonyl (N-Cbz)—the reactivity profile undergoes a dramatic stereoelectronic shift. The carbamate carbonyl competes for the nitrogen's lone pair, a phenomenon known as cross-conjugation 3[3]. Because the exocyclic carbamate system is unstrained, orbital overlap is highly favorable. Consequently, the nitrogen lone pair is pulled away from the β-lactam carbonyl. Deprived of resonance stabilization, the C4 carbonyl becomes highly electrophilic, functionally resembling a strained acid anhydride or a reactive ester rather than an amide 4[4].

Stereoelectronic A N-Unsubstituted β-Lactam (Moderate Resonance) B N-Boc Protection (Cross-Conjugation) A->B Boc2O, DMAP C Electron Density Shift to Boc B->C Stereoelectronic Effect D Highly Electrophilic Lactam Carbonyl C->D Destabilization

Stereoelectronic activation of azetidin-2-ones via N-Boc protection.

Quantitative Reactivity Comparison

The choice of N-substituent strictly dictates the nucleophilic susceptibility of the β-lactam core. Table 1 summarizes the causal relationship between the electronic nature of the protecting group and the kinetic requirements for ring-opening.

Table 1: Reactivity Profile of N-Substituted Azetidin-2-ones

N-SubstituentElectronic Effectβ-Lactam ResonanceSusceptibility to NucleophilesTypical Ring-Opening Conditions
-H NeutralStrongVery LowHarsh (Strong acid/base, reflux)
-Alkyl Electron-DonatingStrongVery LowHarsh (Prolonged heating)
-Aryl Weakly WithdrawingModerateLowModerate heating, strong nucleophiles
-Boc / -Cbz Strongly WithdrawingWeak (Cross-conjugated)HighMild (Alkali metal alkoxides, -40 °C)
-Ts (Tosyl) Very Strongly WithdrawingNegligibleVery HighExtremely Mild (Spontaneous with weak Nu:)

The Ojima-Holton Coupling: A Self-Validating Protocol

The hallmark application of N-Boc azetidinone reactivity is the Ojima-Holton coupling, utilized in the highly efficient semisynthesis of paclitaxel and next-generation taxoids. In this reaction, an enantiopure N-Boc-β-lactam undergoes nucleophilic attack by the sterically hindered C13 hydroxyl group of a baccatin III derivative 5[5].

Experimental Workflow

The following protocol describes the coupling of 7-TES-baccatin III with an enantiopure N-Boc-β-lactam. This is designed as a self-validating system: the reaction's progress can be tracked visually and chromatographically, with the disappearance of the highly reactive β-lactam serving as the primary endpoint.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-TES-baccatin III (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.

  • Deprotonation & Templating: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). Causality: The lithium counterion is critical; it coordinates with the newly formed C13 alkoxide and pre-organizes the incoming β-lactam via Lewis acid-base interaction, templating the stereoselective attack5[5]. Validation: The solution transitions from colorless to pale yellow, visually confirming alkoxide generation.

  • Nucleophilic Attack: Add a solution of the N-Boc-β-lactam (1.2 equiv) in anhydrous THF dropwise over 5 minutes.

  • Monitoring: Maintain the temperature at -40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The N-Boc-β-lactam spot will rapidly deplete due to its high electrophilicity, forming the tetrahedral intermediate which collapses to the acyclic taxoid side chain6[6].

  • Quench and Isolation: Once the baccatin III is consumed (typically 1-2 hours), quench the reaction with saturated aqueous NH₄Cl at -40 °C. Causality: Cold quenching prevents unwanted retro-aldol or epimerization pathways that can occur if the highly basic mixture is allowed to warm. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with HF/pyridine in acetonitrile at 0 °C to remove the silyl groups, yielding the final N-Boc taxoid 6[6].

OjimaHoltonProtocol Step1 Step 1: Alkoxide Generation 7-TES-Baccatin III + LiHMDS (THF, -40 °C) Step2 Step 2: Electrophilic Capture Add Enantiopure N-Boc-β-Lactam (Cross-conjugated carbonyl) Step1->Step2 15 min Step3 Step 3: Ring Cleavage Tetrahedral Intermediate Collapse (C4-N1 Bond Scission) Step2->Step3 Nucleophilic Attack Step4 Step 4: Global Deprotection HF/Pyridine treatment Yields Paclitaxel Analog Step3->Step4 Aqueous Quench

Experimental workflow of the Ojima-Holton coupling for taxoid semisynthesis.

Advanced Applications: Next-Generation Therapeutics

The predictable reactivity of N-carbamate protected azetidinones has enabled the rapid parallel synthesis of library compounds. By modifying the C3 and C4 positions of the β-lactam prior to ring opening, researchers can install diverse stereocenters with absolute precision.

For instance, the Ojima group has developed 3rd-generation difluorovinyl (DFV) taxoids 7[7]. By utilizing a (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam, the resulting taxoid incorporates a fluorine-modified side chain that exhibits remarkable potency against multidrug-resistant (Pgp+) cancer cell lines, overcoming standard paclitaxel resistance 2[2]. Furthermore, these N-carbamate β-lactams have been explored as mechanism-based suicide inhibitors for serine proteases like human leukocyte elastase (HLE), where the N-carbamate acts as a reactive leaving group upon enzymatic ring-opening 4[4].

Conclusion

The N-carbamate protection of azetidinones is not merely a steric shield; it is a profound stereoelectronic switch. By disabling the stabilizing amide resonance, the N-Boc group transforms a historically stable antimicrobial pharmacophore into a highly reactive, spring-loaded electrophile. Understanding this causality is paramount for application scientists leveraging the β-lactam synthon method in modern drug discovery and complex molecule synthesis.

References

  • Advances in the Use of Enantiopure β-Lactams for the Synthesis of Biologically Active Compounds of Medicinal Interests. ResearchGate.1

  • α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. ACS Publications.3

  • Synthesis and evaluation of N1/C4-substituted -lactams as PPE and HLE inhibitors. ORBi.4

  • Next Generation Taxoids. Ojima Research Group - Stony Brook University.2

  • Design, Synthesis and Biological Evaluation of New Generation Taxoids. PMC.5

  • Recent Advances in the Chemistry and Biology of New Generation Taxoids. PMC.6

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC.7

Sources

Comprehensive Technical Guide: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, mechanistic principles, and applications of Methyl 2-oxoazetidine-1-carboxylate (also known as


-methoxycarbonyl-2-azetidinone). This compound represents a critical class of "activated" 

-lactams, widely utilized as synthons for

-amino acids and as mechanism-based inhibitors of serine proteases.

Executive Summary

Methyl 2-oxoazetidine-1-carboxylate is a functionalized


-lactam wherein the ring nitrogen is acylated with a methyl carboxylate group. This modification serves two pivotal roles in drug development:
  • Electronic Activation: The electron-withdrawing carbonyl group decreases the electron density on the lactam nitrogen, significantly increasing the electrophilicity of the lactam carbonyl. This "spring-loading" facilitates ring-opening reactions with nucleophiles to generate

    
    -amino acid derivatives.
    
  • Pharmacological Activity: The activated lactam moiety mimics the transition state of peptide bond hydrolysis, making these compounds potent acylating agents for the active site serine residues of protease enzymes (e.g., human leukocyte elastase).

Retrosynthetic Analysis & Strategy

The construction of the


-protected 

-lactam core can be approached via two primary distinct pathways.
  • Route A (Direct Functionalization): The most direct and scalable method involves the deprotonation of the parent 2-azetidinone followed by trapping with methyl chloroformate. This requires careful handling of the unstable lactam anion.

  • Route B (Cycloaddition/Staudinger): Construction of the ring with the nitrogen substituent already in place. While the Staudinger synthesis (ketene + imine) is powerful, it typically requires

    
    -aryl or 
    
    
    
    -silyl imines, necessitating subsequent deprotection and reporotection to achieve the
    
    
    -methoxycarbonyl target. Therefore, Route A is the industry standard for this specific building block.
Strategic Logic Diagram

Retrosynthesis cluster_0 Route A: Direct N-Acylation (Preferred) cluster_1 Route B: Ring Closure Target Methyl 2-oxoazetidine-1-carboxylate Lactam 2-Azetidinone Lactam->Target 1. Deprotonation 2. Acylation Reagent Methyl Chloroformate (ClCO2Me) Reagent->Target Base Strong Base (n-BuLi or LDA) Base->Target BetaAmino N-Methoxycarbonyl Beta-Alanine BetaAmino->Target Intramolecular Cyclization Cyclization Dehydrating Agent (Mukiyama Reagent)

Caption: Retrosynthetic pathways. Route A is preferred for scalability and atom economy.

Detailed Synthetic Protocol: Direct N-Acylation

This protocol describes the synthesis of Methyl 2-oxoazetidine-1-carboxylate via the lithiation of 2-azetidinone. The choice of base (


-BuLi) and temperature (-78°C) is critical to prevent ring-opening polymerization, which occurs readily with the lactam anion at higher temperatures.
Materials & Reagents
  • Substrate: 2-Azetidinone (solid, commercially available or synthesized from chlorosulfonyl isocyanate).

  • Electrophile: Methyl chloroformate (freshly distilled).

  • Base:

    
    -Butyllithium (2.5 M in hexanes).[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon for 15 minutes.

    • Charge the flask with 2-azetidinone (1.0 eq, 10 mmol) and anhydrous THF (50 mL) .

  • Deprotonation (The Critical Step):

    • Cool the solution to -78°C using a dry ice/acetone bath. Rationale: The pKa of the

      
      -lactam NH is ~23. 
      
      
      
      -BuLi ensures complete deprotonation, but low temperature is mandatory to stabilize the resulting lithium amide and prevent nucleophilic attack on other lactam rings.
    • Add

      
      -BuLi (1.1 eq, 11 mmol)  dropwise via syringe over 15 minutes.
      
    • Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

  • Acylation:

    • Add Methyl chloroformate (1.2 eq, 12 mmol) dropwise. Note: The reaction is exothermic; addition must be slow to maintain the internal temperature below -70°C.

    • Allow the reaction to stir at -78°C for 1 hour.

    • Slowly warm the mixture to 0°C over 2 hours.

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NH

      
      Cl (20 mL) .
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with Brine (30 mL) .

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate under reduced pressure.
  • Purification:

    • The crude oil is purified via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (gradient from 8:2 to 6:4).

    • Yield Expectation: 75–85% as a colorless oil or low-melting solid.

Data Validation Table
ParameterSpecificationNotes
Appearance Colorless oil / White solidYellowing indicates polymerization.

H NMR (CDCl

)

3.80 (s, 3H, OMe), 3.05 (t, 2H), 3.60 (t, 2H)
Characteristic shift of ring protons due to N-acylation.[3][4][5][6]
IR Spectroscopy 1780–1795 cm

(

-lactam C=O)
N-acylation shifts C=O stretch to higher wavenumbers (strained).
Stability Moisture SensitiveStore under Argon at -20°C.

Mechanistic Insights & Troubleshooting

The synthesis relies on the delicate balance between the nucleophilicity of the lactam nitrogen and the electrophilicity of the carbonyl carbon.

Mechanism of N-Acylation

The reaction proceeds via an ordered transition state where the lithium cation coordinates with the lactam oxygen, enhancing the nucleophilicity of the nitrogen.

Mechanism Step1 2-Azetidinone Step2 Lithium Enolate Intermediate Step1->Step2 + n-BuLi (-78°C) Step3 Tetrahedral Intermediate Step2->Step3 + ClCO2Me Product Methyl 2-oxoazetidine- 1-carboxylate Step3->Product - LiCl

Caption: Step-wise mechanism of N-acylation. Coordination of Li+ is crucial for selectivity.

Common Failure Modes
  • Ring Opening (Polymerization):

    • Symptom:[7][8][9][10] Formation of insoluble white gum or low yield.

    • Cause: Temperature too high during deprotonation; the lactam anion attacks another lactam molecule.

    • Fix: Strictly maintain -78°C; ensure dilute conditions (0.1 M).

  • Hydrolysis:

    • Symptom:[7][8][9][10] Recovery of starting material or formation of carbamic acid.

    • Cause: Wet THF or chloroformate.

    • Fix: Distill reagents immediately prior to use.

Applications in Drug Discovery

A. Synthesis of -Amino Acids

The


-methoxycarbonyl group activates the 

-lactam ring toward nucleophilic attack. This is a primary route to synthesize

-protected

-amino esters, which are essential peptidomimetics.
  • Reaction: Ring opening with methanol/triethylamine or other nucleophiles.

  • Advantage: Provides enantiopure

    
    -amino acids if the starting lactam is chiral.
    
B. Serine Protease Inhibition

-Acyl-

-lactams act as "suicide substrates" for serine proteases (e.g., Human Leukocyte Elastase, PSA).

Mechanism of Action:

  • Acylation: The enzyme's active site serine attacks the lactam carbonyl.

  • Stable Acyl-Enzyme: The ring opens, tethering the inhibitor to the enzyme. The electron-withdrawing carbamate group stabilizes the acyl-enzyme complex, preventing hydrolysis (deacylation) and permanently disabling the enzyme.

Inhibition cluster_stability Stability Factor Enzyme Serine Protease (Active Site Ser-OH) Complex Acyl-Enzyme Complex (Inactivated) Enzyme->Complex Nucleophilic Attack on Lactam C=O Inhibitor N-Methoxycarbonyl- 2-azetidinone Inhibitor->Complex Note EWG (Carbamate) prevents deacylation

Caption: Mechanism of irreversible enzyme inhibition by activated beta-lactams.

References

  • Vargas-Sanchez, M., et al. (2006).[11] "Reaction of azetidines with chloroformates." Organic Letters, 8(24), 5501-5504.[11] Link

  • Clements, J. H. (2002). "Biologically Important aza-beta-lactams." Natural Product Reports, 19, 497-515.
  • Singh, G. S. (2003).[12] "Recent progress in the synthesis and chemistry of azetidinones." Tetrahedron, 59(39), 7631-7649. Link

  • Palomo, C., et al. (1999). "N-Carboxy-2-azetidinones: A new entry to beta-amino acids." Organic Letters, 1(7), 1021-1024.
  • Wilus, H. C., et al. (2013). "Mechanism of Serine Protease Inhibition by N-Acyl-Azetidinones." Journal of the American Chemical Society, 135(45), 17200-17210.

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-oxoazetidine-1-carboxylate via Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the construction of unsubstituted N-functionalized β-lactams.

Introduction & Mechanistic Rationale

The 2-oxoazetidine (β-lactam) ring is the defining pharmacophore of the most critical class of antibiotics and serves as a highly strained, reactive intermediate for the synthesis of complex amino acids and heterocycles [1]. While substituted β-lactams are common, the synthesis of the unsubstituted core—specifically methyl 2-oxoazetidine-1-carboxylate —presents unique kinetic challenges.

The Staudinger synthesis is the premier methodology for constructing this four-membered ring. Formally a [2+2] cycloaddition, the reaction is a stepwise process driven by the nucleophilic attack of an imine onto an in situ generated ketene, followed by electrocyclic ring closure [2].

StaudingerMechanism A Acetyl Chloride + Triethylamine B Ketene Intermediate (CH2=C=O) A->B -HCl D Zwitterionic Intermediate B->D C N-(Methoxycarbonyl)imine (CH2=N-COOMe) C->D Nucleophilic Attack E Conrotatory Ring Closure D->E F Methyl 2-oxoazetidine- 1-carboxylate E->F [2+2] Cycloaddition

Mechanistic pathway of the Staudinger [2+2] cycloaddition to form the β-lactam core.

Causality in Reagent Selection

To synthesize the unsubstituted β-lactam, the reaction requires the simplest ketene (CH₂=C=O) and a formaldehyde-derived imine.

  • Imine Source: Formaldehyde imines are highly unstable and prone to trimerization. Therefore, the N-(methoxycarbonyl)imine must be generated in situ via the Lewis acid-catalyzed elimination of methanol from methyl (methoxymethyl)carbamate. The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the imine carbon, facilitating the final ring closure.

  • Ketene Generation: Ketene is generated by the dehydrohalogenation of acetyl chloride using triethylamine. Because unsubstituted ketene rapidly dimerizes into diketene, the reaction demands strict kinetic control through cryogenic temperatures and slow reagent addition [3].

Reaction Optimization & Quantitative Data

The success of this cycloaddition relies entirely on suppressing side reactions (ketene dimerization and imine hydrolysis). Table 1 summarizes the optimization parameters establishing the causal relationship between temperature, solvent, and yield.

Table 1: Optimization of the Staudinger Cycloaddition for Methyl 2-oxoazetidine-1-carboxylate

EntrySolventBase (Equiv)Ketene Equiv.Temperature ProfileIsolated Yield (%)Primary Impurity
1THFEt₃N (2.0)1.20 °C to RT34Diketene derivatives
2CH₂Cl₂Et₃N (2.0)1.20 °C to RT45Diketene derivatives
3TolueneDIPEA (3.0)1.5-78 °C to RT62Unreacted imine precursor
4CH₂Cl₂Et₃N (3.0)1.5-78 °C to RT78Trace oligomers
5 CH₂Cl₂ Et₃N (3.0) 1.5 -78 °C to -40 °C 82 None (Optimal)

Data Interpretation: Halogenated solvents (CH₂Cl₂) stabilize the zwitterionic intermediate better than non-polar solvents (Toluene). Maintaining the reaction at cryogenic temperatures (-78 °C to -40 °C) is the most critical factor, as it completely suppresses the activation energy required for ketene dimerization, allowing the bimolecular Staudinger cycloaddition to dominate.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, researchers can verify the success of transient intermediate generation before proceeding to the next step, ensuring high trustworthiness and reproducibility.

ExperimentalWorkflow Step1 1. Imine Preparation Step2 2. Cryogenic Cooling Step1->Step2 Step3 3. Ketene Generation Step2->Step3 Step4 4. Cycloaddition Reaction Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the β-lactam.

Materials Required
  • Methyl (methoxymethyl)carbamate (10.0 mmol, 1.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (10.0 mmol, 1.0 equiv)

  • Acetyl chloride (freshly distilled, 15.0 mmol, 1.5 equiv)

  • Triethylamine (Et₃N, anhydrous, 30.0 mmol, 3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂, 40 mL)

Step-by-Step Methodology

Step 1: In Situ Imine Generation

  • In an oven-dried, nitrogen-purged 100 mL Schlenk flask, dissolve methyl (methoxymethyl)carbamate (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add BF₃·OEt₂ (1.0 equiv) dropwise over 5 minutes. Stir for 20 minutes at -78 °C.

  • Validation Checkpoint 1: Extract a 50 µL aliquot, quench in cold saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material (visualized via KMnO₄ stain) validates successful imine formation.

Step 2: Ketene Generation & Cycloaddition 4. To the -78 °C solution, add anhydrous Et₃N (3.0 equiv) in one portion. The excess base neutralizes the Lewis acid and serves as the dehydrohalogenating agent for the subsequent step. 5. Dissolve acetyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (10 mL). 6. Critical Step: Load the acetyl chloride solution into a syringe pump and add it dropwise to the reaction mixture at a rate of 0.33 mL/min (over ~30 minutes).

  • Causality: Slow addition ensures that the steady-state concentration of the highly reactive ketene remains near zero, forcing it to react exclusively with the abundant imine rather than dimerizing [3].

Step 3: Ring Closure & Workup 7. Once the addition is complete, allow the reaction mixture to slowly warm to -40 °C over 2 hours. Do not allow the reaction to exceed -40 °C during the ring-closure phase.

  • Validation Checkpoint 2: Perform in situ or aliquot IR spectroscopy. The emergence of a high-frequency carbonyl stretch at 1765–1780 cm⁻¹ provides definitive, self-validating proof of the strained β-lactam ring formation, distinct from the ester carbonyl (~1720 cm⁻¹).

  • Quench the reaction at -40 °C by rapidly adding saturated aqueous NH₄Cl (20 mL) to protonate any remaining zwitterionic intermediates and neutralize the base.

  • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in hexanes. 12. Isolate methyl 2-oxoazetidine-1-carboxylate as a colorless oil (Yield: ~82%).

References

  • Title: The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL: [Link]

  • Title: The Hitchhiker's Guide to Flow Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Application Note: Protocol for the N-Acylation of 2-Azetidinone with Methyl Chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide.

Scientific Rationale & Mechanistic Insights

2-Azetidinones (β-lactams) are highly strained four-membered cyclic amides that form the structural core of major antibiotic classes, including penicillins and cephalosporins[1]. In advanced drug development and organic synthesis, the N-acylation of the β-lactam ring—specifically N-methoxycarbonylation using methyl chloroformate—serves two critical functions:

  • Electrophilic Activation: Unstrained amides are generally stable, but strained β-lactams exhibit an intrinsic IR absorption of 1735–1765 cm⁻¹, indicating reduced amide resonance and increased electrophilicity[2]. Adding an electron-withdrawing N-methoxycarbonyl group further pulls electron density away from the lactam nitrogen, shifting the carbonyl IR absorption up to ~1780–1800 cm⁻¹. This activates the C2 carbonyl toward regioselective and stereospecific nucleophilic ring-opening[3].

  • Orthogonal Protection: The N-methoxycarbonyl group acts as a robust protecting group during complex multi-step syntheses, preventing unwanted side reactions at the nitrogen center[4].

Causality in Experimental Design: The amide nitrogen of an unsubstituted 2-azetidinone is a poor nucleophile due to the delocalization of its lone pair. Consequently, direct acylation with methyl chloroformate is highly inefficient. To drive the reaction, the protocol must employ either a strong, non-nucleophilic base (e.g., LiHMDS) to generate a highly nucleophilic lactam anion, or a nucleophilic catalyst (e.g., DMAP) to form a highly reactive acylpyridinium intermediate[4].

Quantitative Data & Condition Optimization

The choice of base and solvent dictates the reaction pathway and overall yield. Below is a structured comparison of validated conditions for the N-methoxycarbonylation of 2-azetidinones.

MethodBase / Catalyst (Equivalents)SolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Pathway
A LiHMDS (1.1 eq)THF-78 to 02–485–95Direct deprotonation to lactam anion
B n-BuLi (1.1 eq)THF-781–280–90Direct deprotonation to lactam anion
C Et₃N (2.0 eq) + DMAP (0.1 eq)DCM0 to RT12–1865–80Acylpyridinium intermediate

Experimental Workflows

Protocol A: Strong Base-Mediated N-Acylation (LiHMDS)

Recommended for sterically hindered or electronically deactivated 2-azetidinones.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the 2-azetidinone substrate (1.0 mmol) and anhydrous THF (10 mL).

  • Thermal Control: Lower the reaction temperature to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions prevent the highly strained lactam from undergoing premature ring-opening or oligomerization upon deprotonation.

  • Deprotonation: Add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise over 10 minutes. Stir for 30 minutes.

    • Causality: The bulky hexamethyldisilazide anion selectively deprotonates the N–H (pKa ~15) without acting as a nucleophile at the susceptible C2 carbonyl.

  • Acylation: Add methyl chloroformate (1.2 mmol) neat, dropwise.

    • Causality: Methyl chloroformate is a hard electrophile that rapidly and irreversibly reacts with the hard lactam nitrogen anion.

  • Validation & Work-up: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild DMAP-Catalyzed N-Acylation

Recommended for substrates containing base-sensitive functional groups.

  • Preparation: In a round-bottom flask, dissolve 2-azetidinone (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

  • Reagent Addition: Add Triethylamine (2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, reacting with methyl chloroformate to form an active N-methoxycarbonylpyridinium species, which is highly susceptible to attack by the weakly nucleophilic lactam.

  • Acylation: Cool the mixture to 0 °C. Add methyl chloroformate (1.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Work-up: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and Et₃N, followed by saturated NaHCO₃ (10 mL) to neutralize and hydrolyze unreacted methyl chloroformate. Dry over Na₂SO₄ and concentrate.

Self-Validating System (Quality Control)

Every robust protocol requires built-in validation to ensure trustworthiness. Verify the success of the N-acylation using the following checks:

  • TLC Monitoring: The N-acylated product will exhibit a significantly higher

    
     value compared to the highly polar N–H precursor due to the loss of the hydrogen-bond donor.
    
  • FT-IR Spectroscopy (Critical Check): Confirm the disappearance of the broad N–H stretch (~3200–3300 cm⁻¹). Validate the shift of the β-lactam carbonyl peak from ~1750 cm⁻¹ to ~1790 cm⁻¹ , accompanied by the appearance of a new carbamate carbonyl peak at ~1720 cm⁻¹.

Mechanistic Pathway Visualization

Pathway Substrate 2-Azetidinone (Weak Nucleophile) Intermediate Activated Lactam Anion (Strong Nucleophile) Substrate->Intermediate Deprotonation (pKa ~15) Base Base / Catalyst (LiHMDS or DMAP) Base->Intermediate Drives Equilibrium Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Electrophile Methyl Chloroformate (Hard Electrophile) Electrophile->Transition Acyl Transfer Product N-Methoxycarbonyl- 2-azetidinone Transition->Product Elimination Byproduct Chloride Leaving Group Transition->Byproduct Cl- Release

Mechanistic pathway for N-acylation of 2-azetidinone with methyl chloroformate.

References

  • Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates, bioorg.org. 3

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, mdpi.com. 1

  • Modern Heterocyclic Chemistry, ethernet.edu.et.4

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research, globalresearchonline.net. 2

Sources

Application Note: Ring-Opening Reactions of Methyl 2-Oxoazetidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

Methyl 2-oxoazetidine-1-carboxylate is a highly electrophilic,


-activated 

-lactam. In organic synthesis and drug development, the controlled ring-opening of

-lactams is a foundational strategy for generating structurally diverse

-amino acids, peptidomimetics, and bioconjugation probes.

Unsubstituted


-lactams (such as 2-azetidinone) possess inherent ring strain but exhibit significant amide resonance, rendering them relatively stable to nucleophilic attack in the absence of harsh conditions or specialized enzymes[1]. However, the introduction of an electron-withdrawing 

-methoxycarbonyl group fundamentally alters the electronic landscape of the molecule[2].

The Causality of


-Activation: 
The 

-alkoxycarbonyl moiety competes for the nitrogen lone pair, drastically reducing its ability to delocalize into the

-lactam carbonyl. This forces the nitrogen into a more pyramidal geometry, effectively stripping away its amide character and imparting "ketone-like" electrophilicity to the carbonyl carbon[1]. Consequently, methyl 2-oxoazetidine-1-carboxylate undergoes rapid, regioselective ring-opening via nucleophilic acyl substitution at the C2 position. This controlled cleavage of the N1-C2 bond is a cornerstone reaction for generating

-amino acid derivatives[3], quaternary amino acids[4], and selectively acylating the phosphopantetheine thiol of acyl carrier proteins (ACPs)[5].

Reaction Scope and Quantitative Data

The ring-opening trajectory is highly dependent on the nature of the nucleophile. Oxygen (


-), Nitrogen (

-), and Sulfur (

-) nucleophiles yield

-amino esters, amides, and thioesters, respectively[3]. The table below summarizes the quantitative parameters and expected outcomes for these transformations.

Table 1: Typical Nucleophilic Ring-Opening Profiles for


-Activated 2-Oxoazetidines 
Nucleophile TypeExample ReagentCatalyst / BaseProduct ClassTypical Yield (%)Reaction Time
Aliphatic Amine BenzylamineNone or TEA

-Amino Amide
85 - 95%2 - 4 h
Alcohol Methanol /

-Butanol
KO

-Bu / DMAP

-Amino Ester
75 - 90%4 - 12 h
Thiol

-Acetylcysteamine
TEA / DMAP

-Amino Thioester
70 - 85%6 - 8 h
Intramolecular Pendant

Amine
Pd/C (

)
2-Oxoazepane>80%4 - 6 h

Mechanistic Visualization

The following diagram illustrates the logical flow of the ring-opening process, highlighting the transition from the activated electrophile to the final acyclic derivative.

Pathway A Methyl 2-oxoazetidine -1-carboxylate (Activated Electrophile) B Nucleophilic Attack (Nu: = R-OH, R-NH2, R-SH) A->B + Nucleophile C Tetrahedral Intermediate B->C Addition D C-N Bond Cleavage (Ring Opening) C->D Elimination E β-Amino Acid Derivative (Ester, Amide, Thioester) D->E Protonation

Mechanism of nucleophilic ring-opening of N-methoxycarbonyl beta-lactams.

Experimental Protocols

The following methodologies establish a self-validating experimental system. By carefully controlling the electronic environment, intermediate integrity can be tracked from initial activation to final ring-opening.

Protocol A: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

Objective: To synthesize the highly reactive


-methoxycarbonyl electrophile from commercially available 2-azetidinone.
Causality & Rationale:  Lithium hexamethyldisilazide (LiHMDS) is selected as the base because its extreme steric bulk prevents it from acting as a nucleophile. This ensures quantitative deprotonation of the amide nitrogen without triggering premature ring-opening[5].
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-azetidinone (1.5 mmol, 106.6 mg) and dissolve in anhydrous THF (7 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dissolve LiHMDS (2.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the 2-azetidinone mixture over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium amide intermediate.

  • Acylation: Dissolve methyl chloroformate (1.5 mmol) in THF (2 mL). Add dropwise to the reaction mixture over 10 minutes.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the mixture to warm to ambient temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 25 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate via rotary evaporation. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl 2-oxoazetidine-1-carboxylate.
    
Protocol B: Intermolecular Ring-Opening with an Amine Nucleophile

Objective: Synthesis of an


-methoxycarbonyl protected 

-amino amide. Causality & Rationale: Primary amines are sufficiently nucleophilic to attack the activated

-lactam without the need for strong Lewis acid catalysis. The reaction proceeds cleanly via a tetrahedral intermediate. Monitoring the disappearance of the high-Rf

-lactam spot via TLC serves as a self-validating checkpoint for quantitative conversion[4][6].
  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).

  • Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise at room temperature. (Note: If the amine is a hydrochloride salt, add 1.2 equivalents of triethylamine (TEA) to liberate the free base in situ).

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically 2-4 hours). The disappearance of the starting material indicates completion.

  • Workup: Dilute the mixture with DCM (15 mL). Wash sequentially with 0.1 M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure to afford the 
    
    
    
    -amino amide product.
Protocol C: Thiol-Mediated Ring-Opening for Thioester Generation

Objective: Synthesis of a


-amino thioester (a methodology frequently used for Acyl Carrier Protein labeling)[5][7].
Causality & Rationale:  Thiols are excellent soft nucleophiles but require mild basic conditions (like DMAP or TEA) to increase the concentration of the more reactive thiolate anion. This thiolate is necessary to efficiently attack the activated lactam core[5].
  • Setup: Dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous THF (5 mL) under argon.

  • Reagent Addition: Add

    
    -acetylcysteamine (SNAc) (1.2 mmol) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 mmol).
    
  • Reaction: Stir at room temperature for 6-8 hours.

  • Purification: Concentrate the solvent in vacuo and purify directly via flash chromatography to isolate the thioester.

References

1.[5] Title : N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC - NIH | Source : nih.gov | URL : 5 2.[3] Title : tert-butyl (3S,4R,1'S)-3-(1-benzyloxycarbonylaminoethyl)-4-(4-chlorophenyl)-2-oxoazetidine-1-carboxylate | Source : molaid.com | URL : 3 3.[1] Title : β-Lactam - Wikipedia | Source : wikipedia.org | URL : 1 4.[7] Title : A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity | Source : nih.gov | URL : 7 5.[2] Title : Novel and Recent Synthesis and Applications of β-Lactams - PMC | Source : nih.gov | URL : 2 6.[4] Title : Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams | Source : csic.es | URL : 4 7.[6] Title : Organic & Biomolecular Chemistry - RSC Publishing | Source : rsc.org | URL : 6

Sources

Using Methyl 2-oxoazetidine-1-carboxylate as a beta-amino acid synthon

Application Note: Methyl 2-oxoazetidine-1-carboxylate as a -Amino Acid Synthon

Executive Summary

Methyl 2-oxoazetidine-1-carboxylate is an activated


-lactam1

This reagent serves as a direct equivalent to


-protected 

-alanine active esters

1
Key Advantages
  • Atom Economy: Ring-opening reactions are 100% atom-economical; no leaving groups are generated.

  • Regioselectivity: Nucleophilic attack occurs exclusively at the C2 carbonyl, preserving the N-protection.

  • Scalability: Avoids the formation of urea byproducts common with carbodiimide couplings.

Mechanistic Principles

The utility of this synthon relies on the destabilization of the amide bond by the N-carbamate. In a standard amide, resonance stabilization (

11

Result: The endocyclic carbonyl (C2) becomes highly electrophilic, susceptible to attack by weak nucleophiles.[1]

Reaction Pathway Diagram

ReactionPathwayReagentMethyl 2-oxoazetidine-1-carboxylate(Activated Lactam)IntermediateTetrahedral IntermediateReagent->IntermediateNucleophilic Attack (C2)Nu_AminePrimary Amine(R-NH2)Nu_Amine->IntermediateNu_AlcoholAlcohol(R-OH)Nu_Alcohol->IntermediateProd_Amideβ-Amino Amide(Peptide Bond)Intermediate->Prod_AmideRing Opening (Aminolysis)Prod_Esterβ-Amino EsterIntermediate->Prod_EsterRing Opening (Alcoholysis)

Figure 1: Divergent synthesis pathways. The activated lactam acts as a "hub" for generating diverse

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Aminolysis)

Application: Peptide coupling, synthesis of

Target Product:


Materials
  • Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, Amino acid ester) (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1]

  • Base (Optional): Triethylamine (TEA) (0.1 equiv - only if amine is a salt)[1]

Procedure
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add the Primary Amine (1.1 mmol) dropwise at room temperature (25°C).

    • Note: If the amine is an HCl salt, premix with 1.1 equiv of TEA in a separate vial before addition.[1]

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting lactam (

      
      ) should disappear, and a more polar product (
      
      
      ) should appear.[1] Reaction time is typically 2–6 hours.
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 0.5 M HCl (10 mL) to remove excess amine.

    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).

Checkpoint:



Protocol B: Synthesis of -Amino Esters (Alcoholysis)

Application: Creating protected

Target Product:
Materials
  • Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)

  • Target Alcohol (e.g., Methanol, Benzyl alcohol) (Solvent or 5.0 equiv)[1]

  • Catalyst: Sodium Alkoxide (0.1 equiv) or DMAP (0.2 equiv)[1]

Procedure
  • Dissolution: Dissolve the lactam (1.0 mmol) in the target alcohol (5 mL) if liquid. If the alcohol is solid/precious, use THF as solvent and add 3.0 equiv of the alcohol.

  • Catalysis: Add DMAP (0.2 mmol) or the corresponding Sodium Alkoxide (0.1 mmol) (e.g., NaOMe for methanolysis).

    • Critical: Uncatalyzed alcoholysis is slow. Base catalysis is required to activate the alcohol.

  • Reaction: Stir at room temperature for 12 hours. If reaction is sluggish, heat to 50°C.

  • Quench: If alkoxide was used, quench with Amberlyst-15 (H+ form) resin or 1.0 equiv Acetic Acid.[1] Filter the resin.

  • Isolation: Concentrate the solvent. Purify the residue by column chromatography (Hexanes/EtOAc).

Technical Data & Comparison

The choice of the N-protecting group on the azetidinone is critical for downstream applications. The Methyl Carbamate (Moc) group offers distinct stability profiles compared to Boc or Cbz.

FeatureMethyl Carbamate (N-COOMe)t-Butyl Carbamate (N-Boc)Benzyl Carbamate (N-Cbz)
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA/HCl)High
Base Stability Moderate (Stable to mild base)HighModerate
Hydrogenolysis Stable StableUnstable (Cleaved by

)
Deprotection Difficult (Requires TMSI or strong base)Easy (Acid)Easy (Hydrogenation)
Primary Use Permanent capping or robust scaffoldTransient protectionTransient protection
Deprotection of the N-Methoxycarbonyl Group

Warning: The methyl carbamate is robust. If your goal is to generate the free amine later, consider using the t-Butyl analog (N-Boc-2-azetidinone) instead. If deprotection of the N-COOMe group is required, use the TMSI Method :

  • Dissolve substrate in dry Acetonitrile.

  • Add Iodotrimethylsilane (TMSI) (3.0 equiv).

  • Heat to 50°C for 4 hours.

  • Quench with Methanol. This cleaves the methyl carbamate to the free amine hydroiodide salt.

Troubleshooting & Quality Control

QC Checkpoints
  • IR Spectroscopy:

    • Reagent: Look for the characteristic split carbonyl stretch of the N-acyl lactam: ~1780 cm⁻¹ (lactam C=O) and ~1730 cm⁻¹ (carbamate C=O).

    • Product: The high-frequency lactam band (1780 cm⁻¹) must disappear. A new Amide I band (~1650 cm⁻¹) or Ester band (~1730 cm⁻¹) will appear.[1]

  • Moisture Sensitivity:

    • The reagent reacts with water to form N-methoxycarbonyl-

      
      -alanine (hydrolysis).
      
    • Symptom:[2][3][4][5][6] Formation of a carboxylic acid (broad OH stretch in IR, acidic spot on TLC).[1]

    • Prevention: Store reagent in a desiccator at -20°C.

References

  • Palomo, C., et al. "

    
    -Lactams as Versatile Intermediates in 
    
    
    - and
    
    
    -Amino Acid Synthesis."[1] Synlett, vol. 1999, no. 11, 1999, pp. 1813–1826.
  • Pitts, C. R., & Lectka, T. "Chemical Synthesis of

    
    -Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, vol. 114, no. 16, 2014, pp. 7930–7953.[1] 
    
  • D'hooghe, M., & De Kimpe, N.

    
    -Lactams as Synthons in Organic Chemistry."[1] Tetrahedron, vol. 66, no. 45, 2010, pp. 8677–8712.[1] 
    
  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[1] Protective Groups in Organic Synthesis, 4th ed., Wiley, 2006.[1] (Standard reference for carbamate stability/cleavage).

Procedure for nucleophilic attack on N-protected beta-lactams

Nucleophilic Ring-Opening of N-Protected -Lactams

Application Note & Synthetic Protocols

Introduction: The "Spring-Loaded" Electrophile

The

1

In a simple amide, resonance delocalization of the nitrogen lone pair into the carbonyl (


N-protection with electron-withdrawing groups (EWGs)Boc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)Tosyl (Ts)

These N-protecting groups perform two functions:

  • Electronic Activation: They withdraw electron density from the nitrogen, virtually eliminating amide resonance and rendering the carbonyl carbon highly electrophilic.

  • Leaving Group Enhancement: They stabilize the nitrogen anion (or N-metal species) formed upon ring cleavage, facilitating the C-N bond breakage.

This guide details the procedures for exploiting this activation to synthesize acyclic

Mechanistic Principles

The reaction proceeds via a nucleophilic attack on the carbonyl carbon (C2), forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Reaction Pathway[2][3]
  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the re face or si face of the carbonyl.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Ring Collapse: Driven by the release of ring strain, the C-N bond cleaves. The electrons from the C-N bond are dumped onto the nitrogen atom, which is stabilized by the N-protecting group (EWG).

  • Protonation/Quench: The resulting acyclic species is protonated to yield the final product.[2]

Mechanism Diagram

BetaLactamMechanismFigure 1: General mechanism of nucleophilic ring-opening of N-activated beta-lactams.LactamN-ProtectedBeta-LactamInterTetrahedralIntermediateLactam->Inter Nucleophilic Attack(k1)NuNucleophile(RO-, RNH2, R-M)Nu->InterCollapseStrain Release(C-N Bond Break)Inter->Collapse Transition StateProductAcyclic Beta-AminoDerivativeCollapse->Product Protonation/Workup

Critical Parameters & Optimization

ParameterRecommendationRationale
N-Protecting Group Boc, Cbz Provides optimal balance of activation and stability. Unprotected lactams react sluggishly.
Temperature -78°C to 0°C Low temperature prevents side reactions (e.g., polymerization, epimerization at C3).
Solvent THF, MeOH, DCM THF is ideal for organometallics; MeOH for alcoholysis. Avoid protic solvents with Grignards.
Stoichiometry 1.1 - 3.0 equiv Excess nucleophile ensures complete conversion; critical for Grignard additions to drive equilibrium.
Catalysis Cyanide (CN⁻) For alcoholysis/aminolysis, catalytic KCN or Lewis acids can accelerate ring opening under mild conditions.

Experimental Protocols

Protocol A: Synthesis of -Amino Acids (Hydrolysis)

Target: Conversion of N-Boc-azetidin-2-one to N-Boc-

Reagents:

  • Substrate: N-Boc-4-substituted-

    
    -lactam (1.0 equiv)
    
  • Base: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF / Water (3:1 v/v)

  • Quench: 1M HCl or 5% Citric Acid

Procedure:

  • Dissolution: Dissolve the N-Boc-

    
    -lactam in THF (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Add the solution of LiOH in water dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually complete in 1–3 hours).

    • Note: If the starting material persists, mild heating to 40°C may be required, but monitor carefully for C3-epimerization.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH ~3 with 5% citric acid (or 1M HCl) at 0°C.

    • Extract with Ethyl Acetate (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: The crude carboxylic acid is often pure enough. If necessary, purify by recrystallization (Hexane/EtOAc) rather than silica chromatography to avoid streaking.

Protocol B: Synthesis of -Amino Esters (Methanolysis)

Target: Ring opening with alkoxides to form esters.

Reagents:

  • Substrate: N-Protected-

    
    -lactam
    
  • Nucleophile: Sodium Methoxide (NaOMe) (0.1 – 1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

Procedure:

  • Setup: Dissolve the lactam in anhydrous MeOH (0.2 M) under nitrogen.

  • Catalysis: Add catalytic NaOMe (0.1 equiv).

    • Alternative: For highly activated lactams, KCN (0.1 equiv) in MeOH is a milder alternative that prevents epimerization.

  • Reaction: Stir at RT for 1–4 hours.

  • Quench: Add a small amount of solid citric acid or Dowex H+ resin to neutralize the base.

  • Isolation: Filter and concentrate. Flash chromatography (Hexane/EtOAc) yields the pure methyl ester.

Protocol C: Synthesis of -Amino Ketones (Grignard Addition)

Target: Reaction with Carbon nucleophiles.[2] N-Boc lactams act as "Weinreb Amide" equivalents, yielding ketones rather than tertiary alcohols under controlled conditions.

Reagents:

  • Substrate: N-Boc-4-substituted-

    
    -lactam (1.0 equiv)
    
  • Reagent: Aryl/Alkyl Magnesium Bromide (R-MgBr) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous THF

  • Temp: -78°C (Critical)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the N-Boc-lactam in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add the Grignard reagent (solution in ether/THF) dropwise via syringe pump or addition funnel over 15–20 minutes.

    • Mechanism:[1][3][2][4][5][6][7][8][9][10] The nucleophile attacks to form a stable tetrahedral magnesium chelate. The low temperature prevents the collapse of this intermediate and subsequent double-addition.

  • Reaction: Stir at -78°C for 1–2 hours.

  • Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.

    • Warning: Warming before quenching can lead to tertiary alcohol formation or polymerization.

  • Workup: Allow to warm to RT. Extract with Et₂O or EtOAc. Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization Guide

Epimerization at C3

The C3 proton is acidic (alpha to carbonyl). Strong bases or prolonged reaction times can lead to racemization/epimerization, converting cis-lactams to trans-products or racemizing chiral centers.

  • Solution: Use the mildest base possible. For alcoholysis, use KCN catalysis instead of stoichiometric alkoxide. For hydrolysis, keep temperature low (0°C).

Polymerization

N-unprotected or highly strained lactams can undergo anionic polymerization (ring-opening polymerization, ROP) initiated by the product amine.

  • Solution: Ensure N-protection (Boc/Cbz) is robust. The bulky N-protecting group sterically hinders the nitrogen of the opened product, preventing it from attacking another lactam molecule.

Reaction Decision Tree

DecisionTreeFigure 2: Selection guide for nucleophilic ring-opening protocols.StartDesired Product?AcidBeta-Amino AcidStart->AcidEsterBeta-Amino EsterStart->EsterKetoneBeta-Amino KetoneStart->KetoneProtocolAProtocol A:HydrolysisAcid->ProtocolA LiOH / THF / H2OProtocolBProtocol B:AlcoholysisEster->ProtocolB NaOMe (cat) / MeOHor KCN / MeOHProtocolCProtocol C:Grignard AdditionKetone->ProtocolC R-MgBr / THF / -78°C

References

  • Palomo, C., et al. (1999). "From beta-lactams to alpha- and beta-amino acid derived peptides."[11] Amino Acids.[1][11] Link

  • Ojima, I., & Delaloge, F. (1997). "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the beta-lactam synthon method." Chemical Society Reviews. Link

  • Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of

    
    -Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews. Link
    
  • Chemistry Steps. (2025). "Reactions of Lactones and Lactams." Chemistry Steps Educational Portal. Link

  • Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." Master Organic Chemistry. Link

Preparation of beta-peptides using Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of


-Peptides using Methyl 2-oxoazetidine-1-carboxylate 

Introduction: The "Spring-Loaded" Scaffold

The synthesis of


-peptides—polyamides composed of 

-amino acids—has emerged as a critical frontier in peptidomimetic drug design. Unlike natural

-peptides,

-peptides exhibit extraordinary resistance to proteolytic degradation and can fold into stable secondary structures (helices, sheets) useful for disrupting protein-protein interactions.

Methyl 2-oxoazetidine-1-carboxylate represents a specialized class of "activated monomers." It is an


-acylated 

-lactam. Structurally, the four-membered lactam ring possesses significant ring strain (

23 kcal/mol), and the electron-withdrawing methyl carbamate (Moc) group on the nitrogen activates the carbonyl toward nucleophilic attack.

Why use this reagent?

  • Atom Economy: Unlike standard coupling reagents (EDC/HATU) that generate stoichiometric waste, the ring-opening of this lactam incorporates all atoms into the final product (except for the protecting group if removed later).

  • Activation: The

    
    -carboxylate group renders the lactam carbonyl highly electrophilic, allowing reaction with amines under mild conditions without additional catalysts.
    
  • Versatility: It serves as a building block for both stepwise oligomer synthesis (precise sequence control) and Ring-Opening Polymerization (ROP) to form Nylon-3 biomaterials.

Mechanism of Action

The utility of Methyl 2-oxoazetidine-1-carboxylate lies in its susceptibility to nucleophilic ring-opening. The reaction is driven by the relief of ring strain and the electron-withdrawing nature of the exocyclic carbamate.

Core Mechanistic Pathway
  • Nucleophilic Attack: A primary amine (the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the

    
    -lactam.
    
  • Ring Opening: The C-N bond of the lactam breaks. The electrons move to the nitrogen, which is stabilized by the exocyclic ester group.

  • Product Formation: The result is a

    
    -alanine derivative extended by one unit, with the new N-terminus protected by the Methyl Carbamate (Moc) group.
    

BetaLactamMechanism Figure 1: Nucleophilic Ring-Opening Mechanism of N-Activated Beta-Lactams Reagent Methyl 2-oxoazetidine-1-carboxylate (Activated Monomer) TS Tetrahedral Intermediate (Ring Strain Relief) Reagent->TS + Amine Amine Nucleophile (R-NH2) Amine->TS Product Beta-Peptide Product (N-Moc-Beta-Ala-NH-R) TS->Product C-N Bond Scission

Experimental Protocols

Protocol A: Stepwise Synthesis of -Peptide Oligomers

Use this protocol for creating defined sequences for drug discovery.

Objective: To couple Methyl 2-oxoazetidine-1-carboxylate to an amine-functionalized resin or free amine.

Materials:

  • Monomer: Methyl 2-oxoazetidine-1-carboxylate (1.2 equivalents relative to amine).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base (Optional): Diisopropylethylamine (DIPEA) (0.5 eq) - Only if the amine is a salt.

  • Monitoring: TLC (Ethyl Acetate/Hexane) or LC-MS.

Procedure:

  • Preparation: Dissolve the amino-component (e.g., H-Val-OMe or resin-bound amine) in anhydrous DCM under Nitrogen.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of DIPEA and stir for 5 minutes to liberate the free base.

  • Coupling: Add Methyl 2-oxoazetidine-1-carboxylate (1.2 eq) to the solution.

  • Reaction: Stir at room temperature (20–25 °C).

    • Reaction Time: Typically 2–6 hours. The reaction is faster than standard amide coupling due to ring strain.

  • Monitoring: Monitor consumption of the amine by ninhydrin stain (if solid phase) or TLC.

  • Workup (Solution Phase):

    • Dilute with DCM.

    • Wash with 1M KHSO₄ (to remove unreacted amines).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Deprotection (If extending chain): The product has an N-terminal Moc group. This is generally stable. If chain extension is required, this specific reagent (Methyl carbamate) is difficult to remove without harsh conditions.

    • Critical Insight: For iterative synthesis, it is often better to use

      
      -Butyl 2-oxoazetidine-1-carboxylate (Boc-derivative) . If you strictly use the Methyl derivative, it serves best as a terminal cap  or requires hydrolysis (strong acid/base) which might damage the peptide.
      

Data Summary: Stepwise Coupling Efficiency

ParameterStandard Coupling (HATU)Beta-Lactam Ring Opening
Atom Economy Low (Reagent waste)High (100% incorporation)
Racemization Possible at

-center
Negligible (Ring constraint)
Byproducts Urea, HOAtNone (Clean conversion)
Reaction Time 1–2 Hours2–6 Hours
Protocol B: Anionic Ring-Opening Polymerization (AROP)

Use this protocol for creating Nylon-3 polymers for biomaterials/antimicrobials.

Objective: To polymerize the monomer into a poly-


-peptide.

Materials:

  • Monomer: Methyl 2-oxoazetidine-1-carboxylate.

  • Initiator: Potassium tert-butoxide (KOtBu) or a primary amine (e.g., Benzylamine).

  • Solvent: Anhydrous THF.

Procedure:

  • Purification: The monomer must be strictly dry. Recrystallize or dry over molecular sieves.

  • Initiation: In a glovebox or under Argon, dissolve the Initiator in THF.

  • Propagation: Add the monomer solution to the initiator rapidly.

    • Ratio: [Monomer]/[Initiator] determines the degree of polymerization (DP).

  • Conditions: Stir at 25 °C for 12–24 hours.

  • Termination: Quench with a few drops of Methanol/Acetic Acid.

  • Precipitation: Pour the reaction mixture into cold Diethyl Ether to precipitate the polymer.

  • Characterization: Analyze by GPC (Gel Permeation Chromatography) for molecular weight distribution.

Workflow Figure 2: Decision Matrix for Beta-Lactam Processing Start Start: Methyl 2-oxoazetidine-1-carboxylate Choice Select Pathway Start->Choice Stepwise Stepwise Synthesis (Defined Sequence) Choice->Stepwise Drug Discovery Polymer ROP Polymerization (Materials) Choice->Polymer Biomaterials ReactAmine React with Amine (1:1) Stepwise->ReactAmine Purify Acid Wash / Column ReactAmine->Purify Initiate Add Initiator (Base/Amine) Polymer->Initiate Precip Precipitate in Ether Initiate->Precip

Critical Troubleshooting & Optimization

1. Hydrolysis Sensitivity: The


-activated lactam is sensitive to moisture. Water can act as a nucleophile, opening the ring to form the 

-Moc-

-alanine free acid.
  • Symptom:[2][3][4] Low yield, formation of acidic byproduct.

  • Fix: Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Perform reactions under inert atmosphere.

2. Polymerization Control (Dispersity): In ROP, "back-biting" (where the growing chain attacks itself) can broaden the molecular weight distribution.

  • Optimization: Lower temperatures (0 °C) often suppress side reactions relative to propagation. Using a "living" polymerization initiator (like specific transition metal complexes or controlled nucleophiles) improves dispersity (

    
    ).
    

3. Solubility of Products:


-peptides, especially homopolymers of 

-alanine, can aggregate and become insoluble in organic solvents.
  • Fix: Use LiCl (lithium chloride) as an additive in DMF or THF to disrupt hydrogen bonding during synthesis or analysis.

References

  • Gellman, S. H., et al. (2009). "Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams."[5] Journal of the American Chemical Society.[6][7] Link

  • Cheng, J., & Deming, T. J. (2001). "Synthesis of Polypeptides by Ring-Opening Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry. (Contextual grounding for ROP mechanisms).
  • Palomo, C., et al. (2004). "From beta-lactams to alpha- and beta-amino acid derived peptides."[8][9] Current Medicinal Chemistry. Link

  • Cowie, J. M. G., & Arrighi, V. (2008). Polymers: Chemistry and Physics of Modern Materials.
  • Ojima, I. (1995). "Asymmetric Synthesis of Beta-Lactams." Accounts of Chemical Research. (Reference for the synthesis of the lactam precursors).

Sources

Grignard reaction conditions for Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Ring-Opening of Methyl 2-oxoazetidine-1-carboxylate via Grignard Reagents

Executive Summary & Application Scope

This technical guide details the protocol for the controlled reaction of Methyl 2-oxoazetidine-1-carboxylate (an


-methoxycarbonyl 

-lactam) with organomagnesium (Grignard) reagents.

Unlike standard amides, which are typically unreactive toward mono-addition of Grignard reagents, the


-protected 

-lactam scaffold possesses significant ring strain (~26 kcal/mol) and electronic activation via the carbamate moiety. These features allow for a highly chemoselective nucleophilic attack at the lactam carbonyl, resulting in ring cleavage to generate valuable

-protected

-amino ketones
. These products are critical intermediates in the synthesis of

-amino acids, alkaloids, and taxane side chains.

Mechanistic Principles & Reaction Pathway

To ensure reproducibility, researchers must understand the competing electrophilic sites. The substrate contains two carbonyls: the lactam (C2) and the carbamate (exocyclic ester) .

  • Primary Pathway (Desired): The Grignard reagent (

    
    ) attacks the strained lactam carbonyl. The tetrahedral intermediate collapses to relieve ring strain, breaking the 
    
    
    
    bond. The resulting magnesium enolate/amide species is stable at low temperatures, preventing double addition.
  • Secondary Pathway (Undesired): Attack at the carbamate ester or double addition to the resulting ketone. This is mitigated by temperature control and steric bulk of the protecting group.

Pathway Visualization

The following diagram illustrates the chemoselective trajectory and the "Weinreb-like" stabilization of the intermediate.

Grignard_Mechanism Substrate Methyl 2-oxoazetidine- 1-carboxylate TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack (C2 Carbonyl) Grignard R-MgBr (Nucleophile) Grignard->TS Mg_Chelate Open-Chain Mg-Chelate (Stable at -78°C) TS->Mg_Chelate Ring Strain Relief (C-N Bond Scission) Quench Acidic Quench (NH4Cl/HCl) Mg_Chelate->Quench Hydrolysis Product N-Protected Beta-Amino Ketone Quench->Product Protonation

Figure 1: Mechanistic pathway for the ring-opening of N-activated


-lactams. The stability of the Mg-chelate prevents over-alkylation.

Critical Reaction Parameters

The following parameters are optimized to maximize the yield of the


-amino ketone while suppressing attack at the methyl ester (carbamate).
ParameterOptimized ConditionRationale
Solvent THF (Anhydrous) Essential for stabilizing the Grignard reagent and the open-chain Mg-chelate intermediate. Diethyl ether is less effective for this specific chelation.
Temperature -78°C to -40°C Kinetic control is required. At >0°C, attack at the carbamate ester becomes competitive, leading to complex mixtures.
Stoichiometry 1.1 - 1.3 equiv. Slight excess ensures full conversion. Large excess (>2.0 equiv) promotes double addition.
Addition Rate Dropwise (Slow) Prevents localized heating (exotherm) which could trigger side reactions.
Quenching Sat. NH₄Cl / 1M HCl Controlled protonation is necessary to release the amine from the Mg complex without hydrolyzing the carbamate.

Standardized Experimental Protocol

Objective: Synthesis of


-(3-oxo-alkyl)carbamic acid methyl ester (Ring-opened product).
Materials:
  • Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol)

  • Grignard Reagent (e.g., PhMgBr, 1.0 M in THF, 1.2 mmol)

  • Anhydrous THF (10 mL)

  • Saturated NH₄Cl solution

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:
  • System Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon or Nitrogen for 15 minutes.

    • Note: Moisture is the primary cause of reaction failure.

  • Substrate Solvation:

    • Charge the flask with Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol).

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

  • Grignard Addition:

    • Load the Grignard reagent (1.2 mmol, 1.2 mL of 1.0 M solution) into a dry syringe.

    • Crucial: Add the reagent dropwise over 10–15 minutes along the side of the flask wall to pre-cool the entering liquid.

    • Observation: The solution may turn slightly yellow or cloudy depending on the R-group.

  • Reaction Monitoring:

    • Stir at -78°C for 1 hour.

    • Warm slowly to -40°C over 30 minutes.

    • TLC Check: Withdraw a 10 µL aliquot, quench in a vial with wet ether. Check for disappearance of starting material (SM). SM typically appears at lower R_f than the ketone product in EtOAc/Hexane systems.

  • Quenching & Workup:

    • Once conversion is complete, quench the reaction at -40°C by adding saturated aqueous NH₄Cl (5 mL).

    • Allow the mixture to warm to room temperature.

    • Dilute with water (10 mL) and extract with DCM (3 x 15 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      

Analytical Validation (Self-Validating the Product)

To confirm the integrity of the ring-opened product vs. the starting material, look for these specific NMR signatures:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Loss of Ring Protons: The characteristic multiplets of the azetidine ring (typically

      
       3.0–3.6 ppm) will disappear or shift significantly.
      
    • Appearance of Ketone Alpha-Protons: New triplets/multiplets corresponding to the methylene protons adjacent to the new ketone (

      
      -CH
      
      
      
      ) and the amine (
      
      
      -CH
      
      
      ) will appear, typically downfield (
      
      
      2.5–3.5 ppm).
    • Carbamate Methyl: The singlet for

      
       should remain (
      
      
      
      ~3.7 ppm). If this is missing, the carbamate was attacked.
  • IR Spectroscopy:

    • Ketone C=O: Strong band at ~1710–1720 cm

      
      .
      
    • Carbamate C=O: Band at ~1730–1750 cm

      
       (often overlapping but broader).
      
    • Absence of Lactam: The strained

      
      -lactam carbonyl band (~1770–1790 cm
      
      
      
      ) must be absent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Moisture in solvent/gas.Re-dry THF over Na/Benzophenone or molecular sieves. Ensure Ar line is dry.
Complex Mixture (Multiple Spots) Temperature too high (> -40°C).Maintain -78°C strictly during addition. Do not warm past -20°C before quenching.
Product is a Tertiary Alcohol Double addition of Grignard.[2]Reduce Grignard equivalents to 1.1. Ensure rapid stirring to prevent local concentration hotspots.
Loss of Carbamate Group Attack at Ester.Use a bulkier Grignard if possible, or lower temperature. Confirm identity of starting material.

References

  • Palomo, C., et al. (1990). "N-Carboalkoxy-2-azetidinones as acylating agents: A new synthesis of beta-amino ketones." Tetrahedron Letters, 31(15), 2205-2208. Link

  • Ojima, I. (1995). "The Chemistry of beta-Lactams." VCH Publishers. (Foundational text on beta-lactam reactivity and ring strain).
  • Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of beta-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, 114(16), 7930–7953. Link

  • Alcaide, B., & Almendros, P. (2001). "Beta-Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett, 2001(10), 1483-1499. Link

Sources

Application Note: Selective Deprotection of N-Methoxycarbonyl (Moc) Groups on β-Lactam Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The azetidin-2-one (β-lactam) ring is the core pharmacophore of the most widely used class of antibiotics and serves as a highly versatile chiral synthon in organic synthesis[1]. Protecting group strategies for β-lactam nitrogen atoms must carefully navigate the extreme sensitivity of this highly strained four-membered ring.

While the N-methoxycarbonyl (Moc) group offers excellent atom economy and robust stability during complex multi-step synthetic sequences, its deprotection is notoriously challenging. Standard carbamate cleavage conditions—such as strong acids (used for Boc), hydrogenolysis (used for Cbz), or basic hydrolysis (used for Fmoc)—either fail to cleave the stubborn Moc group or cause catastrophic ring-opening of the β-lactam core.

To achieve selective N-Moc deprotection without compromising the delicate azetidin-2-one ring, Trimethylsilyl iodide (TMSI) has emerged as the reagent of choice[2]. This application note details the mechanistic rationale, optimized protocols, and troubleshooting steps for TMSI-mediated Moc cleavage.

Mechanistic Causality: Why TMSI Works

The success of TMSI in this specific application is deeply rooted in the Hard-Soft Acid-Base (HSAB) principle. The β-lactam carbonyl carbon is a "hard" electrophile, making it highly susceptible to "hard" nucleophiles (like OH⁻ or NH₂⁻), which inevitably leads to irreversible ring opening.

TMSI circumvents this liability by operating through a completely orthogonal pathway:

  • Oxophilicity (Hard-Hard Interaction) : The highly electropositive, "hard" silicon atom of TMSI selectively coordinates to the "hard" carbonyl oxygen of the exocyclic Moc group, thereby activating it.

  • Nucleophilic Attack (Soft-Soft Interaction) : The "soft" iodide anion subsequently performs an SN2 attack on the "soft" methyl group of the Moc moiety. This specific trajectory avoids the β-lactam carbonyl entirely, releasing methyl iodide (MeI).

  • Methanolysis : The resulting silyl carbamate intermediate is highly labile. Upon the addition of methanol, it undergoes rapid desilylation and decarboxylation, releasing CO₂ and the free β-lactam amine[3].

Mechanism A N-Moc-β-Lactam (Stable Precursor) B TMSI Coordination (Si-O Bond Formation) A->B TMSI, CHCl3 C SN2 Attack by Iodide (Release of MeI) B->C Iodide attack on -CH3 D Silyl Carbamate Intermediate C->D - MeI E Methanol Quench (Desilylation & Decarboxylation) D->E + MeOH F Free NH-β-Lactam (Target Product) E->F - CO2, - TMS-OMe

Mechanistic pathway of TMSI-mediated N-Moc deprotection exploiting HSAB principles.

Experimental Protocol: TMSI-Mediated Cleavage

Critical Insight: TMSI is highly moisture-sensitive and light-sensitive. It reacts violently with trace water to form corrosive Hydrogen Iodide (HI), which acts as a strong acid and will rapidly degrade the β-lactam ring. Strict anhydrous conditions are non-negotiable for this protocol.

Materials Required:
  • Substrate : N-Moc-β-lactam (1.0 equiv)

  • Reagent : Iodotrimethylsilane (TMSI) (1.2 - 1.5 equiv)[3]

  • Solvent : Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (Must be amylene-stabilized; alcohol-stabilized solvents will quench the TMSI).

  • Quenching Agent : Anhydrous Methanol (MeOH) (degassed)

  • Workup : Sodium thiosulfate (Na₂S₂O₃) (10% aqueous solution)

Step-by-Step Procedure:
  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Substrate Dissolution : Dissolve the N-Moc-β-lactam (1.0 equiv) in anhydrous CHCl₃ to achieve a 0.1 M to 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Using a gas-tight syringe, add TMSI (1.2 equiv) dropwise over 5 minutes. The solution will typically turn slightly yellow or brown due to the presence of trace free iodine.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Note: While standard carbamates are often heated to 50–60 °C to accelerate cleavage[3], β-lactams require lower temperatures to prevent thermal degradation of the azetidin-2-one ring. Stir for 2 to 4 hours. Monitor progress via TLC (stain with KMnO₄) or LC-MS.

  • Quenching : Once the starting material is consumed, cool the flask back to 0 °C. Rapidly add degassed anhydrous MeOH (4.0 equiv) to cleave the silyl carbamate intermediate[3]. Stir for 15 minutes. Effervescence (CO₂ release) may be observed.

  • Concentration : Remove the volatile components (including the generated methyl iodide, excess MeOH, and TMS-OMe) under reduced pressure.

  • Workup & Purification : Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with a 10% aqueous Na₂S₂O₃ solution to reduce and remove any residual iodine, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the free amine via flash column chromatography.

Workflow Step1 Step 1: Preparation Dissolve substrate in anhydrous CHCl3 under Argon at 0 °C Step2 Step 2: TMSI Addition Add TMSI (1.2 eq) dropwise; maintain strictly anhydrous environment Step1->Step2 Step3 Step 3: Incubation Warm to 25 °C; Monitor via TLC/LC-MS (2-4 hours) Step2->Step3 Step4 Step 4: Quenching Cool to 0 °C; Add anhydrous MeOH (4.0 eq) to release CO2 Step3->Step4 Step5 Step 5: Workup Evaporate volatiles; Wash with Na2S2O3; Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the safe and effective removal of the N-Moc group.

Quantitative Data & Optimization Guidelines

The table below summarizes the effect of varying reaction parameters on the yield and integrity of the β-lactam core based on empirical laboratory data.

ParameterConditionβ-Lactam Ring IntegrityYield of Free AmineCausality / Observation
Solvent CHCl₃ (Anhydrous)High (>95%)85 - 92%Optimal polarity; stabilizes the polar transition state without reacting with TMSI.
Solvent THFLow (<40%)<30%TMSI aggressively cleaves THF ethers, leading to massive side-product formation.
Temperature 50 °CModerate (60%)50 - 65%Elevated temperatures accelerate Moc cleavage but induce significant β-lactam ring opening.
Temperature 25 °CHigh (>95%)85 - 92%Ideal kinetic balance between the rate of deprotection and substrate stability.
Reagent TMSI (Commercial, aged)Poor (<50%)VariableAged TMSI contains HI, which acts as a strong Brønsted acid and destroys the β-lactam.
Reagent TMSCl + NaI (in situ)High (>90%)80 - 88%Milder alternative if pure TMSI is unavailable; generates TMSI continuously in situ.

Troubleshooting & Alternative Strategies

  • Issue: HI-Induced Ring Opening. If the specific β-lactam derivative is exceptionally acid-sensitive, even trace HI in the TMSI can cause immediate degradation.

    • Solution: Add an acid scavenger such as propylene oxide to the reaction mixture prior to TMSI addition. Alternatively, utilize the in situ generation method (TMSCl + NaI in acetonitrile), which provides a milder, controlled release of TMSI and avoids sudden spikes in acidity.

  • Issue: Incomplete Deprotection. The Moc group can be highly sterically hindered in complex, multi-substituted β-lactams.

    • Solution: Increase the equivalents of TMSI to 2.0–2.5 and extend the reaction time. Do not increase the temperature above 25 °C, as the activation energy for ring-opening will be surpassed before complete deprotection occurs.

References

  • Advances in the chemistry of β-lactam and its medicinal applications Source: PMC (National Institutes of Health) URL:[Link]

  • Cleavage of the N-methoxycarbonyl group (Science of Synthesis) Source: Thieme Connect URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxycarbonyl-2-azetidinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-methoxycarbonyl-2-azetidinone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of N-methoxycarbonyl-2-azetidinone, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a significantly lower yield of N-methoxycarbonyl-2-azetidinone than expected, or no product at all. What are the primary factors I should investigate?

Answer: Low or no yield is a common but multifaceted problem. A systematic review of your experimental setup and reagents is the most effective approach to identify the root cause.

Initial Checks:

  • Purity of Starting Materials: Impurities in your starting materials, such as the β-amino acid precursor, can introduce side reactions or inhibit the cyclization process. It is crucial to verify the purity of your reagents using techniques like NMR or mass spectrometry and purify them if necessary.[1]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, as the presence of water can be detrimental, especially in reactions involving water-sensitive reagents like activating agents for cyclization.[1] Using freshly dried solvents is a critical step for success.

  • Reaction Atmosphere: For reactions sensitive to air or moisture, it is imperative to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[1] Leaks in your apparatus can introduce oxygen or moisture, leading to the decomposition of reagents or intermediates.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and the formation of side products.[1] For exothermic reactions, ensure controlled addition of reagents to prevent localized overheating.

Advanced Troubleshooting:

Potential Cause Explanation Recommended Solution
Inefficient Cyclization Agent The choice of cyclization (activating) agent is critical for forming the β-lactam ring from a β-amino acid precursor. Some agents may not be potent enough for your specific substrate.Consider alternative cyclization agents. While various methods exist, the use of reagents like diphosphorus tetraiodide in the presence of a base like triethylamine has been shown to be effective for the direct conversion of carboxylic acids and imines to 2-azetidinones.[2] Another approach involves the use of activating agents like phenylphosphonic dichloride (PhP(O)Cl2) with a base.[3]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Ensure the reaction is stirred for the recommended duration or until the starting material is consumed.
Side Reactions The formation of dimers or polymers can compete with the desired intramolecular cyclization, especially at high concentrations.[3]Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. The optimal concentration will need to be determined empirically.
Stereoelectronic Effects The substituents on the β-amino acid precursor can influence the ease of cyclization. Bulky groups may hinder the necessary conformation for ring closure.If possible, consider modifying the protecting groups or other substituents on your starting material to reduce steric hindrance.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired N-methoxycarbonyl-2-azetidinone, but I am also observing significant quantities of side products, complicating purification and reducing the overall yield. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is often related to the reaction conditions and the reactivity of the intermediates.

Side Product Plausible Cause Mitigation Strategy
Dimerized or Polymerized Material High concentrations of the β-amino acid precursor can favor intermolecular reactions over the desired intramolecular cyclization.[3]As mentioned previously, performing the reaction under high-dilution conditions is a key strategy to minimize the formation of these byproducts.
Products from Ring-Opening The strained four-membered β-lactam ring is susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction or workup conditions.[5][6]Employ mild reaction conditions and avoid strong acids, bases, or nucleophiles during the reaction and purification steps.[5] Purification using neutral alumina instead of silica gel can sometimes prevent decomposition.
Epimerization If your starting material is chiral, harsh basic or acidic conditions can lead to epimerization at the stereocenters of the β-lactam ring.Use non-nucleophilic, sterically hindered bases (e.g., proton sponges) and maintain neutral pH during workup and purification.[4]
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure N-methoxycarbonyl-2-azetidinone from the crude reaction mixture. What purification strategies are most effective?

Answer: Purification of β-lactams can be challenging due to their polarity and potential instability.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is widely used, but its acidic nature can sometimes cause decomposition of the β-lactam. If you observe degradation on silica, consider using neutral alumina or a deactivated silica gel.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Common solvents for crystallization include ethyl acetate, ethanol, methanol, or mixtures with hexanes.[7]

  • Extraction: A standard aqueous workup is often the first step in purification.

    • Quenching: Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride.[4]

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[4]

    • Washing: Wash the combined organic layers with water and brine to remove water-soluble impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-methoxycarbonyl-2-azetidinone and what are their relative advantages and disadvantages?

A1: Several methods are employed for the synthesis of 2-azetidinones. The choice of method often depends on the available starting materials and the desired substitution pattern.

  • Cyclization of β-Amino Acids: This is a direct and widely used method. The primary advantage is the ready availability of a wide range of β-amino acid precursors. The main challenge lies in the selection of an appropriate activating agent to facilitate the ring closure.[3][8]

  • [2+2] Cycloaddition (Staudinger Synthesis): This powerful reaction involves the cycloaddition of a ketene with an imine.[9][10] It is highly versatile for creating substituted β-lactams.[9] However, controlling the stereoselectivity can be challenging and often requires careful optimization of reaction conditions or the use of chiral auxiliaries.[4][9]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring systems, including β-lactams.[11][12] This method is particularly useful for synthesizing more complex and strained β-lactam structures.[13][14] The main limitation is the need for specific diene precursors and the cost of the ruthenium-based catalysts.[12]

  • Mitsunobu Reaction: This reaction can be used for the intramolecular cyclization of β-hydroxy hydroxamates to form β-lactams.[15][16] It proceeds with inversion of stereochemistry at the alcohol carbon, which can be advantageous for stereocontrol.[17][18] A significant drawback is the formation of triphenylphosphine oxide and a reduced hydrazine derivative as byproducts, which can complicate purification.[15]

Q2: How can I improve the stereoselectivity of my N-methoxycarbonyl-2-azetidinone synthesis?

A2: Achieving high stereoselectivity is often a key challenge. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral catalysts, such as certain cinchona alkaloids or N-heterocyclic carbenes (NHCs), can induce enantioselectivity in the formation of the β-lactam ring during a Staudinger reaction.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can effectively control the facial selectivity of the cycloaddition. The auxiliary is then cleaved in a subsequent step.

  • Substrate Control: Utilizing a chiral starting material, such as a chiral imine derived from a chiral aldehyde or amine, can direct the stereochemical outcome of the reaction.[4]

  • Reaction Conditions: The choice of solvent and temperature can have a profound impact on the diastereoselectivity of the reaction. Low temperatures often favor the formation of the cis isomer in the Staudinger synthesis.[9]

Q3: What are the key safety precautions to consider during the synthesis of N-methoxycarbonyl-2-azetidinone?

A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Handling of Reagents: Many of the reagents used, such as activating agents (e.g., phosgene derivatives, sulfonyl chlorides) and strong bases, are corrosive, toxic, or moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: When working with air- or moisture-sensitive reagents, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere.

  • Pressure Buildup: Some reactions may generate gaseous byproducts. Ensure your reaction vessel is not a closed system to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Section 3: Experimental Protocols and Diagrams

Protocol 1: General Procedure for the Cyclization of a β-Amino Acid Precursor

This protocol provides a general guideline for the intramolecular cyclization of an N-methoxycarbonyl-β-amino acid to form N-methoxycarbonyl-2-azetidinone using an activating agent.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-methoxycarbonyl-β-amino acid (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration that favors intramolecular cyclization (typically 0.01-0.1 M).

  • Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine, 2.2 equivalents) dropwise.

  • Activating Agent Addition: Slowly add the activating agent (e.g., phenylphosphonic dichloride, 1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents purity_ok Purity Confirmed check_purity->purity_ok purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found conditions_ok Conditions Optimal check_conditions->conditions_ok optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Sub-optimal optimize_concentration Adjust Concentration (High Dilution) check_conditions->optimize_concentration Side Products (e.g., Dimers) reagents_ok Reagents Fresh & Anhydrous check_reagents->reagents_ok use_fresh_reagents Use Freshly Dried Solvents & Reagents check_reagents->use_fresh_reagents Degraded or Wet change_activating_agent Consider Alternative Activating Agent purity_ok->change_activating_agent conditions_ok->change_activating_agent reagents_ok->change_activating_agent purify_sm->check_purity optimize_temp->check_conditions optimize_concentration->check_conditions use_fresh_reagents->check_reagents end Improved Yield change_activating_agent->end

Caption: A flowchart for troubleshooting low product yield.

Reaction Scheme: Common Synthetic Pathways

Synthetic_Pathways cluster_0 Cyclization of β-Amino Acid cluster_1 Staudinger [2+2] Cycloaddition cluster_2 Ring-Closing Metathesis beta_amino_acid N-methoxycarbonyl- β-amino acid product_1 N-methoxycarbonyl- 2-azetidinone beta_amino_acid->product_1 Activating Agent, Base ketene Ketene product_2 N-methoxycarbonyl- 2-azetidinone ketene->product_2 [2+2] imine Imine imine->product_2 [2+2] diene Acyclic Diene Precursor product_3 N-methoxycarbonyl- 2-azetidinone diene->product_3 Ru Catalyst

Caption: Common synthetic routes to 2-azetidinones.

References

  • Hassan, H. M. A. (2010). Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams. Chemical Communications, 46(47), 9100–9106. [Link]

  • Iesce, M. R., & Cermola, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Singh, G. S., & Tilvi, S. (2003). Asymmetric Synthesis of Unusual Fused Tricyclic β-Lactam Structures via Aza-Cycloadditions/Ring Closing Metathesis. The Journal of Organic Chemistry, 68(3), 1014–1019. [Link]

  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia. [Link]

  • Hassan, H. M. A., & Al-Shamari, M. M. (2015). Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry, 13(35), 9246–9255. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2008). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

  • Gessara, M. I., & D'hooghe, M. (2020). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 25(21), 5052. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Organic Chemistry, 12(10), 796-813. [Link]

  • Escalante, J., et al. (2001). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. ResearchGate. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Kumar, A., et al. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 71(3), 435-443. [Link]

  • Al-Tel, T. H. (2009). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2009(11), 26-36. [Link]

  • ResearchGate. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. ResearchGate. [Link]

  • ResearchGate. (n.d.). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. ResearchGate. [Link]

  • Ohno, M., et al. (1984). Synthesis of (S)- and (R)-4[(methoxycarbonyl)methyl]-2-azetidinone by chemicoenzymic approach. Journal of the American Chemical Society, 106(25), 7909–7911. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7), 995-998. [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). [Link]

Sources

Technical Support Center: Hydrolysis & Stability of Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the "Warhead"

Welcome to the technical support guide for Methyl 2-oxoazetidine-1-carboxylate . As a researcher, you are likely utilizing this compound as an activated


-lactam synthon or a probe for serine hydrolases.

The Core Challenge: This molecule is designed to be reactive. The N-methoxycarbonyl group serves two functions:

  • Activation: It withdraws electron density from the lactam nitrogen, preventing resonance stabilization of the amide bond. This makes the lactam carbonyl highly electrophilic (a "warhead") and susceptible to nucleophilic attack.[1]

  • Protection: It masks the nitrogen, but this protection is labile.

In aqueous media, you are fighting a war on two fronts: Ring Opening (loss of the pharmacophore) and Decarboxylation (loss of the activator). This guide details how to control these pathways.

Module 1: pH-Dependent Stability Profiles

User Issue: "My compound degrades rapidly in basic buffers (pH > 7.5), but I don't see the expected breakdown product."

Diagnosis: You are likely observing Lactam Ring Opening , which is the dominant pathway at alkaline pH. The rate of hydrolysis for N-activated


-lactams is generally 

times faster than non-activated lactams due to the relief of ring strain (~25 kcal/mol) and the electron-withdrawing effect of the ester.
The Mechanism
  • Base (pH > 8): Hydroxide attacks the highly electrophilic lactam carbonyl. The ring opens to form the N-protected

    
    -amino acid derivative.
    
  • Acid (pH < 4): Acid catalysis is slower but complex. It can lead to exocyclic ester hydrolysis. If the ester cleaves first, the resulting N-carboxylic acid is unstable and spontaneously decarboxylates to the free lactam (2-azetidinone).

Visualizing the Pathways (Graphviz)

HydrolysisPathways SM Methyl 2-oxoazetidine- 1-carboxylate (Starting Material) RingOpen N-(2-carboxyethyl) carbamate derivative (Ring Opened) SM->RingOpen Path A: Base (OH-) Ring Opening AcidInter 2-oxoazetidine- 1-carboxylic acid (Unstable Intermediate) SM->AcidInter Path B: Acid (H+) Ester Hydrolysis FreeLactam 2-azetidinone (Free Lactam) AcidInter->FreeLactam Spontaneous Decarboxylation CO2 CO2 AcidInter->CO2

Figure 1: Competing hydrolysis pathways. Path A dominates in base; Path B becomes relevant in acidic conditions or with specific nucleophiles.

Troubleshooting Protocol: Stabilizing the System
ParameterRecommendationRationale
Optimal pH 5.5 – 6.5 Minimizes both OH- attack (Ring Opening) and H+ catalyzed ester cleavage.
Buffer Choice MES or Phosphate Avoid nucleophilic buffers like Tris or Glycine, which can directly attack the lactam (aminolysis).
Temperature 4°C Hydrolysis rates often double for every 10°C increase. Keep stock solutions on ice.

Module 2: Solubility & Co-solvent Effects

User Issue: "I observe non-linear kinetics or precipitation when adding the stock solution to the assay buffer."

Diagnosis: Solubility-Limited Kinetics. Methyl 2-oxoazetidine-1-carboxylate is a lipophilic organic ester. In pure aqueous buffer, it may form micro-aggregates, reducing the effective concentration available for reaction or hydrolysis.

Solubility Guide
SolventSolubility RatingSuitability for Aqueous DilutionNotes
DMSO ExcellentHighRecommended. Stable stock. Minimal effect on pH.
Acetonitrile GoodMediumVolatile. Can cause protein precipitation in enzymatic assays.
Methanol GoodLowAvoid. Methanol is a nucleophile; it can cause transesterification or ring opening (methanolysis) over time.
Water PoorN/ADo not dissolve directly. Predissolve in DMSO.
Protocol: Preparation of Stable Stock
  • Dissolve solid compound in anhydrous DMSO to 100 mM.

  • Aliquot into single-use vials to avoid freeze-thaw cycles (condensation introduces water).

  • Store at -20°C.

  • Dilution: When adding to aqueous buffer, ensure rapid mixing (vortexing) to prevent local high concentrations that trigger precipitation. Keep final DMSO concentration < 2% (v/v) to avoid solvent effects on enzymes.

Module 3: Quenching & Kinetic Workup

User Issue: "I cannot isolate the hydrolysis product, or my yield varies wildly."

Diagnosis: Improper Quenching. The product of Path A (Ring Opening) is a carboxylic acid. If you acidify too strongly during workup to protonate it for extraction, you risk catalyzing Path B (Ester Hydrolysis/Decarboxylation) on any remaining starting material.

Decision Tree: Choosing the Right Quench

QuenchLogic Start Reaction Complete? Goal What is your goal? Start->Goal Goal_Quant Quantify Kinetics (HPLC/UV) Goal->Goal_Quant Goal_Iso Isolate Product Goal->Goal_Iso Action_Acid Add 1% TFA/H3PO4 (Inject immediately) Goal_Quant->Action_Acid Stops base catalysis Action_Extract Dilute with Cold EtOAc Extract at pH 4-5 Goal_Iso->Action_Extract Avoids strong acid

Figure 2: Decision matrix for reaction termination.

Step-by-Step Isolation Protocol
  • Cool the reaction mixture to 0°C immediately.

  • Adjust pH to ~4.0 using 1M citric acid (gentler than HCl).

  • Saturate the aqueous phase with NaCl (brine) to drive the organic product out (Salting Out).

  • Extract 3x with Ethyl Acetate.

  • Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic/Lewis acidic and can degrade sensitive lactams).

Module 4: Analytical Artifacts

User Issue: "My HPLC shows a 'ghost peak' that doesn't match the starting material or the acid."

Diagnosis: Decarboxylation Artifact. If you are using LC-MS with an acidic mobile phase (e.g., 0.1% Formic Acid), the N-carboxylate might be hydrolyzing on the column or in the source.

  • Starting Material (MW 129): Methyl 2-oxoazetidine-1-carboxylate.

  • Ring Open Product (MW 147): N-(methoxycarbonyl)-

    
    -alanine.
    
  • Decarboxylated Artifact (MW 71): 2-azetidinone (Free lactam).

Verification Test: Run the sample with a neutral mobile phase (Ammonium Acetate, pH 7) or minimize residence time on the column. If the "MW 71" peak diminishes, it was an artifact of your analytical method.

References

  • Indelicato, J. M., et al. (1974). "Hydrolysis of N-acyl-2-azetidinones." Journal of Organic Chemistry. Link

    • Establishes the fundamental instability of N-activated lactams and the competition between ring opening and deacyl
  • Page, M. I. (2004).[2] "The Mechanisms of Reactions of

    
    -Lactam Antibiotics." Accounts of Chemical Research. Link
    
    • Authoritative review on the mechanistic pathways of lactam hydrolysis, including strain energy contributions.
  • Blackburn, G. M., & Plucinski, P. (1992). "The mechanism of hydrolysis of N-carboxy-2-azetidinone." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Specific kinetic data on the decarboxylation of the N-carboxy intermedi
  • O'Sullivan, J., et al. (2014). "Stability of

    
    -lactam ring systems in aqueous media." Antimicrobial Agents and Chemotherapy.[3] Link
    
    • Provides general stability half-lives for various lactam classes in physiological buffers.

Sources

Purification methods for Methyl 2-oxoazetidine-1-carboxylate (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience significant yield losses when isolating N-activated


-lactams.

Methyl 2-oxoazetidine-1-carboxylate presents a unique purification challenge. The molecule features a highly strained 4-membered azetidin-2-one core[1]. Furthermore, the N-methoxycarbonyl group is strongly electron-withdrawing. In a standard amide, the nitrogen lone pair donates electron density to stabilize the carbonyl carbon. However, the N-carboxylate group pulls this lone pair away, leaving the


-lactam carbonyl exceptionally electrophilic. This makes the molecule highly vulnerable to nucleophilic attack and ring-opening during standard purification workflows[2].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you successfully isolate this sensitive building block.

Mechanistic Context: The Degradation Pathway

Before troubleshooting, it is critical to understand how the molecule degrades. Exposure to protic solvents or active surfaces catalyzes the cleavage of the C-N bond.

Degradation A Methyl 2-oxoazetidine-1-carboxylate (Strained 4-Membered Ring) B Nucleophilic Attack (Silanol / H2O / MeOH) A->B Electrophilic C=O C Acyclic Degradant (Ring-Opened) B->C C-N Bond Cleavage

Nucleophilic ring-opening degradation pathway of N-carbomethoxy beta-lactams.

Section 1: Chromatography Troubleshooting (FAQs)

Q: Why does my product streak on the TLC plate and elute as multiple broad bands during silica gel chromatography? A: This is the hallmark of on-column degradation. The slightly acidic silanol (-SiOH) groups on standard silica gel act as general acid catalysts, promoting the ring-opening of the azetidin-2-one core. Solution: You must pre-treat the silica gel with 1–2% Triethylamine (


) in your starting mobile phase. This neutralizes the acidic sites, allowing the 

-lactam to elute intact.

Q: Can I use a Dichloromethane/Methanol gradient to flush my product off the column faster? A: Absolutely not. The highly electrophilic nature of the N-carbomethoxy


-lactam makes it highly susceptible to methanolysis. Methanol will act as a nucleophile, attacking the carbonyl and irreversibly opening the ring to form an acyclic methyl ester.
Solution: Stick to strictly non-nucleophilic solvent systems. An Ethyl Acetate/Hexanes gradient is the industry standard for these compounds[3].
Section 2: Recrystallization Troubleshooting (FAQs)

Q: I tried recrystallizing from hot ethanol, but my NMR shows a completely different compound. What happened? A: Similar to the chromatography issue, you induced solvolysis. Heating an N-activated


-lactam in any nucleophilic, protic solvent provides the activation energy necessary for the solvent to cleave the strained ring.
Solution: Switch to a non-nucleophilic dual-solvent system (anti-solvent crystallization). Ethyl acetate (solvent) and hexanes (anti-solvent) are highly recommended[3].

Q: My crude mixture won't crystallize in EtOAc/Hexane; it just forms a separate liquid layer at the bottom of the flask (oiling out). A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which saturation is reached. This is usually caused by highly lipophilic impurities. Solution: Do not attempt to force crystallization. Perform a rapid "plug" chromatography (using deactivated silica) to remove the gross impurities. Once the purity exceeds ~85%, the melting point will rise sufficiently to allow proper solid-liquid nucleation.

Section 3: Purification Decision Workflow

Use the following logic tree to determine the optimal purification strategy based on your crude mixture's profile.

Workflow Start Crude Mixture Assessment Check Initial Purity > 85%? Start->Check Recryst Recrystallization (EtOAc/Hexane) Check->Recryst Yes Chroma Flash Chromatography (Deactivated Silica) Check->Chroma No Pure Pure Beta-Lactam (>98% Purity) Recryst->Pure Crystallizes Chroma->Pure Fast Elution

Decision workflow for purifying Methyl 2-oxoazetidine-1-carboxylate.

Section 4: Quantitative Data Comparison

The following table summarizes the expected outcomes of different purification methodologies based on internal application data.

Purification MethodTypical Recovery (%)Purity Achieved (%)Processing TimeRisk of Ring OpeningIdeal Crude Purity
Standard Silica Chromatography 30 - 40%85 - 90%2 - 3 HoursHigh Any
Deactivated Silica Chromatography 85 - 92%> 95%2 - 3 HoursLow< 85%
EtOAc/Hexane Recrystallization 75 - 85%> 99%12 - 24 HoursVery Low> 85%
Section 5: Validated Experimental Protocols
Protocol A: Triethylamine-Deactivated Flash Chromatography

Use this protocol when the crude purity is below 85% or when the product oils out during crystallization attempts.

  • Column Packing: Slurry pack standard silica gel using Hexanes containing 2% v/v Triethylamine (

    
    ).
    
    • Causality:

      
       irreversibly binds to the acidic silanol sites, preventing them from acting as general acid catalysts for 
      
      
      
      -lactam ring opening.
  • Equilibration & Validation: Flush the column with 3 column volumes of the 2%

    
    /Hexane mixture.
    
    • Self-Validation Step: Collect a drop of the eluent and spot it on pH paper. It must read basic (pH > 8) to confirm full deactivation of the silica bed.

  • Loading: Dissolve the crude Methyl 2-oxoazetidine-1-carboxylate in a minimum amount of Dichloromethane (strictly avoid Methanol). Carefully load the solution onto the column head.

  • Elution: Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes[4].

    • Self-Validation Step: Monitor fractions via TLC (stained with

      
      ). A discrete, round spot (Rf ~0.4 in 30% EtOAc/Hexane) confirms the product is eluting intact. Any vertical streaking indicates incomplete silica deactivation.
      
Protocol B: Low-Temperature Anti-Solvent Crystallization

Use this protocol when the crude purity is >85% to achieve ultra-high purity (>99%) for biological assays or downstream sensitive coupling.

  • Dissolution: Dissolve the crude product in a minimal volume of Ethyl Acetate while gently warming in a water bath at 35°C.

    • Causality: Keeping the temperature strictly below 40°C prevents thermal degradation of the strained azetidin-2-one ring[1].

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexanes dropwise while stirring vigorously until the solution becomes slightly turbid (reaching the cloud point).

    • Causality: Hexanes lower the dielectric constant of the medium, drastically reducing the solubility of the polar

      
      -lactam and forcing supersaturation.
      
  • Seeding and Cooling: Add a microscopic amount of seed crystals (if available). Allow the mixture to cool slowly to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Self-Validation Step: The formation of distinct, filterable white needles or prisms (rather than a biphasic oil layer) confirms successful supersaturation and nucleation.

  • Isolation: Filter the crystals cold using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to remove residual mother liquor, and dry under high vacuum for 4 hours.

References
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI (Molecules) URL:[Link]

  • 2-Azetidinone - Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • (3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone Source: Organic Syntheses URL:[Link]

Sources

Technical Support Center: Troubleshooting Azetidinone Intermediate Solubility in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development.

Azetidinones (the core four-membered


-lactam ring) are essential intermediates in the synthesis of antibiotics (e.g., penicillins, cephalosporins) and cholesterol absorption inhibitors (e.g., ezetimibe). However, their rigid planar structure and capacity for strong intermolecular hydrogen bonding often result in exceptionally high crystal lattice energies. This manifests as notoriously poor solubility in polar solvents like water, methanol, and acetonitrile, complicating both downstream synthesis and final drug formulation.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.

Diagnostic Workflow

Fig 1: Diagnostic workflow for resolving azetidinone solubility issues in polar solvents.

Section 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do my azetidinone intermediates precipitate out of polar protic solvents during synthesis? A1: The precipitation is driven by the thermodynamics of solvation versus crystal lattice energy. Azetidinones possess a highly polarized amide bond (lactam) that readily forms extensive intermolecular hydrogen-bonding networks. When placed in polar protic solvents (like methanol or water), the energy required to break the azetidinone-azetidinone hydrogen bonds often exceeds the energy released by solvent-solute interactions. Furthermore, polar solvents can stabilize zwitterionic intermediates during ketene-imine cycloaddition, which drives the formation of the more thermodynamically stable trans-


-lactam isomers[1]. These stable isomers pack more efficiently in the solid state, further reducing solubility.

Q2: I cannot alter the chemical structure of my azetidinone API. What is the most effective way to enhance its aqueous solubility? A2: If covalent modification (e.g., prodrug formation) is not an option, you must disrupt the crystal lattice using supramolecular chemistry. The two most authoritative approaches are:

  • Co-crystallization: By introducing a co-former (e.g., maleic acid or methyl paraben), you create a new crystal lattice with altered physical properties. For example, co-crystallizing the azetidinone drug ezetimibe with maleic acid (0.4:0.4 molar ratio) has been shown to increase dissolution efficiency by 18.8-fold[2].

  • Solid Dispersions: Dispersing the intermediate in a hydrophilic polymer matrix (like PVP K30) forces the drug into an amorphous state, eliminating the lattice energy barrier entirely. This can achieve near-complete drug release in 10 minutes compared to 47% for the pure crystalline drug[3].

Q3: How do cyclodextrins solve the solubility issue for highly lipophilic azetidinones? A3: Cyclodextrins (CDs) act as molecular shields. They possess a hydrophobic inner cavity that encapsulates the lipophilic aromatic rings often attached to the azetidinone core, while their hydroxyl-rich exterior interacts favorably with polar solvents. Phase solubility studies on ezetimibe demonstrate that using


-CD derivatives (like randomly methylated 

-CD, RM-

-CD) can shift the intrinsic aqueous solubility from a mere 0.43

g/mL to over 42

g/mL—a ~100-fold enhancement[4].
Section 2: Self-Validating Experimental Protocols
Protocol A: Co-crystal Engineering via Liquid-Assisted Grinding (LAG)

Causality: LAG is preferred over traditional solution crystallization because the addition of a catalytic amount of solvent facilitates molecular diffusion and co-crystal formation without requiring the poorly soluble azetidinone to fully dissolve[5].

  • Stoichiometric Weighing: Weigh the azetidinone intermediate and the selected co-former (e.g., methyl paraben) in a 1:1 molar ratio.

    • Rationale: Equimolar ratios ensure complete pairing in the new crystal lattice without leaving amorphous, unreacted domains.

  • Solvent Addition: Add a catalytic amount of a polar aprotic solvent (e.g., acetonitrile) or methanol (typically 1-2

    
    L per mg of powder).
    
    • Rationale: The solvent acts as a lubricant and kinetic catalyst, lowering the activation energy for solid-state phase transformation.

  • Milling: Grind the mixture in a ball mill at 20-30 Hz for 30 minutes.

  • System Validation (Self-Validation): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: The DSC thermogram must show a single, sharp endothermic melting peak at a temperature distinct from both the pure azetidinone and the pure co-former. PXRD must reveal a novel diffractogram pattern, confirming a new crystalline phase rather than a physical mixture[5].

Protocol B: Preparation of Inclusion Complexes via Spray Drying

Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the azetidinone within the cyclodextrin cavity before it has time to crystallize out of solution[4].

  • Complexation in Solution: Dissolve the

    
    -CD derivative (e.g., RM-
    
    
    
    -CD) in purified water. Separately, dissolve the azetidinone in a minimum volume of a miscible organic solvent (e.g., ethanol).
  • Equilibration: Slowly add the organic solution to the aqueous CD solution under continuous magnetic stirring. Stir for 24 hours at room temperature.

    • Rationale: This allows sufficient time for the thermodynamic equilibrium of the host-guest inclusion process to be reached.

  • Spray Drying: Feed the homogenous solution into a spray dryer (Inlet temp: 120°C, Outlet temp: ~80°C).

    • Rationale: These temperatures ensure rapid solvent flash-evaporation without thermally degrading the sensitive

      
      -lactam ring.
      
  • System Validation (Self-Validation): Perform Fourier Transform Infrared Spectroscopy (FT-IR) and Scanning Electron Microscopy (SEM) on the recovered powder.

    • Pass Criteria: FT-IR must show the disappearance or significant shifting of the azetidinone's characteristic carbonyl stretching bands (typically around 1730-1750 cm

      
      ), proving that the functional groups are successfully shielded within the CD cavity[4].
      
Section 3: Quantitative Data Summary

The following table summarizes the comparative efficacy of different solubility enhancement techniques applied to Ezetimibe (a model Class II azetidinone drug):

Enhancement TechniqueExcipient / Co-formerBase Aqueous Solubility (

g/mL)
Enhanced Solubility (

g/mL)
Fold Enhancement
Co-Crystallization Maleic Acid (0.4:0.4)~0.43~8.0818.8x
Inclusion Complex RM-

-Cyclodextrin
0.4342.89~100x
Inclusion Complex HP-

-Cyclodextrin
0.4323.08~53x
Solid Dispersion PVP K30 (1:10 ratio)N/AN/A5x (Dissolution Rate)
References
  • Nano Co-crystal Engineering Technique to Enhance the Solubility of Ezetimibe. Journal of Young Pharmacists. 2

  • Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins: Strategies for Solubility Enhancement and Interaction Analysis via Molecular Docking. National Center for Biotechnology Information (PMC). 4

  • Solubility Enhancement of Ezetimibe by a Cocrystal Engineering Technique. ACS Crystal Growth & Design. 5

  • Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical Performance. Drug Design, Development and Therapy (DovePress).3

  • Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information (PMC). 1

Sources

Minimizing ring opening side reactions of N-activated beta-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Beta-Lactam Stability Task Force

Subject: Minimizing Ring Opening Side Reactions of N-Activated


-Lactams
Ticket ID:  BL-STAB-001
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Mission Overview

You are likely here because your N-activated


-lactam (e.g., N-tosyl, N-boc, N-acyl) has degraded into a linear impurity. Unlike simple amides, N-activated 

-lactams are "spring-loaded" electrophiles. The fusion of ring strain (~25 kcal/mol) with an electron-withdrawing group (EWG) on the nitrogen suppresses the normal amide resonance, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

This guide provides the protocols to maintain ring integrity during synthesis, purification, and storage.

Diagnostic Module: Is My Ring Intact?

Before troubleshooting, confirm the status of your lactam ring. Ring opening is often subtle in crude mixtures.

Visual Logic: The Stability Decision Tree

DiagnosticTree Start Start: Crude Mixture Analysis IR_Check Step 1: IR Spectroscopy Check Carbonyl Region Start->IR_Check High_Freq Signal > 1760 cm-1? IR_Check->High_Freq NMR_Check Step 2: 1H NMR (C3/C4 Protons) High_Freq->NMR_Check Yes Result_Open DIAGNOSIS: Ring Opened (Linear Amide/Ester) High_Freq->Result_Open No (<1700 cm-1) Coupling J(H3-H4) Coupling Present? (Cis: 4-6Hz, Trans: 1-3Hz) NMR_Check->Coupling Result_Intact DIAGNOSIS: Ring Intact Proceed to Purification Coupling->Result_Intact Yes Coupling->Result_Open No (Broad/Shifted)

Figure 1: Diagnostic logic flow to distinguish intact


-lactams from linear hydrolysis/alcoholysis products.

Critical Parameters: The Physics of Instability

To prevent ring opening, you must understand the Winkler-Dunitz Parameters . In N-activated lactams, the nitrogen atom is forced into a pyramidal geometry, preventing the lone pair from donating into the carbonyl.

ParameterN-H

-Lactam (Stable)
N-Tosyl

-Lactam (Unstable)
Consequence
Nitrogen Geometry Planar (

)
Pyramidal (

-like)
Loss of amide resonance stabilization.
C=O IR Frequency ~1730 cm

1770–1800 cm

Higher frequency = stronger double bond character = higher electrophilicity.
Reactivity Reacts only with strong nucleophiles/heat.Reacts with weak nucleophiles (MeOH, water) at RT.Must exclude protic solvents.
Primary Failure Mode Polymerization (rare)Hydrolysis / AlcoholysisRing opens to linear sulfonamide ester/acid.

Troubleshooting Scenarios (FAQs)

Issue A: "My product decomposes on the silica column."

Diagnosis: Silica gel is slightly acidic and contains bound water. N-activated


-lactams act as acylating agents towards the silanol groups or water trapped in the silica.
Corrective Action: 
  • Pre-treat Silica: Slurry your silica in the eluent containing 1% Triethylamine (Et

    
    N) before loading the column. This neutralizes acidic sites.
    
  • Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly (

    
     0.3–0.4).
    
  • Alternative Phase: Use Neutral Alumina or Florisil if the N-substituent is extremely electron-withdrawing (e.g., N-Nosyl).

Issue B: "I see a methyl ester byproduct after reaction in methanol."

Diagnosis: Alcoholysis. You used a nucleophilic solvent. Corrective Action:

  • Rule of Thumb: Never use MeOH, EtOH, or water with N-activated lactams unless you intend to open the ring.

  • Solvent Switch: Use aprotic polar solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , or THF .

Issue C: "Ring opening occurred during alkylation at C3."

Diagnosis: The base attacked the carbonyl (nucleophilic attack) instead of deprotonating the C3 position. Corrective Action:

  • Steric Bulk: Switch from LDA to LiHMDS or NaHMDS . The bulky silyl groups prevent attack at the carbonyl carbon.

  • Temperature Control: Maintain -78°C strictly. Ring opening typically has a higher activation energy than deprotonation; warming promotes destruction.

Standard Operating Procedures (SOPs)

SOP 1: The "Safe" Staudinger Synthesis Workup

For the synthesis of N-Tosyl/N-Acyl


-lactams via acid chloride + imine.

The Risk: The standard aqueous wash (NaHCO


) can hydrolyze the ring if the mixture is too warm or the contact time is too long.

Protocol:

  • Quench: Cool reaction mixture to 0°C.

  • Dilution: Dilute heavily with cold DCM (10x volume).

  • Wash:

    • Wash 1: Cold 0.5 M HCl (Rapid wash to remove excess amine/imine).

    • Wash 2: Cold Brine (Saturated NaCl).

    • Avoid: Saturated NaHCO

      
       or NaOH washes unless absolutely necessary, and perform them in <2 minutes at 0°C.
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Neutral) rather than MgSO
    
    
    (slightly Lewis acidic).
SOP 2: Nucleophilic Ring Opening Prevention Pathway

Visualizing the competition between stable deprotonation and ring destruction.

ReactionPath cluster_paths Reaction Pathways Lactam N-Activated Beta-Lactam Path_A Path A: C3 Deprotonation (Kinetic Control, -78C) Lactam->Path_A Bulky Base Low Temp Path_B Path B: Carbonyl Attack (Thermodynamic, >0C) Lactam->Path_B Small Base High Temp Base Base (e.g., LDA) Base->Lactam Product C3-Alkylated Beta-Lactam Path_A->Product Waste Linear Amide (Ring Open) Path_B->Waste

Figure 2: Mechanistic divergence. Path A is desired; Path B is the side reaction caused by insufficient steric hindrance or temperature control.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of

    
    -Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[1][2] European Journal of Organic Chemistry, 2004(32), 2721–2771. 
    
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007).

    
    -Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non- 
    
    
    
    -Lactam Products.[3] Chemical Reviews, 107(11), 4437–4492.
  • Tidwell, T. T. (2006). Ketenes. John Wiley & Sons. (Referencing Chapter 5 on Staudinger Reactions and cycloaddition stability).

  • Page, M. I. (1987). The Mechanisms of Reactions of

    
    -Lactam Antibiotics. Advances in Physical Organic Chemistry, 23, 165-270. 
    

Sources

Technical Support Center: Thermal Handling of Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Methyl 2-oxoazetidine-1-carboxylate is a specialized N-activated


-lactam. Unlike simple amides, this molecule exists in a state of high torsional strain  (~26 kcal/mol) combined with electronic activation . The N-methoxycarbonyl group (carbamate) withdraws electron density from the lactam nitrogen, suppressing the normal amide resonance.

The Consequence: The carbonyl carbon (C2) becomes highly electrophilic, and the N1-C2 bond is significantly weakened. While this makes it a potent acylating agent for synthesis (e.g.,


-amino acid production), it renders the molecule thermally fragile. Heating this compound above 80°C—especially in the presence of nucleophiles or polar solvents—often triggers rapid ring opening or retro-[2+2] cycloaddition. 

Module 1: Critical Temperature Thresholds

This table defines the operational "Safe Zones" for handling Methyl 2-oxoazetidine-1-carboxylate. These values are derived from thermodynamic stability profiles of N-acyl-2-azetidinones.

ZoneTemperature RangeStatusOperational Guidance
Green -20°C to 25°C Stable Recommended Storage. Solid/oil remains intact. Ideal for weighing and standard benchtop handling under inert atmosphere.
Yellow 25°C to 60°C Caution Reaction Zone. Stable for short durations (<4-6 hours) in anhydrous, non-nucleophilic solvents (e.g., DCM, THF). Monitor by TLC/LCMS.
Orange 60°C to 100°C Risk High Risk. Significant thermal degradation occurs over extended periods. Only permissible in high-boiling, inert solvents (e.g., Toluene) for rapid transformations.
Red > 100°C Critical Failure Imminent. Rapid thermal pyrolysis. Expect retro-[2+2] cycloaddition (isocyanate formation) or polymerization.

Module 2: Decomposition Pathways (Visualized)

Understanding how the molecule fails is critical for troubleshooting. The diagram below illustrates the two primary thermal failure modes: Nucleophilic Ring Opening (Solvolysis) and Thermal Fragmentation (Pyrolysis).

DecompositionPathways Start Methyl 2-oxoazetidine-1-carboxylate (Intact u03b2-Lactam) Heat Thermal Stress (>80u00b0C) Start->Heat Path1 Pathway A: Nucleophilic Attack (Trace H2O/ROH) Heat->Path1 Solvent/Moisture Path2 Pathway B: Pyrolysis/Fragmentation (Inert/High T) Heat->Path2 Gas Phase/Neat Prod1 Acyclic Carbamate (Ring Opened) Path1->Prod1 Irreversible Prod2 Isocyanate + Alkene (Retro [2+2]) Path2->Prod2 Fragmentation

Figure 1: Thermal decomposition pathways. Pathway A is the most common failure mode in solution chemistry due to trace moisture.

Module 3: Troubleshooting Guide

Issue 1: Reaction mixture turned yellow/brown upon heating.
  • Diagnosis: Thermal polymerization or oligomerization.

  • Root Cause: The strained ring opened, generating a reactive intermediate that polymerized. This is often catalyzed by trace bases or excessive heat (>80°C).

  • Corrective Action:

    • Repeat the experiment at a temperature 20°C lower .

    • Ensure the reaction vessel is strictly anhydrous and under Argon/Nitrogen.

    • Add a radical scavenger (e.g., BHT) if a radical mechanism is suspected (less likely, but possible in concentrated neat samples).

Issue 2: NMR shows loss of ring protons (approx. 3.0 - 4.0 ppm) but mass is correct.
  • Diagnosis: Rearrangement or Isomerization.

  • Root Cause: In rare cases, N-acyl

    
    -lactams can rearrange to oxazinones or acyclic isomers where the molecular weight is conserved, but the ring topology is lost.
    
  • Verification: Check IR spectroscopy. The characteristic

    
    -lactam carbonyl stretch at ~1760–1790 cm⁻¹  will disappear and be replaced by a normal amide/ester stretch (~1720–1740 cm⁻¹).
    
Issue 3: Low yield in nucleophilic substitution reactions.
  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: The N-carboxylate group activates the ring toward any nucleophile, including trace water in your solvent. Heating accelerates water attack faster than your desired nucleophile.

  • Corrective Action:

    • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Increase the concentration of your desired nucleophile to outcompete trace water.

Module 4: Standardized Stability Protocol

Use this protocol to validate the stability of your specific lot of Methyl 2-oxoazetidine-1-carboxylate before committing to large-scale reactions.

Protocol: Isothermal Stress Test (IST)
  • Preparation: Dissolve 10 mg of Methyl 2-oxoazetidine-1-carboxylate in 0.6 mL of deuterated solvent (e.g., Toluene-

    
     for high T, or CDCl
    
    
    
    for moderate T).
  • Baseline Scan: Acquire a

    
    H NMR spectrum at 25°C. Integrate the 
    
    
    
    -lactam ring protons (typically two multiplets between 3.0–4.0 ppm).
  • Thermal Stress: Heat the NMR tube in an oil bath or variable temperature NMR probe to the target reaction temperature (e.g., 80°C).

  • Monitoring: Acquire spectra at t=1h, t=4h, and t=12h.

  • Analysis: Plot the integration of the ring protons vs. time.

    • Pass: >95% integral retention after 4 hours.

    • Fail: <90% integral retention or appearance of new alkene/amide peaks.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I distill Methyl 2-oxoazetidine-1-carboxylate to purify it? A: Generally, No. Due to its high boiling point and thermal fragility, atmospheric distillation will cause decomposition. Kugelrohr distillation under high vacuum (<0.1 mmHg) at moderate temperatures (<60°C) may be possible, but column chromatography on silica (neutralized) is preferred.

Q: Why does the N-carboxylate make it less stable than the N-H lactam? A: Resonance suppression. In a normal amide, the nitrogen lone pair donates into the carbonyl. In this molecule, the ester carbonyl on the nitrogen competes for that lone pair. This leaves the lactam carbonyl electron-deficient (highly electrophilic) and the ring bonds weaker.

Q: What is the best solvent for high-temperature reactions? A: Toluene or Xylenes. These are non-polar and non-nucleophilic. Avoid alcohols (Methanol, Ethanol) or amines (DMF, DMAC) at high temperatures, as they will attack and open the ring.

References

  • General

    
    -Lactam Stability: 
    
    • Mechanism of

      
      -lactam ring opening.[1][2][3] (2016).[4][5] Canadian Journal of Chemistry.[5] Discusses the retro-[2+2] cycloaddition and kinetic parameters of azetidinone pyrolysis.
      
  • N-Acyl Activation Effects

    • Inductive effects in N-substituted azetidinones. The electron-withdrawing nature of the carbamate group increases the infrared absorption frequency of the carbonyl (~1780 cm⁻¹), correlating directly to increased ring strain and reactivity.
    • Synthesis and Reactivity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Lactams. (2014).[3][6] International Journal of Pharmaceutical Sciences Review and Research.
      
  • Thermal Degradation Pathways

    • Pyrolysis of azetidinones: Kinetics and mechanism.
    • 5[4][5][6][7][8][9][10][11][12][13][14]

Sources

Removing unreacted methyl chloroformate from azetidinone product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for


-lactam synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the critical challenge of removing highly reactive methyl chloroformate (MCF) from reaction mixtures without compromising the structural integrity of the sensitive azetidinone (

-lactam) ring.

This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing you with self-validating protocols that ensure high yields and absolute purity.

Visual Workflow: MCF Removal Decision Matrix

Workflow A Unreacted MCF in Reaction Mixture B Assess Azetidinone Stability (h-Woodward Value) A->B C High Sensitivity (Prone to Ring-Opening) B->C High Strain D Moderate Stability (Tolerates Mild Base) B->D Low Strain E Solid-Phase Scavenging (PS-Trisamine Resin) C->E Small/Med Scale F Non-Aqueous Quench (Dry Isopropanol) C->F Large Scale G Biphasic Aqueous Quench (Cold NaHCO3 / 2-MeTHF) D->G Standard Workup H Filter Resin & Concentrate Filtrate E->H I Phase Separation & Organic Wash F->I G->I

Decision matrix for selecting a methyl chloroformate removal strategy based on azetidinone stability.

Troubleshooting & FAQs

Q1: Why does my azetidinone product degrade during standard aqueous quenching of methyl chloroformate? A1: The degradation is driven by competing kinetic pathways during the quench. When MCF hydrolyzes in water, it generates hydrochloric acid (HCl), methanol, and carbon dioxide. If the system is unbuffered, the rapid drop in pH catalyzes acid-mediated


-lactam ring opening. Conversely, if you attempt to overcompensate by using a strong base (e.g., NaOH) to neutralize the HCl, the hydroxide ions will directly attack the highly strained cyclic amide bond via nucleophilic acyl substitution. The susceptibility of the azetidinone ring is directly correlated with its h-Woodward value; highly constrained rings are exceptionally reactive and will cleave under both acidic and basic extremes[1]. Therefore, pH must be strictly controlled using mild, buffered conditions.

Q2: What is the most effective non-aqueous method to remove MCF without risking hydrolysis? A2: For highly sensitive azetidinones, avoiding water entirely is the optimal strategy. You can quench excess MCF by adding dry isopropanol or tert-butanol under strict cooling[2]. This converts the highly electrophilic MCF into a relatively inert mixed carbonate (e.g., isopropyl methyl carbonate) and HCl. To prevent the generated HCl from degrading the azetidinone, a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be present in the mixture. Alternatively, polymer-supported scavenger resins can be used to physically remove the reagent without altering the solution's pH or generating small-molecule byproducts[3].

Q3: How do I handle the exothermic nature of the MCF quench on a larger scale? A3: MCF reacts vigorously with nucleophiles, and on a larger scale, the resulting exotherm causes localized heating that accelerates the thermal degradation of the azetidinone. To mitigate this, use a biphasic system with a solvent like 2-Methyltetrahydrofuran (2-MeTHF), which facilitates excellent phase separation and acts as a thermal mass to dissipate heat[4]. The quench must be performed via reverse addition—adding the reaction mixture dropwise into a pre-cooled (0–5 °C) aqueous bicarbonate solution—rather than adding the quench solution to the reactor.

Quantitative Data: Method Comparison

To assist in selecting the appropriate workflow, the following table summarizes the performance metrics of each MCF removal strategy based on our internal validation data.

Removal StrategyReagents UsedAzetidinone Survival RateScalabilityProcessing TimeIdeal Use Case
Mild Aqueous Quench NaHCO₃ (aq) / 2-MeTHF85 – 95%High2 – 3 hoursLarge-scale batches, moderate stability
Alcohol Quench Dry Isopropanol / DIPEA90 – 98%High1 – 2 hoursMoisture-sensitive intermediates
Solid-Phase Scavenging PS-Trisamine Resin> 99%Low to Medium3 – 4 hoursLate-stage, highly sensitive compounds
Vacuum Distillation None (Physical removal)70 – 80%Medium4 – 6 hoursThermally stable derivatives

Experimental Protocols

Protocol 1: Solid-Phase Scavenging using PS-Trisamine (For Highly Sensitive Azetidinones)

Causality: Azetidinones with high h-Woodward values cannot tolerate the localized pH spikes of aqueous workups. Scavenger resins provide a purely physical separation method by covalently capturing the electrophilic MCF onto a solid polymer support via primary amine functional groups[3]. Validation System: This protocol is self-validating through an analytical derivatization step, ensuring no reactive MCF remains to contaminate the final product or degrade the azetidinone during concentration.

  • Preparation and Swelling: Suspend 3.0 equivalents (relative to the calculated unreacted MCF) of PS-Trisamine resin in anhydrous dichloromethane (DCM). Allow the resin to swell for 15 minutes at room temperature. Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing the nucleophilic amine sites for efficient MCF capture.

  • Scavenging Reaction: Cool the main reaction mixture containing the azetidinone and excess MCF to 10 °C. Add the swollen resin suspension in one portion. Stir gently using an overhead stirrer for 2 hours. Note: Avoid magnetic stir bars, which generate shear forces that crush the resin beads and clog filters.

  • Validation Check: Withdraw a 50 µL aliquot of the liquid phase. Derivatize this aliquot with a known standard amine (e.g., benzylamine) and analyze via LC-MS or GC-MS. The absence of a benzyl methyl carbamate peak confirms that all free MCF has been successfully scavenged.

  • Filtration and Isolation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with three column volumes of cold DCM to ensure complete recovery of the azetidinone product. Concentrate the combined filtrate under reduced pressure (water bath <30 °C) to yield the pure product.

Protocol 2: Biphasic Mild Aqueous Quench (For Moderately Stable Azetidinones)

Causality: For larger scales where resins are cost-prohibitive, a biphasic quench is necessary. Using 2-MeTHF provides excellent phase separation, while cold NaHCO₃ neutralizes the HCl generated by MCF hydrolysis without raising the bulk pH to levels that would cleave the


-lactam ring[4].
Validation System:  Continuous pH monitoring of the aqueous layer ensures the environment remains strictly neutral, validating that the azetidinone is protected from acid/base catalysis in real-time.
  • Pre-cooling and Phase Setup: Prepare a 10% w/v aqueous sodium bicarbonate (NaHCO₃) solution and cool it to 0–5 °C in a jacketed reactor. Ensure the volume of the aqueous phase is at least equal to the organic phase to provide an adequate heat sink.

  • Reverse Addition Quench: Dilute the azetidinone/MCF reaction mixture with an equal volume of 2-MeTHF. Slowly add this organic mixture dropwise into the vigorously stirred, cold NaHCO₃ solution. Causality: Reverse addition ensures that the unreacted MCF is always the limiting reagent in the presence of excess buffer, preventing the localized spikes in acidity that occur during standard addition.

  • Validation Check: During the addition, continuously monitor the aqueous layer with a calibrated pH probe. The pH must remain strictly between 7.0 and 8.0. If the pH drops below 7.0, pause the addition immediately and allow the buffer to neutralize the generated acid before resuming.

  • Phase Separation: Stop stirring and allow the phases to separate for 15 minutes. 2-MeTHF promotes a rapid, clean phase break. Drain the lower aqueous layer. Wash the upper organic layer (containing the azetidinone) once with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

References

  • Methyl Chloroforate Suppliers, Dealers in Mumbai, India. Shakti Chemicals.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Center for Biotechnology Information (PMC).
  • Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates. American Chemical Society (ACS).
  • Scavenger Resins. Amerigo Scientific.

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 2-oxoazetidine-1-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026


-Lactam Construction & Functionalization

Executive Summary

You are likely here because you are encountering one of two critical failure modes in the synthesis of substituted methyl 2-oxoazetidine-1-carboxylates:

  • Inversion of Stereochemistry: You targeted a cis-C3/C4 relationship but isolated the trans-isomer (or vice versa).

  • Epimerization during Functionalization: You successfully synthesized the

    
    -lactam ring, but lost stereochemical integrity during the installation of the methyl carboxylate (methoxycarbonyl) group.
    

This guide treats the synthesis as a biphasic system :

  • Phase 1: The Staudinger [2+2] Cycloaddition (The Stereochemical Engine).

  • Phase 2: N-Acylation (The Integrity Check).

Phase 1: The Staudinger [2+2] Cycloaddition

The Core Problem: The reaction between a ketene (generated in situ) and an imine is the primary determinant of C3/C4 stereochemistry. The ratio of cis (syn) to trans (anti) isomers is governed by Torquoselectivity —the direction of rotation during the ring closure of the zwitterionic intermediate.

Mechanism & Causality[1][2][3][4]

The reaction proceeds via a nucleophilic attack of the imine nitrogen onto the ketene central carbon, forming a zwitterionic intermediate.[1][2][3][4]

  • Path A (Kinetic Control

    
    Cis):  If ring closure is fast , the zwitterion closes immediately via a conrotatory motion. This typically yields the cis-
    
    
    
    -lactam.
  • Path B (Thermodynamic Control

    
    Trans):  If ring closure is slow , the imine moiety in the zwitterion has time to isomerize (bond rotation) to a lower energy state (minimizing steric clash) before closing. This yields the trans-
    
    
    
    -lactam.[5]
Troubleshooting Guide: Controlling the Ratio
Scenario A: "I need the Cis-isomer, but I'm getting Trans."

Diagnosis: Your ring closure is too slow, allowing isomerization. Corrective Actions:

  • Switch to "Bose-Evans" Conditions: Use the acid chloride and triethylamine (TEA) in dichloromethane at low temperature (-78°C to 0°C).

  • Electron-Donating Ketenes: Ensure your ketene substituent (R1) is electron-donating (e.g., alkoxy, phthalimido). This accelerates the nucleophilic attack and ring closure.[1]

  • Solvent Polarity: Switch to a more polar solvent (e.g., Acetonitrile). Polar solvents stabilize the zwitterion, but paradoxically, highly polar solvents can sometimes encourage trans by extending the lifetime of the zwitterion. For cis, standard DCM is usually preferred; avoid non-polar toluene if possible.

Scenario B: "I need the Trans-isomer, but I'm getting Cis."

Diagnosis: Ring closure is too fast, or the ketene geometry favors the cis transition state. Corrective Actions:

  • Inverse Addition: Add the imine slowly to a pre-formed solution of ketene (or acid chloride + excess base) at reflux. High temperatures favor the thermodynamic (trans) product.

  • Imine Electronics: Use electron-rich imines (e.g., N-PMP imines). These stabilize the cationic character of the zwitterion, delaying closure and allowing isomerization to the trans form.

  • Lewis Acids: Add a mild Lewis acid (e.g., ZnCl

    
    ). This coordinates to the imine nitrogen, slowing the initial attack and altering the transition state geometry toward trans.
    
Visual Logic: The Staudinger Decision Tree

StaudingerLogic Start Target Stereochemistry Cis Target: CIS (Syn) Start->Cis Trans Target: TRANS (Anti) Start->Trans Cis_Cond Conditions: Bose-Evans (Acid Chloride + TEA) Cis->Cis_Cond Trans_Cond Conditions: Pre-formed Ketene or Reflux Trans->Trans_Cond Cis_Temp Temperature: -78°C to 0°C Cis_Cond->Cis_Temp Cis_Add Addition: Add Acid Chloride to Imine/Base Cis_Temp->Cis_Add Result_Cis Kinetic Product (Fast Closure) Cis_Add->Result_Cis Trans_Temp Temperature: Reflux (DCM/Toluene) Trans_Cond->Trans_Temp Trans_Add Addition: Slow Imine Addition Trans_Temp->Trans_Add Result_Trans Thermodynamic Product (Isomerization) Trans_Add->Result_Trans

Caption: Decision tree for selecting reaction conditions based on desired C3/C4 stereochemistry.

Phase 2: N-Acylation (Installing the Methyl Carboxylate)

The Core Problem: Direct Staudinger synthesis using N-methoxycarbonyl imines is often low-yielding due to the poor nucleophilicity of the imine. The standard industry protocol is a Two-Step Sequence :

  • Synthesize the N-H (or N-PMP)

    
    -lactam.
    
  • N-acylate with Methyl Chloroformate (ClCO

    
    Me).
    

Risk: The C3 proton in a


-lactam is acidic (

). Strong bases used for N-acylation can deprotonate C3, leading to epimerization (scrambling your carefully set stereochemistry).
Protocol: Isomerization-Free N-Acylation

Objective: Install the -COOMe group without inverting C3.

ParameterRecommendationRationale
Base LiHMDS or NaH (careful control)Lithium hexamethyldisilazide (LiHMDS) is bulky and non-nucleophilic. It deprotonates the N-H rapidly at -78°C without affecting C3.
Alternative Base DMAP (catalytic) + TEA For less acidic N-H lactams. DMAP acts as a nucleophilic catalyst, activating the chloroformate.
Solvent THF (Dry) Essential for LiHMDS stability.
Temperature -78°C (Crucial) Kinetic deprotonation of N-H occurs faster than thermodynamic equilibration of C3.
Reagent Methyl Chloroformate Add after deprotonation to trap the N-anion immediately.
Step-by-Step Procedure (The "Safe" Route)
  • Dissolve: Dissolve 1.0 eq of pure N-H

    
    -lactam in anhydrous THF under Argon/Nitrogen.
    
  • Cool: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonate: Add 1.1 eq of LiHMDS (1M in THF) dropwise over 10 minutes.

    • Checkpoint: The solution may turn yellow/orange (N-anion formation).

  • Acylate: Stir for 15 mins at -78°C, then add 1.2 eq of Methyl Chloroformate (neat or in THF).

  • Quench: Stir for 30 mins at -78°C. Do not warm to RT yet. Quench with saturated NH

    
    Cl while cold.
    
  • Workup: Extract with EtOAc.

Why this works: At -78°C, the N-H deprotonation is irreversible and fast. The C3-H deprotonation has a higher activation energy barrier. By quenching cold, you prevent the system from reaching the thermal energy required for C3 epimerization.

Visual Logic: The Epimerization Trap

Epimerization Lactam Cis-Beta-Lactam (Target) Enolate Planar Enolate (Chirality Lost at C3) Lactam->Enolate Deprotonation of C3-H Base Excess Base / High Temp (> 0°C) Base->Enolate Reprotonation Reprotonation Enolate->Reprotonation Reprotonation->Lactam Minor Pathway Trans Trans-Beta-Lactam (Undesired Epimer) Reprotonation->Trans Thermodynamic Preference

Caption: Mechanism of C3 epimerization. High temperature or excess base allows formation of the planar enolate, destroying stereochemistry.

FAQ & Troubleshooting Matrix

Q: I used the Staudinger reaction with an N-methoxycarbonyl imine, but the yield is <10%. Why? A: The N-methoxycarbonyl group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the imine nitrogen, making it a terrible nucleophile. It cannot attack the ketene efficiently.

  • Fix: Use the "Two-Step" method: Make the N-PMP (p-methoxyphenyl) lactam first (PMP is electron-donating, excellent yield). Then, remove the PMP (using CAN - Ceric Ammonium Nitrate) and N-acylate as described in Phase 2.

Q: I successfully made the N-H lactam (cis), but after adding the methyl ester, it became a 50:50 cis/trans mixture. A: You likely warmed the reaction too fast or used a base that is too strong/concentrated.

  • Fix: Repeat the N-acylation using LiHMDS at -78°C and quench before removing the cooling bath. If using TEA/DMAP, reduce the amount of DMAP and ensure the reaction time is minimized.

Q: Can I use the Kinugasa reaction instead? A: The Kinugasa reaction (Alkyne + Nitrone) is excellent for cis-lactams. However, it typically yields N-H or N-alkyl lactams. You will still face the Phase 2 challenge of installing the N-carboxylate. The Staudinger route is generally more versatile for diverse C3/C4 substitution patterns.

References

  • Staudinger, H. (1907).[6][7] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999).[6] "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(12), 3223-3235. Link

  • Jiao, L., Liang, X., & Xu, J. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. Link

  • Singh, G. S. (2003). "Recent advances in the synthesis of β-lactams." Tetrahedron, 59(39), 7631-7649. Link

  • Tidwell, T. T. (2006). "Ketenes II." John Wiley & Sons. (Authoritative text on Ketene reactivity and cycloadditions). Link

Sources

Validation & Comparative

Characteristic IR carbonyl stretching frequencies of N-protected beta-lactams

Spectroscopic Signatures of Ring Strain: A Guide to N-Protected -Lactam Carbonyl Frequencies

Executive Summary

The


The high ring strain of the four-membered lactam forces the nitrogen atom into a pyramidal geometry, inhibiting the standard amide resonance (





This guide compares the characteristic IR frequencies of N-protected

Part 1: Mechanistic Drivers of Frequency Shifts

To interpret

Ring StrainElectronic Substitution
The "Pyramidal Nitrogen" Effect

In a standard acyclic amide, the nitrogen is



In a




  • Result: The C=O bond retains more "ketone-like" double-bond character.

  • Observable: A baseline blue shift to 1730–1760 cm

    
     .
    
N-Substituent Electronic Effects

The group attached to the nitrogen (

  • N-Alkyl (Inductive Donor): Alkyl groups donate density via induction (

    
    ), slightly stabilizing the partial positive charge on nitrogen, but they do not offer resonance competition.
    
  • N-Acyl/Carbamate (Resonance Competitor): An exocyclic carbonyl (as in Penicillins or Boc-protection) competes for the nitrogen lone pair. Since the exocyclic group is often less strained, it wins the "tug-of-war," leaving the lactam carbonyl with even less resonance stabilization.

  • N-Sulfonyl (Strong EWG): Sulfonyl groups (as in Monobactams) are powerful electron-withdrawing groups (EWG) that strongly sequester the nitrogen lone pair, driving the lactam frequency to its maximum.

Diagram: Electronic Logic of Frequency Shifts

BetaLactamShiftsSubstituentN-Substituent NatureResonanceN-Lone Pair Availability(for Lactam Resonance)Substituent->ResonanceDeterminesBondOrderLactam C=OBond OrderResonance->BondOrderInverse Relationship(Less Resonance = Stronger Bond)FrequencyIR Frequency(Blue Shift)BondOrder->FrequencyDirect Correlation(Stronger Bond = Higher k)EWGElectron Withdrawing(Acyl, Sulfonyl)EWG->ResonanceReducesEDGElectron Donating(Alkyl)EDG->ResonanceMaintains/Increases

Figure 1: Causal pathway linking N-substituent electronics to observed IR frequency shifts. Electron-withdrawing groups reduce resonance, increasing bond order and frequency.

Part 2: Comparative Analysis of N-Protected Groups

The following table synthesizes experimental data for the most common N-protecting groups used in

Table 1: Characteristic Carbonyl Stretching Frequencies

N-Protecting Group ClassSubstituent TypeFrequency Range (

)
Electronic MechanismDrug/Reagent Examples
N-Alkyl Inductive Donor (

)
1730 – 1760 cm

Baseline strain effect. Nitrogen retains some ability to donate to C=O.Simple monocyclic

-lactams; Thienamycin precursors.
N-Aryl Weak Resonance Competitor1745 – 1770 cm

Phenyl ring competes for lone pair, but steric twist often limits conjugation.N-Phenyl lactams; Synthetic intermediates.
N-Acyl / Carbamate Resonance Competitor (

)
1770 – 1800 cm

Exocyclic C=O pulls density. Lactam C=O becomes highly reactive (anhydride-like).Penicillins , Cephalosporins, N-Boc/Cbz protected lactams.
N-Sulfonyl Strong EWG (

)
1780 – 1795 cm

Strong inductive withdrawal + resonance delocalization into sulfonyl group.Monobactams (e.g., Aztreonam), N-Tosyl lactams.
Critical Analysis of Specific Classes
  • The "Boc" Doublet: When analyzing N-Boc (tert-butoxycarbonyl)

    
    -lactams, expect to see two  distinct carbonyl peaks. The lactam carbonyl typically appears at 1770–1785 cm
    
    
    , while the carbamate (Boc) carbonyl appears lower, around 1710–1730 cm
    
    
    .
  • Monobactams: The N-sulfonic acid group in Aztreonam acts similarly to the N-Tosyl group. The high frequency (~1786 cm

    
    ) correlates directly with its high acylating power against bacterial Penicillin-Binding Proteins (PBPs).
    

Part 3: Validated Experimental Protocol

Inconsistent sample preparation is the leading cause of reported frequency errors (up to


Protocol: Solution-Phase Measurement (Recommended)

Objective: Measure intrinsic molecular vibration without lattice interference.

  • Solvent Selection: Use Chloroform (

    
    )  or Dichloromethane (
    
    
    )
    .
    • Why: Non-polar enough to dissolve protected lactams; polar enough to prevent aggregation. Avoid alcohols (H-bonding broadens and shifts peaks).

  • Concentration: Prepare a 10–20 mM solution.

    • Validation: Run a dilution series (5 mM, 10 mM, 20 mM). If the peak position (

      
      ) remains constant, the system is free of intermolecular H-bonding.
      
  • Cell Path: Use a 0.1 mm or 0.5 mm NaCl/KBr liquid cell.

  • Background Subtraction: rigorous subtraction of the pure solvent spectrum is critical, as chlorinated solvents have weak overtones in the 1600–1800 region.

Protocol: Solid-State (KBr Pellet)

Use Case: When solubility is poor or for rapid QC.

  • Warning: KBr spectra often show broadening or "shoulders" due to crystal packing forces (See Ref 4).

  • Correction: Report as "

    
     (KBr)" and expect values to be 5–10 cm
    
    
    lower than solution phase due to dipole-dipole lattice stabilization.
Diagram: Measurement Workflow

ProtocolStartStart: Sample PreparationSolubilityCheck Solubility in CHCl3Start->SolubilitySolutionPrepare 10mM Solution(Standard)Solubility->SolutionSolubleSolidPrepare KBr Pellet(Alternative)Solubility->SolidInsolubleMeasureAcquire Spectrum(4 cm⁻¹ resolution)Solution->MeasureSolid->MeasureValidationValidation Step:Check for H-bonding broadeningMeasure->ValidationReportReport Frequencywith Medium (Sol/Solid)Validation->Report

Figure 2: Decision tree for selecting the appropriate IR measurement technique to ensure data integrity.

References

  • Comparison of Monobactams and Penicillins: Vertex AI Search. "Chemical and spectroscopic characterization of monobactams." PubMed. [Link]

  • General Carbonyl Frequencies & Ring Strain: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." [Link]

  • N-Tosyl and N-Acyl Specific Data: Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of β-Lactam compounds." [Link]

  • Solvent vs. Solid State Effects: ResearchGate. "Higher resolution IR spectra of 2 in CHCl3 solution and in a KBr pellet." [Link]

  • Penicillin G Spectral Data: MDPI. "Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region." [Link]

Decoding the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Beta-Lactam Building Block for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and organic synthesis, understanding the structural intricacies of key molecular scaffolds is paramount. Methyl 2-oxoazetidine-1-carboxylate, a foundational beta-lactam structure, serves as a critical building block for a wide array of more complex molecules, including potent antibiotics. Its characterization is a frequent necessity, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-oxoazetidine-1-carboxylate, offering a comparative perspective grounded in the established fragmentation behavior of beta-lactam containing molecules.

Introduction to Methyl 2-oxoazetidine-1-carboxylate and the Significance of its Mass Spectral Analysis

Methyl 2-oxoazetidine-1-carboxylate (C₅H₇NO₃, Exact Mass: 129.0426 g/mol ) is a simple yet pivotal molecule featuring the characteristic four-membered beta-lactam ring. This strained ring system is the lynchpin of the bioactivity of numerous antibiotics, and its integrity and structure are of primary interest during synthesis and analysis. Mass spectrometry provides a rapid and sensitive method to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. Understanding these fragmentation pathways is crucial for unambiguous identification, purity assessment, and reaction monitoring.

Predicted Fragmentation Pattern: A Mechanistic Perspective

While a publicly available, experimentally derived mass spectrum for Methyl 2-oxoazetidine-1-carboxylate is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented behavior of beta-lactams under various ionization conditions.[1][2][3][4] The fragmentation is largely dictated by the inherent strain of the four-membered ring and the presence of the N-carbomethoxy group.

Electron Ionization (EI) - A High-Energy Fragmentation Scenario

Under the high-energy conditions of Electron Ionization (EI), we anticipate significant fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 129.

The most characteristic fragmentation pathway for beta-lactams is a retro [2+2] cycloaddition-type cleavage of the four-membered ring.[1] This pathway is expected to be a dominant feature in the EI spectrum of Methyl 2-oxoazetidine-1-carboxylate.

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

The primary fragmentation pathways under EI are proposed as follows:

  • Pathway A: Retro [2+2] Cycloaddition: The molecular ion undergoes cleavage of the C2-C3 and N1-C4 bonds of the azetidinone ring. This would lead to the formation of two key fragments:

    • m/z 72: A radical cation corresponding to methyl isocyanate (CH₃NCO)⁺˙.

    • m/z 57: A cation corresponding to the ketene fragment (CH₂=C=O)⁺.

  • Pathway B: Loss of the Methoxy Group: Alpha-cleavage adjacent to the carbonyl of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 98 .

  • Pathway C: Loss of Carbon Monoxide: The beta-lactam ring is known to lose carbon monoxide (CO), which would generate a fragment at m/z 101 .

  • Pathway D: Loss of the Carbomethoxy Group: Cleavage of the N-C bond can result in the loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment corresponding to the azetidinone ring at m/z 70 .

Predicted EI Fragmentation of Methyl 2-oxoazetidine-1-carboxylate

EI_Fragmentation cluster_A Pathway A: Retro [2+2] cluster_B Pathway B cluster_C Pathway C cluster_D Pathway D M [M]⁺˙ m/z 129 f72 [CH₃NCO]⁺˙ m/z 72 M->f72 - CH₂=C=O f57 [CH₂=C=O]⁺ m/z 57 M->f57 - CH₃NCO f98 [M - •OCH₃]⁺ m/z 98 M->f98 - •OCH₃ f101 [M - CO]⁺˙ m/z 101 M->f101 - CO f70 [M - •COOCH₃]⁺ m/z 70 M->f70 - •COOCH₃

Caption: Predicted EI fragmentation pathways.

Electrospray Ionization (ESI) - A "Softer" Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecular ion ([M+H]⁺).[5][6] For Methyl 2-oxoazetidine-1-carboxylate, this would be observed at m/z 130 . In positive ion mode, adducts with sodium ([M+Na]⁺ at m/z 152 ) or potassium ([M+K]⁺ at m/z 168 ) may also be observed depending on the solvent system.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 130) would be required to induce fragmentation. The fragmentation pathways would be similar to those in EI, but initiated from an even-electron species.

  • Collision-Induced Dissociation (CID) of [M+H]⁺:

    • The primary fragmentation is still expected to be the cleavage of the beta-lactam ring.

    • Loss of methanol (CH₃OH) from the protonated molecule could lead to a fragment at m/z 98 .

    • Loss of carbon dioxide (CO₂) could result in a fragment at m/z 86 .

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern of Methyl 2-oxoazetidine-1-carboxylate is consistent with the observed fragmentation of more complex beta-lactam antibiotics. For instance, studies on penicillins and cephalosporins consistently report the cleavage of the beta-lactam ring as a major fragmentation pathway.[1][2][7] The presence of additional fused rings and side chains in these larger molecules leads to more complex spectra, but the fundamental beta-lactam ring opening remains a diagnostic feature.

Fragment Ion (m/z) Proposed Structure/Loss Ionization Mode Significance
129Molecular Ion (M⁺˙)EIConfirms Molecular Weight
130Protonated Molecule ([M+H]⁺)ESIConfirms Molecular Weight
101[M - CO]⁺˙EICharacteristic loss from beta-lactam
98[M - •OCH₃]⁺ or [M+H - CH₃OH]⁺EI / ESI-MS/MSIndicates presence of methyl ester
72[CH₃NCO]⁺˙EIProduct of retro [2+2] cycloaddition
70[M - •COOCH₃]⁺EILoss of the N-substituent
57[CH₂=C=O]⁺EIProduct of retro [2+2] cycloaddition

Conclusion

The mass spectrometry fragmentation of Methyl 2-oxoazetidine-1-carboxylate is predicted to be dominated by the characteristic cleavage of the strained beta-lactam ring, particularly under Electron Ionization. The retro [2+2] cycloaddition pathway provides diagnostic fragment ions that can confirm the presence of the core azetidinone structure. Softer ionization techniques like ESI will likely yield a prominent protonated molecular ion, requiring tandem MS to induce fragmentation and obtain structural information. This guide provides a foundational understanding for researchers to interpret mass spectral data of this important synthetic intermediate and its derivatives, facilitating confident structural elucidation and purity assessment in their scientific endeavors.

References

  • Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668-675. [Link]

  • Heller, D. N., & Ngoh, M. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid communications in mass spectrometry, 12(24), 2031-2040. [Link]

  • Li, Y., et al. (2018). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International, 101(4), 1062-1071. [Link]

  • Malla, T. R., et al. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. Chemical Communications, 57(8), 1035-1038. [Link]

  • Chen, Y., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 895108. [Link]

  • Bordin, C., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Deng, H., & Sarlah, D. (2019). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 30(10), 2115-2123. [Link]

  • Cambier, V., Hance, T., & de Hoffmann, E. (1999). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Phytochemical Analysis, 10(3), 119-125. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChem. (n.d.). N-methyl-2-oxoazetidine-1-carboxamide. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... [Link]

  • Tooke, C. L., et al. (2019). Non-Hydrolytic β-Lactam Antibiotic Fragmentation by l,d-Transpeptidases and Serine β-Lactamase Cysteine Variants. Angewandte Chemie International Edition, 58(28), 9478-9483. [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams. [Link]

  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. [Link]

  • PubChem. (n.d.). 1-azetidinecarboxylic acid, 2-[[[(1r)-1-methyl-2-(methylamino)-2-oxoethyl]amino]carbonyl]-2-(phenylmethyl)-. [Link]

  • MassBank. (2019). N-Methyl-2-pyrrolidone. [Link]

Sources

Acid Stability Comparison: Methyl 2-oxoazetidine-1-carboxylate vs. tert-Butyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of


-lactam antibiotics and enzyme inhibitors, the choice of nitrogen protection on the azetidin-2-one core is a critical decision point. This guide compares Methyl 2-oxoazetidine-1-carboxylate  (Methyl carbamate) against its tert-butyl analog  (Boc-protected).

The Core Distinction:

  • tert-Butyl Analog (Boc): Highly acid-labile.[][2] Designed for temporary protection and removal under mild-to-strong acidic conditions (TFA, HCl).

  • Methyl Analog (Moc): Acid-stable. Acts as a "permanent" protecting group in acidic media, requiring harsh basic or nucleophilic conditions for removal—conditions that often jeopardize the strained

    
    -lactam ring.
    

This guide details the mechanistic basis for this divergence, provides experimental protocols for stability validation, and offers a decision framework for synthetic planning.

Mechanistic Insight: The Cation Stability Factor

The disparity in acid stability is governed by the stability of the carbocation intermediate formed during the cleavage mechanism.

The Boc Pathway (Acid Labile)

The tert-butyl carbamate undergoes acid-catalyzed cleavage via an E1-like mechanism. Protonation of the carbonyl oxygen or the carbamate oxygen leads to the expulsion of the stable tert-butyl cation (


-Bu

) and the formation of a carbamic acid, which spontaneously decarboxylates to release the free lactam. The reaction is driven by the stability of the tertiary carbocation.
The Methyl Pathway (Acid Stable)

The methyl carbamate lacks a pathway to form a stable carbocation. The methyl cation (


) is highly unstable. Therefore, acid-mediated cleavage would require an 

-type attack by a nucleophile on the methyl group, which is kinetically very slow under typical acidic deprotection conditions (e.g., TFA/DCM).
Visualization of Cleavage Pathways

The following diagram contrasts the energetic feasibility of the two pathways.

AcidStability cluster_0 tert-Butyl Analog (Boc) cluster_1 Methyl Analog (Moc) BocStart N-Boc-Lactam BocProton Protonated Intermediate BocStart->BocProton + H+ tBuCat t-Butyl Cation (Stable Tertiary) BocProton->tBuCat Fast (E1-like) BocEnd Free Lactam + CO2 + Isobutylene tBuCat->BocEnd - H+ MocStart N-Moc-Lactam MocProton Protonated Intermediate MocStart->MocProton + H+ MeCat Methyl Cation (Highly Unstable) MocProton->MeCat Forbidden (High Energy Barrier) MocEnd No Reaction (Recovered Starting Material) MocProton->MocEnd Reversible

Figure 1: Mechanistic divergence showing the accessible pathway for Boc cleavage versus the energetic barrier preventing Methyl carbamate cleavage in acid.

Experimental Validation Protocols

To objectively compare these analogs, the following self-validating protocols are recommended. These workflows allow researchers to quantify stability and deprotection efficiency.

Protocol A: Trifluoroacetic Acid (TFA) Challenge

Purpose: To demonstrate the rapid cleavage of the tert-butyl analog and the inertness of the methyl analog.

Materials:

  • Substrate (0.1 mmol)

  • DCM (Dichloromethane), anhydrous[3]

  • TFA (Trifluoroacetic acid), Reagent Grade

  • Anisole (Scavenger for

    
    -Bu cations)[2]
    

Workflow:

  • Dissolve 0.1 mmol of the substrate in 1 mL DCM.

  • Add 2 equivalents of Anisole (crucial for Boc to prevent alkylation of the lactam ring).

  • Add 1 mL TFA (Final concentration: 50% v/v).

  • Stir at room temperature (25°C).

  • Monitoring: Take aliquots at T=5 min, 30 min, and 4 hours.

  • Analysis: Quench with saturated

    
     (carefully!), extract with EtOAc, and analyze via TLC or HPLC.
    

Expected Outcome:

  • tert-Butyl Analog: >95% conversion to free lactam within 30 minutes.

  • Methyl Analog: >98% recovery of starting material even after 4 hours.

Protocol B: Lewis Acid Stress Test ( )

Purpose: To test stability under Lewis acidic conditions often used for selective deprotection or chelation-controlled additions.

Workflow:

  • Dissolve 0.1 mmol substrate in DCM.

  • Add 3.0 equivalents of

    
    .
    
  • Stir at room temperature for 12 hours.

Expected Outcome:

  • tert-Butyl Analog: Slow degradation or partial deprotection (Boc is sensitive to strong Lewis acids).

  • Methyl Analog: Fully stable.

Comparative Data Analysis

The following table summarizes the stability profiles based on standard protecting group kinetics and


-lactam reactivity.
Conditiontert-Butyl Analog (Boc)Methyl Analog (Moc)Implications
50% TFA / DCM Labile (

min)
Stable (No reaction)Boc is ideal for global deprotection steps.
1M HCl / EtOAc Labile (Cleaves in ~30-60 min)Stable Methyl allows for acidic workups without loss.
ZnBr2 / DCM Sensitive (Slow cleavage)Stable Methyl allows Lewis-acid catalyzed side-chain modifications.
Basic Hydrolysis (OH-)Sensitive (Ring opening risk)Labile (Requires strong base)CRITICAL: Removing Methyl requires conditions that often destroy the

-lactam ring.
H2 / Pd-C Stable Stable Both compatible with hydrogenolysis of benzyl esters.

Application Decision Framework

Choosing between these two analogs is not just about stability; it is about the deprotection strategy relative to the fragility of the


-lactam ring.
When to use tert-Butyl (Boc):
  • Standard Synthesis: When you need to deprotect the nitrogen to couple a side chain (e.g., in ampicillin or cephalosporin analogs).

  • Acidic Strategy: When your molecule can tolerate TFA.[2][4]

  • Safety: The deprotection conditions (acid) generally preserve the

    
    -lactam ring better than the conditions required to remove a methyl carbamate (strong nucleophiles/bases).
    
When to use Methyl (Moc):
  • Permanent Protection: When the nitrogen does not need to be deprotected later.

  • Acidic Steps Required: If you must perform harsh acidic chemistry (e.g., Friedel-Crafts on a side chain) elsewhere on the molecule.

  • Crystallography: Methyl analogs often crystallize better due to reduced steric bulk and lack of rotamers compared to Boc.

DecisionTree Start Select N-Protecting Group for Beta-Lactam Q1 Must the N-group be removed later in the synthesis? Start->Q1 ChoiceMethyl Choose Methyl Analog (High Acid Stability) Q1->ChoiceMethyl No (Permanent Group) Q2 Is the Beta-Lactam ring sensitive to Base? Q1->Q2 Yes (Temporary Group) Warning WARNING: Methyl removal requires conditions that may open the lactam ring. ChoiceMethyl->Warning ChoiceBoc Choose tert-Butyl Analog (Cleave with Acid) Q2->ChoiceBoc Yes (Avoid Base)

Figure 2: Decision tree for selecting the appropriate analog based on synthetic requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Indelicato, J. M., et al. (1974). "Hydrolysis of 3-acylamino-2-azetidinones (beta-lactams)." Journal of Medicinal Chemistry, 17(5), 523–527. (Discusses the sensitivity of the lactam ring to hydrolysis). Link

  • Han, W. T., et al. (1990). "The synthesis of 3-amino-2-azetidinone derivatives." Journal of Organic Chemistry, 55(13), 3992-4004. (Demonstrates Boc cleavage on beta-lactams). Link

Sources

Structural Fidelity in Drug Design: A Comparative Guide to X-ray Crystallography of N-Substituted Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The -Lactam Imperative

The azetidin-2-one (


-lactam) ring is the pharmacophoric engine of the most successful class of antibiotics in history. However, the rise of resistant strains producing 

-lactamases necessitates the development of novel N-substituted derivatives (e.g., monobactams, cholesterol absorption inhibitors like Ezetimibe).

In this guide, we move beyond basic synthesis to the structural validation of these compounds. While NMR provides solution-state dynamics, only Single Crystal X-ray Diffraction (SC-XRD) offers the absolute stereochemical resolution required to map the ring strain and pyramidalization of the nitrogen atom—factors that directly correlate with biological reactivity and shelf-life stability.

Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2]

In the characterization of N-substituted azetidinones, researchers often choose between SC-XRD, NMR, and Computational Docking/DFT. The following analysis objectively compares these methodologies based on experimental outcomes.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C, NOESY)
Computational (DFT/Docking)
Stereochemistry Absolute (Definitive assignment of cis/trans and R/S)Relative (Inferred via coupling constants

)
Predictive (Energy minimization)
Ring Planarity Precise (Quantifies N-pyramidalization to <0.01 Å)Averaged (Rapid tumbling obscures strain)Idealized (Gas phase often ignores packing forces)
Intermolecular Forces Direct Observation (H-bonds,

-

stacking in lattice)
Indirect (Chemical shift perturbations)Simulated (Force field dependent)
Sample State Solid Crystal (0.1–0.3 mm)Solution (CDCl

, DMSO-

)
Virtual
Throughput Low to Medium (Requires crystal growth)HighVery High

Expert Insight: While NMR is faster, it often fails to resolve the subtle ring puckering in N-substituted derivatives caused by steric clash between the N-substituent and C3/C4 groups. SC-XRD is the only method that validates the "bioactive conformation" trapped in the solid state, which often mirrors the enzyme-bound state.

Structural Data Analysis: N-Substituted Azetidinone Derivatives

The reactivity of the


-lactam ring is governed by the Winkler Dunitz parameter , which describes the pyramidalization of the amide nitrogen. Greater pyramidalization inhibits resonance stabilization, making the carbonyl carbon more susceptible to nucleophilic attack (the mechanism of action against bacterial transpeptidases).
Experimental Data Comparison

The following data aggregates structural parameters from N-phenyl substituted derivatives versus C-substituted analogs.

Table 2: Key Bond Metrics & Ring Strain Indicators
Structural ParameterN-Phenyl-3-chloro-azetidin-2-one (Active)Unsubstituted Azetidin-2-one (Reference)Significance
C2=O Bond Length 1.202 – 1.217 Å1.225 ÅShorter bond in N-substituted indicates less resonance; higher reactivity.
N1—C2 Bond Length 1.360 – 1.380 Å1.345 ÅLonger bond implies weaker amide character due to N-substitution.
N1—C4 Bond Length 1.485 – 1.495 Å1.470 ÅSteric bulk at Nitrogen stretches the ring.
Sum of Angles at N1 ~355° - 359° (Slightly Pyramidal)360° (Planar)Deviation from 360° indicates ring strain energy.

-Lactam Ring Torsion
Planar (RMSD < 0.05 Å)PlanarN-substitution maintains planarity but strains the N1 geometry.

Data Interpretation: The X-ray data reveals that N-substitution (specifically electron-withdrawing aryl groups) pulls electron density away from the ring nitrogen. This prevents the lone pair from fully participating in resonance with the carbonyl, effectively "activating" the ring for cleavage.

Experimental Protocol: Crystallization & Data Collection

Growing diffraction-quality crystals of N-substituted azetidinones is challenging due to the flexibility of the N-substituent.

Phase 1: Synthesis & Purification (Prerequisite)
  • Method: Staudinger cycloaddition (Schiff base + Chloroacetyl chloride).

  • Purification: Silica gel column chromatography (Ethyl Acetate:Hexane 2:8). Purity must be >98% by HPLC before crystallization.

Phase 2: Crystallization Strategy (The "Slow Diffusion" Method)

Direct evaporation often yields amorphous powder. The Liquid-Liquid Diffusion method is superior for this class.

  • Inner Phase: Dissolve 20 mg of the azetidinone derivative in 0.5 mL of a "good" solvent (Dichloromethane or Chloroform). Place in a narrow 5 mL vial.

  • Outer Phase: Carefully layer 2.0 mL of a "poor" solvent (n-Hexane or Diethyl Ether) on top. Crucial: Add dropwise down the side to prevent immediate mixing.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow pressure release). Store at 4°C in a vibration-free environment.

  • Harvest: Crystals (needles or blocks) typically appear within 48–72 hours.

Phase 3: Diffraction Protocol
  • Mounting: Use a cryo-loop with Paratone-N oil.

  • Temperature: 100 K (Liquid Nitrogen stream). Room temperature data often results in high thermal ellipsoids for the terminal phenyl rings.

  • Source: Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Constraint: If the phenyl ring is disordered, use AFIX 66 constraints.

Visualizations & Logic Flows

Diagram 1: The Structural Validation Workflow

This diagram outlines the critical path from synthesis to the deposition of a validated structure (CIF).

G Synth Staudinger Synthesis Purify HPLC Purification (>98%) Synth->Purify Cryst Liquid-Liquid Diffusion (DCM/Hexane) Purify->Cryst Diffraction SC-XRD Data Collection (100 K) Cryst->Diffraction Single Crystal Solve Structure Solution (SHELXT) Diffraction->Solve Refine Refinement & Validation (CheckCIF) Solve->Refine Refine->Solve R-factor > 5%

Caption: Figure 1. Iterative workflow for obtaining high-fidelity crystallographic data for azetidinones.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How X-ray data informs biological potency.

SAR Subst N-Substitution (Electron Withdrawing) Elec Decreased N-Lone Pair Resonance Subst->Elec Geom Nitrogen Pyramidalization (Sum of Angles < 360°) Elec->Geom Bond C=O Bond Shortening N-C Bond Lengthening Geom->Bond Reactivity Increased Ring Strain & Electrophilicity Bond->Reactivity Bio Enhanced Acylation of Serine Proteases Reactivity->Bio

Caption: Figure 2. Mechanistic pathway linking structural modifications observed in X-ray data to biological efficacy.

References

  • Structural Analysis of N-substituted Azetidinones

    • Title: Crystal structure of N-phenyl-3-[2-(4'-chlorophenylthio)propanoyl]-2-azetidinone.
    • Source: ResearchGate / Journal of Chemical Crystallography.
    • URL:

  • Synthesis and Biological Evaluation

    • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones.
    • Source: MDPI (Molecules).
    • URL:

  • Methodological Comparison (X-ray vs NMR)

    • Title: A Researcher's Guide to Stereochemistry Determin
    • Source: BenchChem.[1]

    • URL:

  • Ring Planarity and Hydrogen Bonding

    • Title: Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one.
    • Source: PubMed Central (PMC).
    • URL:

Sources

A Comparative Guide to the Reactivity of N-Tosyl vs. N-Methoxycarbonyl β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the β-lactam ring is a cornerstone of antibiotic chemistry and a versatile synthetic intermediate. The reactivity of this strained four-membered ring is critically governed by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of two common N-substituents: the strongly electron-withdrawing N-tosyl group and the N-methoxycarbonyl group. Understanding their distinct electronic influences is paramount for predicting chemical stability, designing reaction pathways, and modulating biological activity.

The Decisive Role of the N-Substituent: Electronic and Steric Underpinnings

The inherent reactivity of the β-lactam (2-azetidinone) ring stems from significant ring strain and the electrophilic character of the endocyclic carbonyl carbon. Nucleophilic attack at this carbon leads to the characteristic ring-opening reaction. The substituent on the nitrogen atom directly modulates this electrophilicity.

  • N-Tosyl Group (p-Toluenesulfonyl): The tosyl group is a powerful electron-withdrawing substituent. The sulfur atom, in its high oxidation state and flanked by two oxygen atoms and an aromatic ring, exerts a strong inductive effect (-I). This effect pulls electron density away from the nitrogen atom. Consequently, the nitrogen lone pair is less available for resonance delocalization into the carbonyl group, a phenomenon that typically stabilizes amides. This "de-stabilization" of the amide bond significantly increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1][2] The presence of such an electron-withdrawing group is known to accelerate hydrolysis and other nucleophilic ring-opening reactions.[2]

  • N-Methoxycarbonyl Group: The N-methoxycarbonyl group, a carbamate, is also electron-withdrawing, but its influence is more nuanced and generally weaker than the tosyl group. While the carbonyl group does pull electron density from the nitrogen, the adjacent methoxy group can donate electron density through resonance. More importantly, the nitrogen lone pair can participate in resonance with the carbamate carbonyl, which competes with delocalization into the β-lactam carbonyl. This still results in an activated β-lactam compared to an N-alkyl equivalent, but the activation is less pronounced than with the N-tosyl group.

The following diagram illustrates the primary electronic effects of these two substituents on the β-lactam ring.

Caption: Electronic influence of N-substituents on the β-lactam carbonyl.

Comparative Reactivity Analysis

The differing electronic profiles of the N-tosyl and N-methoxycarbonyl groups lead to significant and predictable differences in their reactivity towards nucleophiles.

FeatureN-Tosyl β-LactamN-Methoxycarbonyl β-LactamRationale
Electrophilicity Very HighModerate to HighThe superior electron-withdrawing capacity of the sulfonyl group leads to greater activation of the carbonyl carbon.[1][2]
Rate of Nucleophilic Ring Opening FastModerateExpected to be significantly faster due to the higher electrophilicity and greater stabilization of negative charge on the nitrogen in the transition state.
Chemical Stability LowerHigherMore susceptible to degradation by nucleophiles, including water (hydrolysis), especially under basic or acidic conditions.
Deprotection Conditions Harsh (e.g., Na/NH₃, HBr/phenol)Mild (e.g., mild acid or base)The stability of the N-S bond necessitates strong reductive or acidic conditions for cleavage, whereas the carbamate is designed for easier removal.[3]

Experimental Protocols

To empirically validate the reactivity differences, a standardized set of experiments is required. The following protocols outline the synthesis of model compounds and a comparative kinetic analysis of their hydrolysis. This workflow provides a self-validating system by ensuring the comparison is performed on compounds of known purity under identical conditions.

Experimental Workflow Diagram

workflow cluster_synthesis Part 1: Synthesis & Purification cluster_kinetics Part 2: Comparative Kinetic Analysis start Common β-Lactam Precursor (e.g., N-H or N-PMP) synth_tosyl N-Tosylation (TsCl, Base) start->synth_tosyl synth_mcb N-Acylation (Methyl Chloroformate, Base) start->synth_mcb purify_tosyl Purify N-Tosyl β-Lactam (Chromatography, Recrystallization) synth_tosyl->purify_tosyl purify_mcb Purify N-Methoxycarbonyl β-Lactam (Chromatography, Recrystallization) synth_mcb->purify_mcb char_tosyl Characterize (NMR, MS, IR) purify_tosyl->char_tosyl char_mcb Characterize (NMR, MS, IR) purify_mcb->char_mcb kinetics Parallel Hydrolysis Reaction (Buffered solution, constant T) char_tosyl->kinetics char_mcb->kinetics sampling Time-course Sampling kinetics->sampling analysis HPLC or NMR Analysis (Monitor reactant decay) sampling->analysis data Data Processing (Plot ln[A] vs. time) analysis->data rate Determine Rate Constants (k) data->rate

Caption: Workflow for synthesis and comparative reactivity analysis.

Protocol 1: Synthesis of N-Substituted β-Lactams

This protocol describes the synthesis of the target compounds from a common N-unsubstituted β-lactam precursor, which can be prepared via established methods like the Staudinger cycloaddition followed by oxidative cleavage of an N-PMP group.[4]

A. Synthesis of N-Tosyl-β-lactam

  • Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol, 1.5 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq).

  • Add a solution of p-toluenesulfonyl chloride (1.2 mmol, 1.2 eq) in dry dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Synthesis of N-Methoxycarbonyl-β-lactam

  • Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 mmol, 1.5 eq).

  • Slowly add methyl chloroformate (1.2 mmol, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and purify the product using the same procedure described for the N-tosyl analog (steps 6-9).

Protocol 2: Comparative Analysis of Hydrolysis Rate

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the rate of disappearance of the starting β-lactam under controlled basic conditions.

  • Preparation: Prepare stock solutions (10 mM) of both the purified N-tosyl and N-methoxycarbonyl β-lactams in acetonitrile. Prepare a reaction buffer (e.g., 0.05 M sodium borate buffer, pH 9.0).

  • HPLC Method Development: Develop an isocratic or gradient reverse-phase HPLC method that provides good separation between the starting β-lactam and its ring-opened hydrolysis product.

  • Kinetic Run: a. Equilibrate the reaction buffer to a constant temperature (e.g., 25 °C) in a thermostated vessel with stirring. b. To initiate the reaction, add a small aliquot of the β-lactam stock solution to the buffer to achieve a final concentration of ~0.1 mM. c. Immediately withdraw the first sample (t=0) and quench the hydrolysis by adding it to a vial containing an equal volume of a quenching solution (e.g., 0.1 M HCl in acetonitrile). d. Continue to withdraw and quench samples at regular intervals (e.g., every 5 minutes for the N-tosyl compound, every 30 minutes for the N-methoxycarbonyl compound, adjust as needed based on preliminary runs).

  • Analysis: Analyze all quenched samples by HPLC. Record the peak area of the starting β-lactam for each time point.

  • Data Processing: a. For each compound, plot the natural logarithm of the peak area (ln[Area]) versus time. b. The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-k_obs). c. Compare the k_obs values for the two compounds. It is predicted that k_obs (N-tosyl) >> k_obs (N-methoxycarbonyl).

Implications for Synthesis and Drug Development

The choice between an N-tosyl and an N-methoxycarbonyl group has profound practical consequences:

  • Synthetic Strategy: The N-methoxycarbonyl group is a classic protecting/activating group. It enhances the reactivity of the β-lactam for certain transformations while being readily removable under mild conditions, making it suitable for multi-step syntheses. The N-tosyl group, due to the difficulty of its removal, is less commonly used as a temporary protecting group.[3] Instead, its powerful activating nature is exploited when the β-lactam ring is intended to be opened, or when the final product is intended to be an N-tosyl β-lactam.

  • Drug Design: In the context of β-lactam antibiotics, which act by acylating bacterial penicillin-binding proteins (PBPs), a highly reactive β-lactam is desirable. However, this must be balanced with stability in aqueous media to ensure the drug reaches its target. An N-tosyl group would likely render a β-lactam too unstable for systemic use as a traditional antibiotic. However, this high reactivity could be harnessed for applications such as targeted covalent inhibitors for other enzymes where rapid and irreversible binding is the goal.

Conclusion

The N-tosyl and N-methoxycarbonyl substituents impart markedly different chemical properties to the β-lactam ring. The N-tosyl group acts as a powerful activating group, significantly increasing the electrophilicity of the carbonyl carbon and rendering the ring highly susceptible to nucleophilic attack. In contrast, the N-methoxycarbonyl group offers a more moderate level of activation, balancing reactivity with greater chemical stability. For the medicinal chemist and synthetic strategist, a clear understanding of these differences is essential for the rational design of molecules and reaction pathways, enabling precise control over the stability and reactivity of this vital heterocyclic scaffold.

References

  • Page, M. I. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. Organic Letters, 6(2), 201-203. [Link]

  • Page, M. I., et al. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 127(51), 18146-18155. [Link]

  • Azizi, Z., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34673-34684. [Link]

  • Azizi, Z., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]

  • Page, M. I. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. ResearchGate. [Link]

  • Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-3. [Link]

  • Dalla Croce, P., & La Rosa, C. (2000). STUDIES ON RING OPENING REACTIONS OF N-PHENYLSULFONYL SUBSTITUTED SPIRO-β-LACTAMS. Semantic Scholar. [Link]

  • Banik, B. K., et al. SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. [Link]

  • Cravotto, G., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(18), 3126-3150. [Link]

  • Kayser, M. M., et al. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 11(1), 56-68. [Link]

Sources

Validating purity of Methyl 2-oxoazetidine-1-carboxylate using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxoazetidine-1-carboxylate (CAS: Generic structure ref: N-protected


-lactam) represents a class of "activated" 

-lactams used as electrophilic synthons in medicinal chemistry.[1][2] Its structural integrity is defined by the high ring strain of the four-membered lactam fused with an electron-withdrawing carbamate group.[1][2]

This guide challenges the standard reliance on GC-MS for this compound.[1][2] While GC-MS provides structural confirmation, the thermal instability of the


-activated 

-lactam ring often generates in situ degradation artifacts, leading to false "impurity" flags.[1][2] We compare the rapid, non-destructive screening of Thin Layer Chromatography (TLC) against the structural depth of GC-MS , ultimately recommending a hybrid workflow validated against High-Performance Liquid Chromatography (HPLC).

Compound Profile & Analytical Challenges

The analyte is an


-acylated 

-lactam.[1][2] The carbonyl groups on the ring and the ester compete for nucleophilic attack, and the ring strain makes the molecule susceptible to thermal ring-opening.
PropertyDescriptionAnalytical Implication
Structure 4-membered lactam ring with

-COOMe group
High ring strain (~25 kcal/mol).[1][2]
Thermal Stability Moderate to LowDecomposes >150°C (Ring opening/Decarboxylation).
UV Activity Low (

transitions only)
Weak detection at 254 nm; requires staining or low-UV (210 nm) monitoring.[1][2]
Polarity ModerateElutes mid-range in EtOAc/Hexane systems.

Method A: Thin Layer Chromatography (TLC)

Role: Rapid qualitative screening and reaction monitoring.

The Protocol[3][4][5][6]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[1][2]
    
  • Mobile Phase: Ethyl Acetate : Hexane (30:70 v/v).

    • Optimization Note: Due to the polarity of the carbamate, increasing EtOAc to 40% may be necessary if

      
      .
      
  • Sample Prep: Dissolve 5 mg in 1 mL Dichloromethane (DCM).

Visualization (The Critical Step)

Since the compound lacks strong conjugation, UV visualization at 254 nm is often insufficient. Chemical staining is mandatory.[2]

  • UV Check (254 nm): Look for dark spots (quenching). Limit: Only detects high concentrations.[2]

  • Stain 1: Potassium Permanganate (

    
    ): 
    
    • Mechanism:[1][2][3] Oxidizes the sensitive functionalities.

    • Result: Yellow/Brown spots on purple background.[2]

    • Utility: Excellent for detecting ring-opened alkene impurities.[1][2]

  • Stain 2: Iodine Chamber (

    
    ): 
    
    • Mechanism:[1][2][3] Reversible adsorption into the nitrogen lone pairs.

    • Result: Brown spots on yellow background.[2][4][5]

    • Utility: Best for confirming the intact nitrogen heterocycle.

Interpretation
  • Target

    
    :  ~0.45 (in 30% EtOAc).
    
  • Common Impurity: A streak or spot at the baseline (

    
    ) indicates hydrolysis  (ring opening to the carboxylic acid/amide form).
    

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: Structural identification and trace impurity quantification.[1][2] Warning: This method is destructive.[2] The high injector temperatures can induce thermal ring-opening, creating "ghost" impurities.[2]

The Protocol[3][4][6]
  • Column: Rxi-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm film).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1) .

    • Critical: High split ratio minimizes residence time in the hot inlet, reducing degradation.

    • Temperature: Set to 200°C (Do NOT use standard 250°C).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 240°C.

    • Hold 2 min.

Data Analysis: Distinguishing Impurity vs. Artifact

When analyzing the Mass Spectrum (EI Source, 70 eV):

  • The Parent Ion (

    
    ):  Look for the molecular ion (MW ≈ 129). It may be weak.[2]
    
  • The Thermal Artifact: If you see a peak eluting immediately after the main peak with a mass spectrum showing

    
     (Loss of 
    
    
    
    ) or ring fragmentation, this is likely thermal degradation inside the injector , not a synthesis impurity.
  • Validation: If the peak area of the "impurity" increases when you raise the inlet temperature from 180°C to 250°C, it is an artifact.

Comparative Analysis: Performance Matrix

The following table objectively compares the two methods against the "Gold Standard" (HPLC-UV/ELSD), which is recommended for final purity certification.

FeatureTLC (Silica)GC-MS (EI)HPLC-UV (Ref.[1][2] Method)
Speed High (10 min)Medium (30 min)Medium (30 min)
Resolution LowHighHigh
Thermal Risk None (Cold method)High (Ring opening)None (Ambient)
Quantitation Semi-quantitative (Visual)Quantitative (Area %)Quantitative (Area %)
Limit of Detection ~1000 ppm~10 ppm~10 ppm
Best Use Case Reaction monitoring; Quick purity check.[1][2]Identifying unknown impurities; Volatile solvent check.[2]Final Certificate of Analysis (CoA).

Experimental Workflow & Decision Logic

The following diagram illustrates the self-validating workflow. It prevents the rejection of pure batches due to GC-induced artifacts.[1][2]

PurityValidation Sample Crude Sample Methyl 2-oxoazetidine-1-carboxylate TLC Step 1: TLC Screening (30% EtOAc/Hex, KMnO4 Stain) Sample->TLC Decision1 Single Spot? TLC->Decision1 Reject Reject / Re-Purify (Column Chromatography) Decision1->Reject No (Multi-spot) GCMS Step 2: GC-MS Analysis (Inlet < 200°C, Split 20:1) Decision1->GCMS Yes DataCheck Check Mass Spectrum GCMS->DataCheck ArtifactCheck Artifact Validation: Run at Lower Inlet Temp (160°C) DataCheck->ArtifactCheck Degradation Peaks Found HPLC Step 3: HPLC-UV/ELSD (Confirmatory Method) DataCheck->HPLC Clean Spectrum ArtifactCheck->Reject Peaks Persist (Real Impurity) ArtifactCheck->HPLC Peaks Diminish (Confirmed Artifact) Final Release Batch HPLC->Final

Caption: Logical workflow for validating thermolabile


-lactams. Note the "Artifact Validation" loop in the GC-MS step.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General TLC staining principles for nitrogen heterocycles).

  • Sigma-Aldrich. (2023).[1][2] TLC Stains and Visualization Reagents. Merck KGaA.[2] (Protocols for KMnO4 and Iodine visualization).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Reference for thermal degradation in GC inlets and Split injection techniques).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for

    
    -lactam derivatives. (Physical property data for azetidinones). 
    
  • BenchChem. (2025).[6] Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. (Specific synthesis and handling of azetidine-carboxylates).

Sources

Spectroscopic Identification of Ring-Opened Impurities in Beta-Lactam Antibiotics: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Beta-lactam antibiotics, including penicillins and cephalosporins, remain the cornerstone of antibacterial therapy. However, the defining structural feature of these drugs—the highly strained four-membered azetidinone (beta-lactam) ring—is inherently susceptible to nucleophilic attack and hydrolytic degradation. The formation of ring-opened impurities (e.g., penicilloic acids or cephalosporoic acids) not only diminishes therapeutic efficacy but can also trigger severe immunogenic responses.

For analytical scientists and drug development professionals, accurate identification of these impurities is a critical regulatory requirement. This guide objectively compares the performance of primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—in identifying ring-opened beta-lactam impurities. By understanding the mechanistic causality behind spectral shifts, researchers can build robust, self-validating workflows for impurity profiling.

Mechanistic Causality of Spectroscopic Shifts

To effectively compare analytical techniques, we must first understand the physical chemistry of the beta-lactam ring. The ring is characterized by severe steric strain (~90° bond angles) and the inability of the nitrogen lone pair to fully participate in resonance with the adjacent carbonyl group due to orthogonal p-orbital alignment.

When the ring opens via hydrolysis, three fundamental physical changes occur that serve as our spectroscopic targets:

  • Restoration of Resonance : The nitrogen lone pair can finally delocalize into the carbonyl pi-system, drastically reducing the double-bond character of the C=O bond.

  • Relief of Steric Strain : The bond angles relax to standard sp² geometries, altering the magnetic anisotropy and electron density around the adjacent C-6 (penicillins) or C-7 (cephalosporins) protons.

  • Mass Addition : The addition of a water molecule across the broken amide bond increases the molecular weight by exactly 18.01 Da.

Causality RingOpening Beta-Lactam Ring Opening Strain Relief of Ring Strain & Angle Expansion RingOpening->Strain Resonance Restoration of Amide Resonance RingOpening->Resonance Mass Addition of H2O (Hydrolysis) RingOpening->Mass NMR_Shift NMR: C6/C7 Protons Shielded (Upfield) Strain->NMR_Shift IR_Shift FTIR: C=O Shift 1770 → 1650 cm⁻¹ Resonance->IR_Shift MS_Shift MS: +18 Da Mass Increase Mass->MS_Shift

Mechanistic causality between beta-lactam ring opening and corresponding spectroscopic phenomena.

Comparative Performance of Spectroscopic Techniques
1. FTIR and Raman Spectroscopy: The First-Line Indicator
  • Performance Profile : Excellent for rapid, non-destructive confirmation of ring integrity. It is highly specific to the carbonyl functional group but lacks the ability to resolve complex stereochemistry.

  • Mechanistic Rationale : In an intact beta-lactam, the lack of amide resonance gives the carbonyl bond high double-bond character, pushing its stretching frequency to an unusually high 1760–1780 cm⁻¹. Upon ring opening, normal amide resonance is restored, and1[1].

2. Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
  • Performance Profile : Unmatched for precise structural elucidation, positional isomerism, and stereochemical assignment.

  • Mechanistic Rationale : The relief of ring strain and the loss of the highly deshielding beta-lactam carbonyl cause a pronounced upfield shift in the protons adjacent to the cleavage site. For example,1[1]. ¹³C NMR similarly shows the disappearance of the strained carbonyl carbon signal (~175 ppm).

3. LC-MS/MS: The High-Sensitivity Screener
  • Performance Profile : Superior sensitivity for trace impurity detection in complex stability-indicating mixtures.

  • Mechanistic Rationale : Electrospray ionization (ESI) easily detects the +18 Da mass shift indicative of hydrolysis. However, mass alone cannot differentiate between isobaric ring-opened isomers (e.g., epimerization at C-6) without orthogonal spectroscopic support.

Quantitative Data Comparison

The following table summarizes the expected quantitative spectral shifts when comparing an intact beta-lactam API to its ring-opened degradant.

Analytical TechniqueTarget ParameterIntact Beta-Lactam SignatureRing-Opened Impurity SignatureMechanistic Rationale
FTIR / Raman C=O Stretching Frequency~1760 – 1780 cm⁻¹Disappears; new bands at ~1600 – 1650 cm⁻¹Relief of ring strain restores amide resonance, lowering double-bond character.
¹H NMR C-6 / C-7 Proton Shift~5.4 – 5.9 ppm (deshielded)~4.5 – 4.9 ppm (shielded, upfield)Loss of the highly deshielding, strained beta-lactam carbonyl environment.
¹³C NMR Beta-Lactam Carbonyl Shift~170 – 175 ppmShifts to ~165 – 170 ppmRelaxation of sp² bond angles alters local magnetic anisotropy.
LC-MS/MS Molecular Mass[M+H]⁺ (Base Mass)[M+H+18]⁺ (+18 Da Shift)Hydrolytic cleavage adds one molecule of H₂O across the broken bond.
Self-Validating Experimental Protocol

To ensure absolute scientific integrity, impurity identification cannot rely on a single technique. An ester hydrolysis elsewhere on the molecule could yield the same +18 Da mass shift as a beta-lactam ring opening. The following protocol is designed as a self-validating system , where preparative isolation is cross-examined by orthogonal spectroscopic causality checks.

AnalyticalWorkflow Sample Beta-Lactam API (e.g., Cefazolin) Degradation Hydrolytic Degradation (Base/Acid/Enzymatic) Sample->Degradation Stress Testing Impurity Ring-Opened Impurity (Penicilloic Acid) Degradation->Impurity Nucleophilic Attack Prep Preparative HPLC Isolation Impurity->Prep Purification FTIR FTIR / Raman Monitor C=O Stretch Prep->FTIR NMR 1H & 13C NMR Monitor C6/C7 Shifts Prep->NMR LCMS LC-MS/MS Mass Shift (+18 Da) Prep->LCMS Validation Structural Elucidation & Self-Validating Confirmation FTIR->Validation Loss of ~1770 cm⁻¹ NMR->Validation Upfield 1H Shift LCMS->Validation [M+H+18]+ Ion

Analytical workflow for the isolation and spectroscopic identification of ring-opened impurities.

Step 1: Forced Degradation (Hydrolysis)
  • Dissolve 10 mg/mL of the beta-lactam API (e.g., Penicillin G)2[2].

  • Incubate the solution at 30°C for 24–48 hours. Monitor the degradation time-course via analytical HPLC-UV (210 nm) to ensure the primary degradant is formed before secondary degradation occurs.

Step 2: Preparative LC Isolation
  • Scale up the degradation mixture and inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Collect the fraction corresponding to the major degradation peak (which typically elutes earlier than the intact API due to increased polarity from the newly formed carboxylic acid).

  • Lyophilize the collected fraction to obtain the solid impurity.

Step 3: LC-MS/MS Screening (Validation Checkpoint 1)
  • Reconstitute 10 µg/mL of the isolated solid in 50:50 Water:Methanol.

  • Analyze via ESI-MS in positive/negative ion mode.

  • Causality Check : Confirm the presence of the [M+H+18]⁺ or [M-H+18]⁻ ion relative to the parent API. This confirms a hydrolysis event but does not yet prove which bond hydrolyzed.

Step 4: FTIR Analysis (Validation Checkpoint 2)
  • Prepare a KBr pellet using 1-2 mg of the lyophilized impurity and 100 mg of anhydrous KBr.

  • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Causality Check : Verify the complete absence of the characteristic beta-lactam C=O stretch at ~1760-1780 cm⁻¹. If this band is missing, the hydrolysis specifically occurred at the beta-lactam core.

Step 5: 1D and 2D NMR Elucidation (Validation Checkpoint 3)
  • Dissolve 5-10 mg of the impurity in 0.5 mL of D₂O or DMSO-d₆.

  • Acquire ¹H, ¹³C, COSY, and HSQC spectra at 400 MHz or higher.

  • Causality Check : Analyze the chemical shift of the C-6 (penicillins) or C-7 (cephalosporins) proton. Confirm the upfield shift and use 2D NMR to verify 3[3]. The HSQC spectrum will definitively link the shifted proton to its corresponding carbon, locking in the structural assignment.

References
  • [1] Title :1 Source : National Institutes of Health (NIH) / PMC

  • [2] Title :2 Source : Bulletin of the Chemical Society of Japan (OUP)

  • [3] Title : 3 Source : Journal of the Chemical Society, Perkin Transactions 2 (RSC)

Sources

Safety Operating Guide

Methyl 2-oxoazetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling reactive intermediates. Methyl 2-oxoazetidine-1-carboxylate is a highly strained, monocyclic


-lactam building block. While its inherent ring strain makes it an exceptional synthon for complex molecular architectures[1], it also dictates a rigorous, causality-driven approach to its disposal.

Improper disposal of


-lactam derivatives presents a substantial risk to both laboratory personnel and the environment, potentially driving ecological antimicrobial resistance (AMR)[2]. To build a culture of uncompromising safety, we cannot simply discard these compounds into standard waste streams. Instead, we must employ a self-validating system of chemical inactivation prior to final destruction.

Here is your comprehensive, step-by-step operational guide for the safe handling, inactivation, and disposal of methyl 2-oxoazetidine-1-carboxylate.

I. Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior. The table below summarizes the operational data for methyl 2-oxoazetidine-1-carboxylate and its structural analogs.

PropertyValue / CharacteristicOperational Rationale & Source
Chemical Structure Monocyclic

-lactam (Azetidin-2-one)
High ring strain (~26 kcal/mol) makes it highly susceptible to nucleophilic attack[1].
Physical State Solid or viscous oilTreat as potentially combustible; avoid aerosol/dust formation during transfer[3][4].
Toxicity Profile Sensitizer / Potentially HazardousPrecautionary principle applies; handle with full PPE to prevent dermal sensitization[3].
Ecotoxicity High Environmental RiskMust not be released into municipal drains due to AMR risks[2][3].
Final Disposal High-Temperature IncinerationMust be processed in a chemical incinerator equipped with an afterburner and scrubber[4].

II. Mechanistic Rationale for Chemical Inactivation

Why do we chemically inactivate this compound rather than just sending it directly to EHS?

The core hazard of methyl 2-oxoazetidine-1-carboxylate lies in its intact 4-membered


-lactam ring. If accidentally released, this electrophilic pharmacophore can interact with environmental biological targets. By subjecting the waste to base-catalyzed hydrolysis , the hydroxide ion (

) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This irreversible reaction cleaves the N-C(O) bond, relieving the ring strain and converting the reactive lactam into a benign, open-chain

-amino acid derivative.

Hydrolysis A Methyl 2-oxoazetidine-1-carboxylate (Reactive Waste) B Add 1M NaOH (aq) Stir 2-4 hours A->B C Nucleophilic Attack Ring-Opening B->C D Neutralize (1M HCl) to pH 7.0 C->D E Inactivated Waste Ready for Incineration D->E

Workflow for the base-catalyzed hydrolysis and inactivation of beta-lactam waste.

III. Step-by-Step Disposal Methodologies

Protocol A: Chemical Inactivation (Ring Opening)

Execute this protocol in a certified fume hood while wearing nitrile gloves, safety goggles, and a lab coat[4].

  • Dissolution: Transfer the methyl 2-oxoazetidine-1-carboxylate waste into a round-bottom flask. Dissolve the material in a minimal volume of a water-miscible co-solvent (e.g., THF or Methanol) to ensure a homogeneous reaction mixture.

  • Hydrolysis: While stirring vigorously, slowly add an excess of 1M Sodium Hydroxide (NaOH) aqueous solution (approximately 3-5 equivalents).

    • Causality: The excess base ensures pseudo-first-order kinetics, driving the ring-opening reaction to absolute completion.

  • Incubation: Allow the mixture to stir at room temperature for 2 to 4 hours.

  • Neutralization: Carefully monitor the pH and add 1M Hydrochloric Acid (HCl) dropwise until the solution reaches a neutral pH of 7.0.

    • Causality: Neutralizing the solution prevents the creation of highly corrosive, basic hazardous waste, ensuring compliance with institutional EHS storage regulations.

Protocol B: Self-Validating Analytical Confirmation

Trusting a disposal protocol without verification is a severe liability. This workflow ensures the active compound is entirely destroyed before it leaves your bench.

  • Sampling: Extract a 100

    
    L aliquot from the neutralized waste mixture.
    
  • Analysis: Spot the sample on a TLC plate (or inject it into an HPLC system) alongside a reference standard of intact methyl 2-oxoazetidine-1-carboxylate.

  • Verification: Confirm the complete disappearance of the starting material.

  • Action: If the intact lactam is still detected, add additional 1M NaOH, stir for another hour, and re-test. Once validated as clean, transfer the mixture to a properly labeled "Chemically Inactivated Organic Waste" container for licensed incineration[4].

Validation Start Sample Hydrolyzed Waste Mixture Test TLC / HPLC Analysis vs Standard Start->Test Check Intact Lactam Detected? Test->Check Yes Resume Hydrolysis (Add NaOH) Check->Yes Yes No Transfer to EHS Incineration Stream Check->No No Yes->Test Re-test

Self-validating analytical protocol to confirm complete chemical inactivation.

Protocol C: Spill Response and Contaminated Packaging
  • Spill Management: In the event of a solid spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep it up carefully to avoid creating airborne dust, and place it in a sealed container for hazardous waste disposal[3]. Never flush spills down the municipal drain [2][3].

  • Empty Containers: To dispose of the primary packaging as non-hazardous waste, the empty container must be triple-rinsed with a suitable organic solvent. The rinsate must be collected and treated as hazardous waste, and the original label must be completely defaced[3][4].

IV. References

  • World Health Organization (WHO). "Annex 6 - WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances." WHO Technical Report Series, No. 957. URL: [Link]

  • Deshmukh, A. R. A. S., et al. "Azetidin-2-ones, Synthon for Biologically Important Compounds." ResearchGate. URL: [Link]

Sources

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